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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Thiazole Oxime Derivatives in Solution

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract Thiazole oxime derivatives represent a significant class of heterocyclic compounds with broad therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Thiazole oxime derivatives represent a significant class of heterocyclic compounds with broad therapeutic potential. Their efficacy and safety, however, are intrinsically linked to their chemical stability. This guide provides a comprehensive exploration of the thermodynamic stability of these derivatives in solution. We will delve into the fundamental principles governing their degradation, present robust experimental protocols for stability assessment, and discuss the critical factors that influence their shelf-life and behavior in physiological environments. By synthesizing field-proven insights with established scientific principles, this document serves as a crucial resource for professionals engaged in the discovery, development, and formulation of thiazole oxime-based pharmaceuticals.

Introduction to Thiazole Oximes: A Structural and Therapeutic Overview

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. When functionalized with an oxime moiety (C=N-OH), the resulting thiazole oxime derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The stability of these molecules is a cornerstone of drug development. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, ultimately compromising patient safety and therapeutic efficacy.[1] A thorough understanding of the thermodynamic principles governing their stability is therefore not merely an academic exercise but a regulatory and clinical necessity.

Core Principles of Chemical Stability in Solution

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. In solution, this is challenged by several degradation pathways.

2.1 Thermodynamic vs. Kinetic Stability It is crucial to distinguish between thermodynamic and kinetic stability. Thermodynamic stability refers to the relative energy levels of the parent molecule and its degradation products. A large negative Gibbs free energy change (ΔG) for a degradation reaction indicates that the products are much more stable and the reaction is highly favorable. Kinetic stability, on the other hand, relates to the activation energy (Ea) required for the degradation to occur. A high activation energy barrier means the reaction will proceed slowly, even if it is thermodynamically favorable. Our focus is on understanding the inherent thermodynamic tendencies and the factors that influence the kinetics of degradation.

2.2 Primary Degradation Pathways Thiazole oxime derivatives are susceptible to several modes of degradation in solution:

  • Hydrolysis: The cleavage of chemical bonds by water. The imine (C=N) bond of the oxime group is often the primary site for hydrolysis, which can be catalyzed by both acid and base. This reaction cleaves the oxime, reverting it to a ketone or aldehyde and hydroxylamine.[2]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This process can destabilize the ring and lead to further degradation.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate complex reactions, including ring cleavage and rearrangements. Thiazole derivatives with aryl substituents can be particularly susceptible to photodegradation.[5][6]

Experimental Framework for Stability Assessment

A systematic approach to stability testing is required to elucidate degradation pathways and quantify the rate of decomposition. The cornerstone of this process is the forced degradation study , also known as stress testing.

3.1 The Role of Forced Degradation Studies Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[7] The primary objectives, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are:

  • To identify likely degradation products.[1][8]

  • To establish degradation pathways.[7][8]

  • To validate that the analytical procedures used are "stability-indicating," meaning they can accurately measure the active ingredient without interference from degradants.[9][10]

The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[8][11] This provides sufficient levels of degradants for detection and characterization without rendering the sample unusable.

Table 1: Standard Conditions for Forced Degradation Studies[3][8]
Stress ConditionTypical Reagents and ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1N to 1N HCl, room temperature to 80°CHydrolysis of the oxime and other labile groups (e.g., amides).
Base Hydrolysis 0.1N to 1N NaOH, room temperature to 80°CHydrolysis of the oxime and other labile groups.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room tempOxidation of the thiazole sulfur atom and other susceptible moieties.
Thermal Dry heat, 60°C to 100°C (in solid state or solution)Thermally induced cleavage of weaker bonds.
Photolytic Exposure to UV and visible light (ICH Q1B)Photodegradation, rearrangements, ring cleavage.

3.2 Developing a Stability-Indicating Analytical Method A robust, validated stability-indicating method is essential. High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the workhorse for this purpose.[10][12]

Protocol 1: Development of a Stability-Indicating RP-HPLC Method
  • Column and Mobile Phase Screening:

    • Begin with a versatile column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen a range of mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate).

    • The pH of the aqueous phase should be adjusted to ensure the analyte is in a single ionic form and to optimize peak shape.

  • Analysis of Stressed Samples:

    • Inject samples from each of the forced degradation conditions (see Table 1).

    • The primary goal is to achieve baseline separation between the peak for the parent thiazole oxime derivative and all peaks corresponding to degradation products.

  • Method Optimization:

    • If co-elution occurs, systematically adjust parameters such as the gradient slope, temperature, and mobile phase pH to improve resolution.

    • Consider alternative column chemistries (e.g., C8, Phenyl-Hexyl) if necessary.

  • Peak Purity Analysis (Method Validation):

    • Employ a Photodiode Array (PDA) detector to assess peak purity. The UV spectra across the parent peak should be identical. Any spectral differences indicate the presence of a co-eluting impurity.

    • This step is critical to confirm the method is truly "stability-indicating."

  • Method Validation:

    • Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

3.3 Identification of Degradation Products Identifying the structure of major degradants is crucial for understanding the degradation mechanism and assessing potential toxicity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for this task.

Workflow 1: Degradant Characterization using LC-MS/MS
  • LC-MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).

  • Mass Determination: Determine the accurate mass of the parent drug and all major degradation products. This provides the elemental formula.

  • MS/MS Fragmentation: Select the molecular ion of a degradant and subject it to fragmentation (tandem MS or MS/MS). The resulting fragmentation pattern provides clues about the molecule's structure.

  • Structural Elucidation: Compare the fragmentation pattern of the degradant to that of the parent compound. A loss or gain of specific mass units can pinpoint the site of modification (e.g., a +16 Da shift often indicates oxidation).[6]

  • Confirmation (Optional): If necessary, isolate the degradant using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure confirmation.[6]

Key Factors Governing Stability

The rate and pathway of degradation are highly dependent on the solution environment and the specific chemical structure of the derivative.

  • pH: The pH of the solution is arguably the most critical factor for oxime stability. Hydrolysis of the C=N bond is often subject to specific acid or base catalysis. A comprehensive study should involve kinetic experiments across a range of pH values to generate a pH-rate profile. This profile reveals the pH of maximum stability, which is a vital parameter for formulation development. Some oximes have been shown to be most stable in acidic conditions between pH 2 and 3.[13]

  • Temperature: Degradation reactions, like most chemical reactions, are accelerated by temperature. Stability studies are often conducted at elevated temperatures to expedite degradation. The data can then be used to construct an Arrhenius plot, which allows for the estimation of the degradation rate at lower temperatures (e.g., storage or physiological conditions).

  • Solvent Composition: The polarity and protic/aprotic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.

  • Structural Substituents: The electronic properties of substituents on the thiazole ring and the groups attached to the oxime can profoundly impact stability.[5] Electron-withdrawing groups can make adjacent carbons more electrophilic and susceptible to nucleophilic attack, while bulky groups may provide steric hindrance that slows degradation.

Visualization of Concepts and Workflows

Diagrams provide a clear visual summary of complex processes and relationships.

Diagram 1: General Workflow for Stability Assessment

Caption: A systematic workflow for characterizing the stability of a new thiazole oxime derivative.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Reporting A New Thiazole Oxime Derivative B Develop Preliminary RP-HPLC Method A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples by HPLC-PDA C->D E Assess Peak Purity & Optimize Method D->E F Identify Degradants by LC-MS/MS E->F G Validated Stability- Indicating Method E->G H Characterized Degradation Profile F->H I Final Stability Report G->I H->I

Diagram 2: Hypothetical Hydrolysis of an Oxime Moiety

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the oxime C=N bond.

G compound R-C(R')=N-OH (Thiazole Oxime) protonation R-C(R')=N+H-OH (Protonated Oxime) compound->protonation + H+ attack Intermediate protonation->attack + H2O product R-C(R')=O + H2N-OH (Ketone + Hydroxylamine) attack->product - H+

Conclusion: From Data to Drug Product

The thermodynamic stability of thiazole oxime derivatives is a multifaceted property that is fundamental to their successful development as therapeutic agents. A rigorous, systematic investigation using forced degradation studies coupled with high-fidelity analytical techniques like HPLC and LC-MS is non-negotiable. The insights gained from these studies—understanding the degradation pathways, identifying the critical factors influencing stability, and establishing the pH of maximum stability—directly inform formulation strategies, define appropriate storage conditions, and ensure the development of a safe, effective, and stable drug product. This guide provides the foundational framework for undertaking such a critical evaluation.

References

  • (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. ResolveMass Laboratories. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • (2023). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. [Link]

  • Iqbal, M. Z., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. MDPI. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 88-97. [Link]

  • Witz, S., et al. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1618-1622. [Link]

  • L-H. W., & Reiter, R. (1989). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 63(6), 497-499. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • (n.d.). Oxime. Wikipedia. [Link]

Sources

Exploratory

Technical Monograph: Bioactivity & Therapeutic Potential of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

The following technical guide provides an in-depth review of the bioactivity, synthesis, and pharmacological potential of 5-(1-Hydroxyiminoethyl)-4-methylthiazole . [1] Part 1: Executive Technical Summary[1] 5-(1-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the bioactivity, synthesis, and pharmacological potential of 5-(1-Hydroxyiminoethyl)-4-methylthiazole .

[1]

Part 1: Executive Technical Summary[1]

5-(1-Hydroxyiminoethyl)-4-methylthiazole (IUPAC: 1-(4-methyl-1,3-thiazol-5-yl)ethanone oxime) is a bioactive heterocyclic scaffold derived from the condensation of 5-acetyl-4-methylthiazole with hydroxylamine.[1] While the parent ketone is a known volatile metabolite and flavor constituent (Sulfurol precursor), the oxime derivative represents a critical pharmacophore in medicinal chemistry, investigated primarily for its antimicrobial , antifungal , and anti-inflammatory properties.[1]

This compound serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its bioactivity is driven by the synergistic electronic effects of the thiazole ring (electron-rich, aromatic) and the hydroxyimino side chain (H-bond donor/acceptor, metal chelator).[1]

Key Physicochemical Profile
PropertyValueNote
Molecular Formula

Molecular Weight 156.21 g/mol
LogP (Predicted) ~1.2 - 1.5Lipophilic enough for membrane permeability
H-Bond Donors 1 (Oxime -OH)Critical for target binding
H-Bond Acceptors 3 (Thiazole N, Oxime N, Oxime O)
pKa ~10-11 (Oxime)Weakly acidic

Part 2: Synthesis & Structural Biology[1]

Synthetic Pathway

The synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole is a high-yield, two-step process starting from commercially available precursors.[1] The reaction relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of the acetyl group.

Protocol 1: Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

  • Reagents: 5-Acetyl-4-methylthiazole (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (
    
    
    
    , 1.5 eq), Ethanol/Water (1:1 v/v).[1]
  • Procedure:

    • Dissolve 5-acetyl-4-methylthiazole in Ethanol.[1]

    • Add an aqueous solution of

      
       and 
      
      
      
      dropwise.
    • Reflux at 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

    • Cool to room temperature.[1] The oxime often precipitates as a white/off-white solid.[1]

    • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.[1]

  • Yield: Typically 75-85%.[1]

Visualization: Synthetic Workflow

SynthesisPathway Figure 1: Synthetic pathway for the oxime derivative via condensation reaction. Precursor 5-Acetyl-4-methylthiazole (Ketone) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent Hydroxylamine HCl + NaOAc Reagent->Intermediate Product 5-(1-Hydroxyiminoethyl)- 4-methylthiazole (Oxime) Intermediate->Product Dehydration (-H2O)

Part 3: Bioactivity & Mechanism of Action[1][4]

Antimicrobial & Antifungal Activity

The 5-acetyl-4-methylthiazole scaffold and its derivatives have demonstrated significant efficacy against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).[1][2] The conversion to the oxime often enhances biological activity by increasing the compound's ability to penetrate cell walls and interact with enzymatic targets.

  • Mechanism: The thiazole ring mimics the histidine moiety in proteins or the thiamine pyrophosphate co-factor, potentially inhibiting key metabolic enzymes. The oxime group can chelate metal ions essential for bacterial metalloenzymes.

  • Data Point: Derivatives of this scaffold have shown MIC values comparable to standard antibiotics in specific resistant strains (MRSA).

Anti-Inflammatory Potential (COX Inhibition)

Research into 5-methylthiazole conjugates suggests a mechanism involving the inhibition of Cyclooxygenase (COX) enzymes.[1][3]

  • Target: COX-1 and COX-2.[1][3]

  • Binding Mode: The thiazole nitrogen acts as a hydrogen bond acceptor for active site residues (e.g., Arg120 in COX-1), while the 4-methyl group provides hydrophobic interactions within the enzyme pocket.[1] The oxime moiety provides additional polar contacts, potentially stabilizing the inhibitor-enzyme complex.[1]

Cytotoxicity (Anticancer)

Studies on the parent ketone and related hydrazones indicate cytotoxicity against the MCF-7 (breast cancer) cell line.[1] The oxime derivative is investigated as a prodrug or active pharmacophore that disrupts mitochondrial function or tubulin polymerization in rapidly dividing cells.

Visualization: Pharmacophore Interaction[1]

Mechanism Figure 2: Mechanistic interaction of the oxime scaffold with biological targets. Target Target Protein (e.g., COX-1 / DNA Gyrase) Thiazole Thiazole Ring (Pi-Stacking / Hydrophobic) Thiazole->Target Pi-Cation Interaction (His/Arg Residues) Methyl 4-Methyl Group (Steric Fit) Methyl->Target Hydrophobic Pocket Oxime Hydroxyimino Group (H-Bond / Chelation) Oxime->Target H-Bond Donor (-OH) Metal Chelation (Zn2+/Mg2+)

Part 4: Experimental Validation Protocols

To validate the bioactivity of 5-(1-Hydroxyiminoethyl)-4-methylthiazole, the following standardized assays are recommended.

Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

  • Preparation: Dissolve the oxime in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).[1]

COX-1/COX-2 Inhibition Screening (In Vitro)

Objective: Assess anti-inflammatory potential via enzyme inhibition.[1]

  • Kit: Use a commercial Colorimetric COX (Ovine) Inhibitor Screening Assay Kit.[1]

  • Reaction: Incubate purified COX-1 or COX-2 enzyme with the test compound (10 µM, 50 µM, 100 µM) for 10 minutes at 25°C.

  • Substrate: Add Arachidonic acid and the colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm.

  • Calculation:

    
    .
    

Part 5: References

  • Mode of Action of 5-Acetyl-4-Methylthiazole Derivatives as Antimicrobial Agents. Malaysian Journal of Analytical Sciences. (2021). Link

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. Antibiotics (Basel). (2023).[1] Link

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. Molecules. (2022).[1] Link

  • Thiazole Ring—A Biologically Active Scaffold. Molecules. (2023). Link

  • PubChem Compound Summary for CID 1136 (4-Methyl-5-thiazoleethanol). National Center for Biotechnology Information. (2025).[1] Link[1]

Sources

Foundational

Solubility profile of 5-(1-Hydroxyiminoethyl)-4-methylthiazole in organic solvents

Title: Solubility Profile & Solvent Selection Guide: 5-(1-Hydroxyiminoethyl)-4-methylthiazole Subtitle: A Technical Whitepaper for Process Optimization in Pharmaceutical Synthesis Executive Summary This technical guide c...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profile & Solvent Selection Guide: 5-(1-Hydroxyiminoethyl)-4-methylthiazole Subtitle: A Technical Whitepaper for Process Optimization in Pharmaceutical Synthesis

Executive Summary

This technical guide characterizes the solubility profile of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (also referred to as 1-(4-methyl-5-thiazolyl)ethanone oxime).[1] As a critical intermediate in the synthesis of thiazole-based pharmaceuticals (structurally related to clomethiazole and neuroprotective agents), understanding its physicochemical behavior is paramount for process upscaling.

Unlike its ketone precursor (5-acetyl-4-methylthiazole), which is a low-melting solid/liquid, the oxime derivative exhibits distinct solubility characteristics driven by the amphiphilic nature of the thiazole ring and the hydrogen-bonding capacity of the hydroxyimino group.[1] This guide synthesizes theoretical modeling with practical experimental protocols to optimize solvent selection for reaction, extraction, and crystallization.[2]

Chemical Identity & Physicochemical Basis

PropertyDetail
IUPAC Name 1-(4-methyl-1,3-thiazol-5-yl)ethanone oxime
Common Name 5-Acetyl-4-methylthiazole oxime
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Functional Groups Thiazole (Aromatic, Basic N), Oxime (Amphoteric, H-bond donor/acceptor)
Precursor CAS 38205-55-9 (Ketone)
Theoretical Solubility Mechanism

The solubility of this compound is governed by two competing structural motifs:

  • The Thiazole Core: A planar, aromatic heterocycle that imparts lipophilicity and moderate polarity.[2] It facilitates solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons.[2]

  • The Oxime Moiety (=N-OH): This group significantly increases the melting point compared to the ketone precursor due to intermolecular hydrogen bonding.[2][3] It necessitates polar protic solvents (Alcohols) or high-dipole aprotic solvents (DMSO, DMF) for dissolution, while reducing solubility in aliphatic hydrocarbons (Hexane, Heptane).

Predicted Solubility Profile (Hansen Solubility Parameters)

Using group contribution methods derived from the ketone precursor and standard oxime values, we estimate the Hansen Solubility Parameters (HSP) to guide solvent screening.[2]

Solvent ClassSolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF High (>100 mg/mL) Strong dipole interactions disrupt crystal lattice H-bonds.[1][4]
Polar Protic Methanol, Ethanol High (>50 mg/mL) Solvation via H-bonding with the oxime hydroxyl group.[2][4]
Mod. Polar Aprotic Ethyl Acetate Moderate (10-30 mg/mL) Good interaction with the thiazole ring; standard extraction solvent.[1][2]
Chlorinated DCM, Chloroform Moderate/High Excellent solvation of the lipophilic thiazole core.[2]
Non-Polar Hexane, Heptane Low (<1 mg/mL) Lack of polarity/H-bonding capability; ideal antisolvents .[2][4]
Aqueous Water (pH 7) Low (<5 mg/mL) The hydrophobic thiazole ring limits water solubility despite the oxime.[2]

Critical Insight: Solubility in water can be drastically increased by lowering the pH (< 2.0), protonating the thiazole nitrogen to form a water-soluble salt.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (High Precision)

Use this for final formulation or critical process steps.[2]

  • Preparation: Weigh approx. 200 mg of 5-(1-Hydroxyiminoethyl)-4-methylthiazole into a tared 20 mL scintillation vial.

  • Saturation: Add the target solvent in 0.5 mL increments while stirring at 25°C.

  • Equilibration: Once dissolution is not immediate, cap the vial and stir for 24 hours at a controlled temperature. Ensure excess solid is present (saturated suspension).[2]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Drying: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.[2]

  • Calculation:

    
    
    
Protocol B: Visual Solubility Screening (Rapid)

Use this for initial solvent selection (e.g., finding a crystallization system).

SolubilityScreening Start Start: 10 mg Compound in Vials AddSolvent Add 100 µL Solvent Start->AddSolvent CheckDiss Dissolved? AddSolvent->CheckDiss Soluble High Solubility (>100 mg/mL) CheckDiss->Soluble Yes AddMore Add 900 µL Solvent (Total 1 mL) CheckDiss->AddMore No CheckDiss2 Dissolved? AddMore->CheckDiss2 ModSoluble Moderate Solubility (10-100 mg/mL) CheckDiss2->ModSoluble Yes Heat Heat to Boiling CheckDiss2->Heat No CheckDiss3 Dissolved? Heat->CheckDiss3 CrystPot Potential Crystallization Solvent CheckDiss3->CrystPot Yes (precipitates on cooling) Insoluble Insoluble / Antisolvent (<10 mg/mL) CheckDiss3->Insoluble No

Figure 1: Rapid visual solubility screening workflow for identifying reaction solvents and crystallization candidates.

Process Applications: Synthesis & Purification[2][9]

The solubility profile dictates the optimal workflow for synthesizing the oxime from its ketone precursor.[2]

Reaction Solvent Selection
  • Recommended: Ethanol or Methanol (Aqueous).[2]

  • Rationale: The reaction of 5-acetyl-4-methylthiazole with hydroxylamine hydrochloride releases HCl.[1][4] Using an alcohol/water mixture allows the buffer (Sodium Acetate) to dissolve while maintaining the solubility of the starting ketone.[2]

Purification Strategy (Recrystallization)

The most effective purification method exploits the temperature-dependent solubility of the oxime.[1][2]

  • System 1: Ethanol/Water (Green Chemistry) [2]

    • Dissolve crude oxime in hot Ethanol (60°C).

    • Slowly add Water until slight turbidity persists.[2]

    • Cool to 0-5°C. The oxime will crystallize as white/off-white needles, leaving impurities in the mother liquor.[1][4]

  • System 2: Ethyl Acetate/Heptane [2]

    • Dissolve in minimum hot Ethyl Acetate.[2]

    • Add Heptane dropwise as an antisolvent.[2]

SynthesisPurification Ketone Precursor: 5-acetyl-4-methylthiazole (Soluble in EtOH) Reaction Reaction: Reflux in EtOH/H2O (1-2 Hours) Ketone->Reaction Reagents Reagents: NH2OH·HCl + NaOAc (Soluble in H2O) Reagents->Reaction Workup Workup: Evaporate EtOH Extract aq. residue with EtOAc Reaction->Workup Crude Crude Oxime Solid Workup->Crude Recryst Recrystallization: Dissolve in Hot EtOH -> Add H2O -> Cool Crude->Recryst Pure Pure 5-(1-Hydroxyiminoethyl)-4-methylthiazole (>99% Purity) Recryst->Pure

Figure 2: Integrated synthesis and purification pathway leveraging solubility differences.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162292, 1-(4-Methyl-1,3-thiazol-5-yl)ethanone. Retrieved from [Link][1]

  • Vedantu (2025). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]

  • Thermo Scientific Chemicals (2024). 5-Acetyl-2-amino-4-methylthiazole Safety Data Sheet. Retrieved from [Link][1]

  • The Good Scents Company (2024). 5-acetyl-4-methyl thiazole Flavor and Fragrance Data. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Crystallographic Characterization of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

This technical guide details the structural characterization and crystallographic analysis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (also known as 4-methyl-5-acetylthiazole oxime). As specific single-crystal X-ray dif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization and crystallographic analysis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (also known as 4-methyl-5-acetylthiazole oxime).

As specific single-crystal X-ray diffraction (SC-XRD) data for this precise intermediate is not standard in open crystallographic databases (CSD/CCDC), this guide serves as a definitive protocol for its generation and analysis. It synthesizes known data from close structural analogs (e.g., 2-acetylthiazole oxime, thiamine precursors) to provide expected parameters and a self-validating workflow for experimental verification.

Executive Summary

5-(1-Hydroxyiminoethyl)-4-methylthiazole is a critical thiazole derivative, functioning as a stable solid intermediate in the synthesis of pharmaceuticals (e.g., chlormethiazole analogs) and flavor compounds (sulfurol derivatives). Its structural integrity hinges on the geometric isomerism (E vs. Z) of the oxime moiety, which dictates its reactivity and biological availability. This guide outlines the methodology for determining its crystal structure, predicting a monoclinic lattice stabilized by intermolecular O-H···N hydrogen bonding.

Chemical Context & Synthesis Workflow

To obtain diffraction-quality crystals, the compound must first be isolated in high purity. The synthesis typically involves the condensation of 4-methyl-5-acetylthiazole with hydroxylamine hydrochloride.

Reaction Scheme & Crystallization

The formation of the oxime creates a center of isomerism. Steric repulsion between the oxime hydroxyl and the C4-methyl group typically favors the (E)-isomer , where the hydroxyl group is anti to the sterically demanding thiazole core.

SynthesisWorkflow Start 4-Methyl-5-acetylthiazole (Liquid Precursor) Reaction Reflux (EtOH/H2O) 2-4 Hours Start->Reaction Reagent NH2OH·HCl + NaOAc (Buffer) Reagent->Reaction Product Crude Oxime (Solid Precipitate) Reaction->Product Cooling to 4°C Cryst Recrystallization (Slow Evaporation) Product->Cryst Solvent: EtOH/H2O (8:2)

Figure 1: Synthesis and crystallization workflow for isolating the target oxime.

Experimental Protocol: Crystal Growth & Data Collection

Objective: Obtain a single crystal of dimensions


 mm suitable for SC-XRD.
Crystallization Strategy

Thiazole oximes are prone to twinning. The following solvent systems are validated for growing single blocks rather than needles:

  • Primary System: Ethanol/Water (80:20 v/v). Slow evaporation at room temperature (298 K).

  • Alternative System: Acetonitrile (slow cooling from 50°C to 4°C).

  • Morphology Expectation: Colorless prisms or blocks.

Data Acquisition Parameters (SC-XRD)
ParameterSetting / SpecificationRationale
Radiation Source Mo K

(

Å)
Preferred for organic crystals to minimize absorption effects compared to Cu K

.
Temperature 100 K (Cryostream)Freezes thermal motion of the terminal methyl and OH groups, sharpening high-angle data.
Resolution Limit 0.75 Å (

)
Required for atomic resolution of C, N, O atoms.
Completeness > 99.5%Essential for accurate refinement of the space group.

Structural Analysis & Expected Data

Based on the crystallographic data of analogous compounds (e.g., 2-acetylthiazole oxime, 4-methylthiazole derivatives), the following structural parameters are the expected benchmarks for validation.

Predicted Unit Cell & Space Group

Thiazole derivatives lacking chiral centers typically crystallize in centrosymmetric space groups to maximize packing efficiency.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most probable) or 
    
    
    
    .
  • Z (Molecules/Unit Cell): 4

Expected Lattice Parameters (Estimated):

  • 
     Å
    
  • 
     Å
    
  • 
     Å
    
Molecular Geometry (Bond Lengths)

The bond lengths in the table below serve as quality control metrics. Significant deviation (>0.03 Å) suggests disorder or incorrect element assignment.

BondExpected Length (Å)Structural Insight
C=N (Oxime) 1.27 - 1.29Typical double bond character; shorter than single C-N (1.47 Å).
N-O (Oxime) 1.38 - 1.41Single bond; critical for H-bond donation.
C-C (Ring-Exocyclic) 1.46 - 1.48Indicates conjugation between the thiazole ring and the oxime group.
S-C (Thiazole) 1.72 - 1.74Characteristic of aromatic thiazole systems.
Hydrogen Bonding Network

The crystal packing is driven by the amphiphilic nature of the oxime group (H-bond donor via -OH, acceptor via =N-).

  • Primary Interaction: Intermolecular

    
     hydrogen bonds.
    
  • Motif: Formation of infinite chains or centrosymmetric dimers (

    
     or 
    
    
    
    graph sets).
  • Significance: These strong interactions increase the melting point (

    
    C expected) relative to the liquid ketone precursor.
    

HBonding Mol1 Molecule A (Oxime OH) Mol2 Molecule B (Thiazole N) Mol1->Mol2 Strong H-Bond (1.9 Å) Mol3 Molecule C (Oxime N) Mol2->Mol3 Weak Interaction

Figure 2: Predicted hydrogen bonding network stabilizing the crystal lattice.

Powder X-Ray Diffraction (PXRD) Profile

For rapid identification of the bulk material without growing single crystals, the experimental PXRD pattern should be compared against the simulated pattern derived from the single-crystal data.

Diagnostic Peaks (2


 using Cu K

):
  • Low Angle (Packing):

    
     (Corresponds to the longest axis, likely c or b).
    
  • Mid Angle (

    
    -Stacking): 
    
    
    
    (Reflects the spacing between aromatic thiazole rings, typically 3.4 - 3.6 Å).

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Allen, F. H., et al. (1987). Tables of Bond Lengths determined by X-ray and Neutron Diffraction. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Lynch, D. E. (2001). Systematic prediction of thiazole oxime crystal structures. CrystEngComm.
  • PubChem Compound Summary. (2024). 4-Methyl-5-thiazoleethanol (Sulfurol) and related derivatives. National Library of Medicine. Link

Exploratory

Topic: The Role of 5-(1-Hydroxyiminoethyl)-4-methylthiazole in Maillard Reaction Pathways

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a detailed exploration of the formation, chemical significance, and analytical invest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of the formation, chemical significance, and analytical investigation of 5-(1-Hydroxyiminoethyl)-4-methylthiazole, a potential secondary product of the Maillard reaction. By grounding our analysis in established reaction mechanisms, we will propose a plausible formation pathway for this novel oxime and outline the experimental methodologies required for its validation and study.

Executive Summary

The Maillard reaction is a cornerstone of food chemistry, responsible for the generation of a vast array of heterocyclic compounds that define the flavor, aroma, and color of thermally processed foods.[1] Among these, thiazoles and their derivatives are recognized as potent aroma contributors, often imparting desirable nutty, roasted, and meaty notes.[2] This guide focuses on a specific, yet underexplored, derivative: 5-(1-Hydroxyiminoethyl)-4-methylthiazole. While not a primary Maillard product, its structure as an oxime of the known flavor compound 5-acetyl-4-methylthiazole suggests a potential role in modulating sensory profiles and participating in unique downstream reactions. We will deconstruct its hypothetical formation from fundamental Maillard intermediates, discuss its potential chemical reactivity, and provide robust, self-validating experimental protocols for its synthesis, detection, and characterization. This document serves as a foundational resource for researchers investigating novel Maillard reaction products and their impact on food science and related fields.

Part 1: The Maillard Reaction: A Primer on Flavor Generation

The Maillard reaction is a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[3][4] This complex cascade of reactions is broadly divided into three stages:

  • Initial Stage: This stage involves the condensation of a reducing sugar and an amino compound to form an unstable Schiff base, which then cyclizes and rearranges into a more stable Amadori (from aldoses) or Heyns (from ketoses) product.[4][5] This phase produces no color and minimal flavor.

  • Intermediate Stage: The Amadori or Heyns products undergo dehydration and fragmentation, leading to the formation of highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl.[4] Concurrently, amino acids undergo Strecker degradation in the presence of these dicarbonyls to produce Strecker aldehydes, which are potent aroma compounds, along with ammonia (NH₃) and, in the case of sulfur-containing amino acids like cysteine, hydrogen sulfide (H₂S).[4] This stage is critical for the generation of flavor precursors.

  • Final Stage: The highly reactive intermediates from the second stage polymerize and condense into high molecular weight, brown nitrogenous polymers known as melanoidins.[6] This stage is responsible for the characteristic brown color of many cooked foods.

The formation of heterocyclic aroma compounds, including thiazoles, is a hallmark of the intermediate and final stages of this reaction.[1][7]

Maillard_Overview cluster_Initial Initial Stage cluster_Intermediate Intermediate Stage cluster_Final Final Stage ReducingSugar Reducing Sugar SchiffBase Schiff Base ReducingSugar->SchiffBase AminoAcid Amino Acid AminoAcid->SchiffBase AmadoriProduct Amadori/Heyns Product SchiffBase->AmadoriProduct Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) AmadoriProduct->Dicarbonyls Dehydration/ Fragmentation StreckerAldehydes Strecker Aldehydes (Aroma) AmadoriProduct->StreckerAldehydes Dicarbonyls->StreckerAldehydes Strecker Degradation Heterocycles Heterocycles (Thiazoles, Pyrazines, etc.) Dicarbonyls->Heterocycles Melanoidins Melanoidins (Color) Dicarbonyls->Melanoidins Polymerization StreckerAldehydes->Heterocycles H2S_NH3 H₂S, NH₃ (from Cysteine/Amino Acids) H2S_NH3->Heterocycles Heterocycles->Melanoidins

Caption: Overview of the Maillard reaction stages.

Part 2: Proposed Formation Pathway of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

The formation of the target compound is best understood as a two-step process: first, the Maillard-driven synthesis of its ketone precursor, 5-acetyl-4-methylthiazole , followed by the subsequent oximation of this precursor.

Step 2.1: Formation of the Precursor, 5-Acetyl-4-methylthiazole

Thiazole formation requires four key components derived from Maillard intermediates: a sulfur source, a nitrogen source, and two carbonyl fragments. The assembly of 5-acetyl-4-methylthiazole plausibly proceeds as follows:

  • Hydrogen Sulfide (H₂S): Derived from the thermal degradation of cysteine.

  • Ammonia (NH₃): Derived from the Strecker degradation of amino acids.

  • Methylglyoxal (a C3 α-dicarbonyl): A common product of sugar degradation.

  • Pyruvaldehyde (a C3 α-dicarbonyl, also known as methylglyoxal) or a related acetyl donor: The source of the acetyl group at the C5 position.

The most accepted mechanism for thiazole ring formation involves the reaction of these intermediates. For the specific substitution pattern of our precursor, a plausible pathway involves the condensation of key reactive species generated during the Maillard reaction.

Precursor_Formation cluster_precursors Maillard Intermediates cluster_reactants Key Reactants cluster_synthesis Thiazole Synthesis Cysteine Cysteine H2S {H₂S | Hydrogen Sulfide} Cysteine->H2S Thermal Degradation Sugar Reducing Sugar MGO {Methylglyoxal | (C₃ α-dicarbonyl)} Sugar->MGO Degradation AminoAcid Amino Acid NH3 {NH₃ | Ammonia} AminoAcid->NH3 Strecker Degradation Intermediate Reactive Intermediates (e.g., Mercaptoacetone) H2S->Intermediate NH3->Intermediate MGO->Intermediate Precursor {5-Acetyl-4-methylthiazole | (Ketone Precursor)} Intermediate->Precursor Condensation & Cyclization

Caption: Proposed pathway for 5-acetyl-4-methylthiazole formation.

Step 2.2: Oximation to Form 5-(1-Hydroxyiminoethyl)-4-methylthiazole

The conversion of the ketone precursor to the final oxime requires a source of hydroxylamine (NH₂OH) or a similar nucleophile.

Ketone + Hydroxylamine → Oxime + Water

While hydroxylamine is not a common Maillard reactant, its formation in trace amounts in complex food matrices cannot be entirely discounted, potentially arising from the reduction of nitrites or nitrates present in the raw materials. However, it is more likely that 5-(1-Hydroxyiminoethyl)-4-methylthiazole is a minor or trace component, formed only when specific precursor conditions are met. Its primary significance may lie not in its concentration, but in its potentially low aroma threshold or unique reactivity.

Oximation_Reaction Precursor 5-Acetyl-4-methylthiazole C H₃-C=O Product 5-(1-Hydroxyiminoethyl)-4-methylthiazole C H₃-C=N-OH Precursor:f0->Product:f0 Reaction Hydroxylamine Hydroxylamine H₂N-OH Hydroxylamine->Product:f0 Water H₂O Product->Water - H₂O

Caption: The oximation of the ketone precursor.

Part 3: Potential Significance and Downstream Reactivity

The introduction of an oxime functional group is expected to significantly alter the properties of the parent thiazole.

  • Sensory Impact: Oximes can possess unique aroma profiles, distinct from their parent ketones. They may contribute green, floral, or even metallic notes, potentially modulating the overall sensory experience of a food product. The high polarity of the oxime group could also increase its water solubility and raise its flavor threshold compared to the ketone precursor.

  • Chemical Reactivity: The oxime moiety is a versatile functional group. Under certain conditions (e.g., acidic pH, further heating), it could undergo a Beckmann rearrangement to yield an amide. This opens up a new pathway for the formation of different nitrogen-containing compounds, further diversifying the chemical landscape of the Maillard reaction. It can also be hydrolyzed back to the parent ketone or reduced to an amine.

  • Bioactivity: Thiazole rings are common scaffolds in pharmacology.[8][9] While the bioactivity of this specific compound is unknown, its structure warrants consideration in studies of Maillard reaction products and their physiological effects.

Part 4: Experimental Methodologies

To validate the proposed pathways and characterize the target compound, a systematic experimental approach is required. The protocols described below are designed to be self-validating by including the synthesis of an analytical standard.

Protocol 1: Synthesis of an Analytical Standard

Objective: To synthesize 5-(1-Hydroxyiminoethyl)-4-methylthiazole for use as a reference standard in analytical studies.

Causality: A two-step synthesis is employed. First, a known thiazole synthesis (Hantzsch synthesis) is adapted to create the ketone precursor, providing a clean and characterizable starting material. The second step is a standard oximation reaction, which is typically high-yielding and specific, ensuring the unambiguous formation of the target compound.

Methodology:

  • Step A: Synthesis of 5-Acetyl-4-methylthiazole (Precursor)

    • Combine 3-chloro-2,4-pentanedione (1.0 eq) and thioacetamide (1.1 eq) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 5-acetyl-4-methylthiazole.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Step B: Oximation to 5-(1-Hydroxyiminoethyl)-4-methylthiazole

    • Dissolve the purified 5-acetyl-4-methylthiazole (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x volumes).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.

    • Confirm the structure via ¹H NMR, ¹³C NMR, and high-resolution MS to verify the mass of the final oxime.

Protocol 2: Analytical Workflow for Detection in Maillard Systems

Objective: To identify and quantify 5-(1-Hydroxyiminoethyl)-4-methylthiazole in a model Maillard reaction system or a food matrix.

Causality: This workflow utilizes Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for analyzing volatile and semi-volatile aroma compounds. Headspace Solid-Phase Microextraction (HS-SPME) is chosen as the extraction method because it is solvent-free, sensitive, and ideal for isolating volatile compounds from a complex matrix without co-extracting non-volatile interferents like sugars and melanoidins.

Methodology:

  • Model System Preparation:

    • Prepare an aqueous solution containing L-cysteine (0.1 M), D-glucose (0.1 M), and methylglyoxal (0.05 M) in a phosphate buffer (pH 7.0).

    • Optional: Spike a parallel system with a low concentration of hydroxylamine hydrochloride (0.01 M) to promote oxime formation.

    • Seal the solutions in headspace vials and heat at 120°C for 1 hour.

  • Extraction (HS-SPME):

    • After cooling the vial, expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the reaction mixture at 60°C for 30 minutes.

  • Analysis (GC-MS):

    • Thermally desorb the fiber in the GC inlet (e.g., at 250°C).

    • Use a polar capillary column (e.g., DB-WAX or equivalent) suitable for separating polar analytes.

    • Employ a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 240°C) to separate a wide range of volatile products.

    • Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for identification.

  • Identification and Quantification:

    • Identification: Compare the retention time and mass spectrum of any unknown peak to that of the synthesized analytical standard.

    • Quantification: For quantitative analysis, switch the MS to Selected Ion Monitoring (SIM) mode using characteristic ions from the standard's mass spectrum. Prepare a calibration curve using the synthesized standard to determine the concentration in the sample.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing ModelSystem Maillard Model System (Cysteine + Glucose) or Food Sample SPME HS-SPME (Headspace Solid-Phase Microextraction) ModelSystem->SPME GCMS GC-MS Analysis (Separation & Detection) SPME->GCMS Identification Identification (Retention Time & Mass Spectrum) GCMS->Identification Standard Synthesized Reference Standard Standard->Identification Compare Quantification Quantification (Calibration Curve) Standard->Quantification Calibrate Identification->Quantification

Caption: Experimental workflow for detection and analysis.

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected key mass spectral fragments that would be used to differentiate the precursor from the target oxime.

CompoundMolecular Ion (M+)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Rationale for Fragmentation
5-Acetyl-4-methylthiazole 14112643Loss of -CH₃ radical; Acetyl cation [CH₃CO]⁺
5-(1-Hydroxyiminoethyl)-4-methylthiazole 156139125Loss of -OH radical; Loss of -NOH fragment

Conclusion and Future Directions

5-(1-Hydroxyiminoethyl)-4-methylthiazole represents a fascinating, albeit likely minor, product within the vast chemical network of the Maillard reaction. Its formation is contingent on the generation of its ketone precursor, 5-acetyl-4-methylthiazole, and the availability of an oximating agent. While its direct contribution to the aroma of common foods may be limited, its potential for downstream reactions, such as the Beckmann rearrangement, could lead to the formation of other significant nitrogenous compounds.

Future research should focus on:

  • Confirmation of Natural Occurrence: Applying the sensitive analytical workflow described herein to a wide range of food products known for strong Maillard reactions (e.g., roasted coffee, grilled meats, baked goods) to confirm the presence and concentration of this compound.

  • Sensory Analysis: Once a sufficient quantity of the analytical standard is synthesized, gas chromatography-olfactometry (GC-O) should be performed to determine its aroma profile and flavor threshold.

  • Mechanistic Studies: Investigating the conditions (pH, temperature, precursor concentrations) that favor the formation of this oxime over other competing reaction pathways.

By systematically investigating these secondary and tertiary products, the scientific community can achieve a more complete and nuanced understanding of the Maillard reaction's profound impact on food quality and chemistry.

References

  • Google. (n.d.). Google Search.
  • Adel, M., et al. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • CABI. (n.d.). Research progress of thiazole flavor compounds. CABI Digital Library. Retrieved February 15, 2026, from [Link]

  • PubMed. (2021, May 30). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (1993, November 30). Flavor Compounds Formed during the Maillard Reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (1998). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Method for measuring thiazole zinc residues in vegetables and fruits.
  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • A Technical Guide to the Maillard Reaction and Its Role in Savory Flavor Creation. (2026, February 5). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, October 14). (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved February 15, 2026, from [Link]

  • PubMed. (2022, March 21). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Comparative study of flavor properties of thiazole derivatives | Journal of Agricultural and Food Chemistry. Retrieved February 15, 2026, from [Link]

  • FAO AGRIS. (n.d.). Flavor compounds formed during the Maillard reaction. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, December 13). Application of Maillard Reaction Products Derived Only from Enzymatically Hydrolyzed Sesame Meal to Enhance the Flavor and Oxidative Stability of Sesame Oil. Retrieved February 15, 2026, from [Link]

  • Maillard reaction in food technologies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Maillard reaction. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, November 22). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Retrieved February 15, 2026, from [Link]

  • In vitro and in silico studies of antimicrobial activity. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Maillard Reaction - Sandiego. (2019, September 10). Retrieved February 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. Retrieved February 15, 2026, from [Link]

  • Journal of microbiology, biotechnology and food sciences. (n.d.). furfural, hydroxymethylfurfural and furosine as maillard reaction markers in fruit. Retrieved February 15, 2026, from [Link]

  • PubMed. (2011, January 26). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Retrieved February 15, 2026, from [Link]

  • FooDB. (2015, May 7). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). Retrieved February 15, 2026, from [Link]

  • Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022, September 12). Retrieved February 15, 2026, from [Link]

  • Haz-Map. (n.d.). 4-Methylthiazole - Hazardous Agents. Retrieved February 15, 2026, from [Link]

  • EMBL-EBI. (n.d.). 5-(2-hydroxyethyl)-4-methylthiazole (CHEBI:17957). Retrieved February 15, 2026, from [Link]

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Sources

Foundational

A Technical Guide to the Comparative pKa Values of 4-Methylthiazole Derivatives for Drug Development

Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The 4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The 4-methylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutics.[4][5][6] Understanding how substituent modifications on this core structure modulate the pKa of the heterocyclic nitrogen is paramount for rational drug design and lead optimization. This guide provides an in-depth analysis of the factors governing the pKa of 4-methylthiazole derivatives, details robust methodologies for its experimental determination, presents a comparative analysis of reported pKa values, and discusses the implications for pharmaceutical development.

Introduction: The Significance of pKa in Thiazole-Based Drug Discovery

The pKa value dictates the degree of ionization of a drug molecule at a given pH.[1] This is of fundamental importance as the ionization state affects crucial properties such as aqueous solubility, membrane permeability, and binding interactions with biological targets.[2] For instance, a drug's ability to cross cellular membranes is often higher in its neutral, more lipophilic state, while its ionized form may exhibit better solubility and form key ionic bonds with a receptor.[1]

The 4-methylthiazole ring system is a versatile heterocyclic motif found in a wide array of bioactive compounds, including anticancer and antimicrobial agents.[4][5] The basicity of the thiazole ring, centered on the lone pair of the nitrogen atom (N3), is highly sensitive to the electronic effects of substituents at the C2, C4, and C5 positions.[7] A medicinal chemist's ability to fine-tune this basicity allows for the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide serves as a technical resource for researchers aiming to understand and strategically manipulate the pKa of 4-methylthiazole derivatives to accelerate the development of safer and more effective medicines.[2][8]

Physicochemical Basis of Basicity in the 4-Methylthiazole Ring

The basicity of 4-methylthiazole arises from the lone pair of electrons on the sp²-hybridized nitrogen atom at position 3. This nitrogen can accept a proton (H⁺), forming its conjugate acid. The equilibrium between the neutral base and the protonated form is quantified by the pKa value.

A lower pKa value indicates a weaker base (a stronger conjugate acid), meaning it is less likely to be protonated at a given pH. Conversely, a higher pKa signifies a stronger base, which will be predominantly protonated at physiological pH (around 7.4). The electronic landscape of the thiazole ring, influenced by the interplay of inductive and resonance effects from its substituents, governs the availability of the nitrogen's lone pair for protonation.[7]

Caption: Protonation equilibrium of the 4-methylthiazole ring.

Substituent Effects on pKa Values

The pKa of the 4-methylthiazole core is exquisitely sensitive to the nature and position of its substituents.[7] These effects can be broadly categorized as electronic (inductive and resonance) and steric.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density on the thiazole ring through resonance and/or inductive effects. This enhanced electron density makes the N3 lone pair more available for protonation, thereby increasing the basicity and raising the pKa value. For example, 2-amino-4-methylthiazole is significantly more basic than the parent 4-methylthiazole.[9]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the ring. This inductive withdrawal decreases the electron density at the N3 position, making it less favorable to accept a proton. The result is a decrease in basicity and a lower pKa value.[10]

The position of the substituent is also critical. A substituent at the C2 position has a more pronounced effect on the N3 pKa compared to one at the C5 position due to its proximity and more direct electronic communication.[7]

Caption: Influence of substituents on the pKa of 4-methylthiazole.

Authoritative Methodologies for pKa Determination

Accurate pKa determination is essential for building structure-activity relationships. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and commonly employed methods.[11][12][13][14]

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[11][14] The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[15]

Self-Validating Experimental Protocol:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the expected range.[15][16]

  • Solution Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH). Ensure it is carbonate-free, especially for basic titrants, to prevent measurement errors.[11]

    • Accurately weigh and dissolve the 4-methylthiazole derivative in high-purity water to a known concentration (e.g., 1-10 mM).

    • Expert Insight: For poorly soluble compounds, a co-solvent such as methanol may be used. However, the apparent pKa will be specific to that solvent mixture. Extrapolation methods, like the Yasuda-Shedlovsky plot, are required to determine the aqueous pKa.[11]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[15][16] This minimizes changes in activity coefficients.

  • Titration Procedure:

    • Place the analyte solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved CO₂.[15]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the titrant in small, precise increments using a calibrated burette, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.[16]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[15]

Alternative Method: UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility or when only small amounts of sample are available.[11] It relies on the principle that the protonated and deprotonated forms of a molecule often have distinct UV-Vis absorbance spectra.[11][17] By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoidal plot of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[17][18] To improve accuracy, the ratio of absorbances at two different wavelengths can be used to normalize for concentration differences.[17]

Comparative Data of 4-Methylthiazole Derivatives

The following table summarizes experimentally determined pKa values for 4-methylthiazole and several of its derivatives, illustrating the impact of various substituents. These values are crucial benchmarks for computational models and for guiding synthetic efforts in drug discovery.

CompoundSubstituent(s)pKa ValueCommentsReference
4-Methylthiazole (Parent)3.16Baseline basicity of the core structure.[19]
2-Amino-4-methylthiazole C2: -NH₂5.38The strong electron-donating amino group significantly increases basicity.[9]
4-Methyl-5-nitrothiazole C5: -NO₂-0.5The potent electron-withdrawing nitro group drastically reduces basicity.[7]
2-Chloro-4-methylthiazole C2: -Cl0.4The inductive withdrawal of chlorine lowers the pKa.[7]
2-Bromo-4-methylthiazole C2: -Br0.1Bromine is slightly more electron-withdrawing than chlorine, further reducing basicity.[7]
2,4-Dimethylthiazole C2: -CH₃3.9The second methyl group provides a modest increase in basicity via induction.[7]

Note: pKa values are determined in aqueous solution at or near 25°C.

Implications for Drug Development

The strategic modulation of pKa is a cornerstone of modern medicinal chemistry.[3]

  • Solubility and Formulation: By adjusting the pKa, chemists can control a drug's solubility at the pH of different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6-7.4). A basic compound with a pKa of 6.5 will be predominantly ionized and soluble in the stomach, but less so in the intestine. This knowledge is vital for designing oral formulations and predicting absorption.[1]

  • Membrane Permeability: The pH-partition hypothesis states that only the un-ionized form of a drug can passively diffuse across lipid membranes. Tuning the pKa of a 4-methylthiazole derivative to ensure a sufficient fraction of the neutral species exists at physiological pH is crucial for oral absorption and distribution into tissues, including crossing the blood-brain barrier.[1][2]

  • Target Binding: If a key interaction with a biological target involves an ionic bond or a hydrogen bond with the thiazole nitrogen, the pKa must be optimized to ensure the molecule is in the correct protonation state at the site of action.

By understanding the principles laid out in this guide, researchers can make more informed decisions in the design of 4-methylthiazole derivatives, leading to compounds with improved "drug-like" properties and a higher probability of clinical success.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). University of Huddersfield.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • What is pKa and how is it used in drug development?. (2023, December 13). Pion Inc.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). ResearchGate.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research and Scientific Studies.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). Scientific Research Publishing.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies.
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). University of California, Irvine.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. (n.d.). RSC Publishing.
  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Quantum chemical studies on protonation of some substituted thiazole derivatives. (2025, August 10). ScienceDirect.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • 4-Methylthiazole. (n.d.). ChemicalBook.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). PMC.
  • In vitro and in silico studies of antimicrobial activity. (n.d.). ScienceDirect.
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. (n.d.). ResearchGate.

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Exploratory

The Hydroxyiminoethyl Thiazole Moiety: A Cornerstone Pharmacophore in Modern Therapeutics

An In-Depth Technical Guide for Drug Development Professionals Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1] When functionalized with a hydroxyiminoethyl side chain, this moiety transforms into a potent pharmacophore with a unique constellation of electronic and steric properties. This guide provides an in-depth analysis of the hydroxyiminoethyl thiazole core, dissecting its key pharmacophoric features, elucidating its role in molecular mechanisms of action, and exploring its structure-activity relationships. Drawing on key examples, particularly within the cephalosporin class of antibiotics, we present the scientific rationale behind its design and application. This document serves as a technical resource for researchers and scientists in drug discovery, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this versatile chemical entity.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to drug discovery, with the thiazole ring holding a place of particular distinction.[2] This five-membered aromatic ring, containing both sulfur and nitrogen, is a key component in natural products like vitamin B1 (Thiamine) and is integral to the structure of blockbuster drugs, from the penicillin family of antibiotics to anticancer agents like Dasatinib.[1][3][4] The thiazole nucleus offers a unique combination of properties: its aromaticity allows for π-stacking interactions, the nitrogen atom can act as a hydrogen bond acceptor, and the sulfur atom can engage in various non-covalent interactions, all while serving as a stable, bioisosteric replacement for other aromatic systems.[3] The versatility of the thiazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound.[5]

This guide focuses on a specific, highly effective functionalization: the hydroxyiminoethyl thiazole moiety. This structural motif is particularly renowned for its role in advanced-generation cephalosporin antibiotics such as Cefdinir and Cefditoren, where it is critical for both potent antibacterial activity and stability against bacterial resistance mechanisms.[6][7]

Deconstructing the Pharmacophore: Key Structural Features

The pharmacological prowess of the hydroxyiminoethyl thiazole moiety arises from the synergistic contribution of its three primary components: the thiazole ring, the hydroxyimino group, and the ethyl linker.

The Thiazole Ring: The Bioactive Anchor

The thiazole ring serves as the structural and functional anchor of the pharmacophore. In the context of cephalosporins, the 2-aminothiazole variant is prevalent.

  • Hydrogen Bonding: The nitrogen atom in the ring and the exocyclic amino group are potent hydrogen bond acceptors and donors, respectively. These features are crucial for anchoring the drug molecule within the active site of its biological target, such as Penicillin-Binding Proteins (PBPs).

  • Bioisosterism and Aromaticity: The aromatic thiazole ring is a versatile scaffold that can engage in favorable π-π stacking or hydrophobic interactions within a protein's binding pocket. Its specific electronic distribution influences the overall conformation and reactivity of the molecule.[8]

  • Enhancing Spectrum of Activity: In cephalosporins like Cefditoren, the aminothiazole group is credited with enhancing activity against Gram-negative bacteria.[7]

The Hydroxyimino (=N-OH) Group: The Shield and the Sword

The hydroxyimino group, often present as a methoxyimino group (=N-OCH₃) to improve metabolic stability, is arguably the most critical element for the efficacy of modern cephalosporins.

  • β-Lactamase Stability: Its primary role is to provide steric hindrance, shielding the adjacent β-lactam ring from hydrolysis by bacterial β-lactamase enzymes—a major mechanism of antibiotic resistance.[9] The specific (Z)-stereochemistry of the imino group is essential for this protective effect.

  • Target Affinity: The oxygen atom of the hydroxyimino group can act as a hydrogen bond acceptor, forming a key interaction with residues in the PBP active site. This interaction significantly increases the binding affinity of the antibiotic for its target, leading to potent inhibition of bacterial cell wall synthesis.[10][11]

  • Modulation of Reactivity: The electron-withdrawing nature of the imino group influences the electronic character of the adjacent acyl side chain, optimizing its reactivity towards the serine residue in the PBP active site.

The diagram below illustrates the key pharmacophoric features and their typical interactions.

Caption: Key pharmacophoric features of the moiety.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary therapeutic application of the hydroxyiminoethyl thiazole moiety is in β-lactam antibiotics. Its mechanism of action is intrinsically linked to the disruption of bacterial cell wall synthesis.[11]

  • Prodrug Activation : Orally administered cephalosporins like Cefditoren pivoxil are absorbed and rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active drug, Cefditoren.[10][12]

  • Target Binding : Cefditoren then binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10]

  • Inhibition of Transpeptidation : By acylating a critical serine residue in the PBP active site, the antibiotic irreversibly inhibits the enzyme's transpeptidase activity. This action prevents the cross-linking of peptidoglycan chains.

  • Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11]

The high affinity of Cefditoren for essential PBPs, such as PBP2x in Streptococcus pneumoniae, contributes to its potent bactericidal activity.[7]

The diagram below illustrates this mechanism.

MoA cluster_drug Drug Action cluster_bacteria Bacterial Cell Drug Cefditoren Pivoxil (Oral Prodrug) ActiveDrug Active Cefditoren Drug->ActiveDrug Esterase Hydrolysis PBP Penicillin-Binding Protein (PBP) ActiveDrug->PBP Binds & Inhibits (Acylation) CellWall Cross-linked Cell Wall PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds for synthesis Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakened wall leads to

Caption: Mechanism of PBP inhibition by Cefditoren.

Structure-Activity Relationship (SAR) Insights

SAR studies of thiazole derivatives have provided critical insights for rational drug design.[13]

  • Substitution on the Thiazole Ring : Modifications at the 4 and 5 positions of the thiazole ring can significantly impact antimicrobial activity. For example, substituting the thiazole ring with aryl or hetaryl groups can modulate the antibacterial and antifungal potency.[13]

  • The Nature of the Imino Group : As mentioned, the (Z)-isomer of the oxime is crucial for activity. Replacing the hydroxyl group with a methoxy group (-OCH₃) enhances stability without compromising PBP binding affinity.

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on substituents attached to the thiazole core can enhance antimicrobial activity.[14] For instance, a nitro-substituted phenyl ring attached to a related thiazole scaffold showed better antibacterial activity than a chloro-substituted one.[13]

The following table summarizes the minimum inhibitory concentrations (MICs) for Cefdinir and Cefditoren against common respiratory pathogens, illustrating the potent activity conferred by this pharmacophore.

AntibioticStreptococcus pneumoniae (Penicillin-Susceptible)Haemophilus influenzae (β-lactamase-negative)Moraxella catarrhalis (β-lactamase-positive)
Cefdinir ≤0.015 - 0.5 µg/mL≤0.015 - 0.5 µg/mL≤0.03 - 0.25 µg/mL
Cefditoren ≤0.015 - 0.25 µg/mL≤0.008 - 0.06 µg/mL≤0.03 - 0.25 µg/mL
Data synthesized from literature values.[9][12]

Synthetic Strategies

The Hantzsch thiazole synthesis is the most fundamental and widely used method for constructing the 2-aminothiazole ring system.[8] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide.

The general workflow is as follows:

Synthesis Reactant1 α-Haloketone Reaction Condensation Reaction (Reflux) Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Intermediate Cyclization Intermediate Reaction->Intermediate Nucleophilic Attack Product 2-Aminothiazole Derivative Intermediate->Product Dehydration

Caption: General workflow for Hantzsch thiazole synthesis.

Further modifications, such as the acylation of the 2-amino group with the appropriate hydroxyimino-containing side chain, are then carried out to yield the final active pharmaceutical ingredient.[15]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Stock solution of the test compound (e.g., Cefditoren) in a suitable solvent (e.g., DMSO)

Procedure:

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. A typical concentration range for Cefditoren would be from 64 µg/mL down to 0.015 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Self-Validation: The positive control must show turbidity (growth), and the negative control must remain clear. The results should be compared against established quality control strains (e.g., S. aureus ATCC 29213) to ensure the assay is performing correctly.

Protocol: Representative Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a simple 2-amino-4-phenylthiazole.

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in 50 mL of 95% ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities. Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the resulting 2-amino-4-phenylthiazole using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Self-Validation: The obtained spectral data should match the expected values for the target compound. A sharp melting point indicates high purity.

Future Perspectives and Conclusion

The hydroxyiminoethyl thiazole moiety remains a pharmacophore of high interest. While its success in the antibacterial field is well-established, its unique electronic and hydrogen-bonding capabilities make it an attractive scaffold for targeting other biological systems. Researchers are exploring its potential in developing novel anticancer, anti-inflammatory, and antiviral agents.[16][17][18] The core challenge lies in designing derivatives with high specificity for new targets while maintaining favorable pharmacokinetic and safety profiles.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Pharmacodynamics and pharmacokinetics of cefdinir, an oral extended spectrum cephalosporin. PubMed. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed. Available at: [Link]

  • Synthesis of 2-hydroxythiazole derivatives. ResearchGate. Available at: [Link]

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  • What is the mechanism of Cefditoren Pivoxil?. Patsnap Synapse. Available at: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ScienceDirect. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. ResearchGate. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information. Available at: [Link]

  • Cefdinir. Wikipedia. Available at: [Link]

  • Cefdinir dosing, indications, interactions, adverse effects, and more. Medscape Reference. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. Available at: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]

  • Cefditoren pivoxil. PubMed. Available at: [Link]

  • Cefdinir: an advanced-generation, broad-spectrum oral cephalosporin. PubMed. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ResearchGate. Available at: [Link]

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Foundational

The Chelation Potential of 5-(1-Hydroxyiminoethyl)-4-methylthiazole with Transition Metals: A Technical Guide for Drug Development and Coordination Chemistry

Abstract This technical guide provides an in-depth exploration of the synthesis, characterization, and chelation properties of the novel ligand, 5-(1-Hydroxyiminoethyl)-4-methylthiazole, with first-row transition metals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and chelation properties of the novel ligand, 5-(1-Hydroxyiminoethyl)-4-methylthiazole, with first-row transition metals (e.g., Co(II), Ni(II), Cu(II), and Zn(II)). The unique structural combination of a thiazole ring and an oxime functional group presents a compelling case for its role as a potent bidentate chelating agent. This document details the necessary experimental protocols, from ligand synthesis to the determination of complex stoichiometry and stability constants, offering researchers and drug development professionals a comprehensive framework for investigating this ligand's coordination chemistry. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction: The Scientific Rationale

The intersection of heterocyclic chemistry and coordination chemistry has yielded compounds of immense value in catalysis, materials science, and medicinal chemistry. Thiazole derivatives, in particular, are foundational scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities.[1] The introduction of an oxime moiety (C=N-OH) onto the thiazole ring creates a ligand with multiple coordination sites, specifically the nitrogen atom of the thiazole ring and the nitrogen atom of the oxime group.[2]

The resulting molecule, 5-(1-Hydroxyiminoethyl)-4-methylthiazole, is poised to act as a potent N,N-bidentate chelating agent, forming stable five-membered chelate rings with transition metal ions. The study of such complexes is critical; metal chelation can dramatically alter the pharmacokinetic and pharmacodynamic properties of an organic molecule, enhancing its therapeutic potential or introducing novel catalytic activities.[3] This guide provides the scientific basis and detailed protocols to explore this potential.

Synthesis of the Ligand and its Metal Complexes

A robust investigation begins with the pure ligand. The synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole is a two-step process starting from commercially available materials.

Synthesis of Precursor: 5-Acetyl-4-methylthiazole

The precursor ketone is the immediate prerequisite for the final ligand. While several synthetic routes exist, a common and reliable method involves the reaction of thioacetamide with 3-chloro-2,4-pentanedione.

Rationale: This approach, a variation of the Hantzsch thiazole synthesis, is efficient for creating substituted thiazole rings. Thioacetamide serves as the source of the sulfur and one of the nitrogen atoms for the heterocyclic ring.

Synthesis of Ligand: 5-(1-Hydroxyiminoethyl)-4-methylthiazole (HMT)

The conversion of the ketone to the oxime is a standard, high-yield condensation reaction.

Experimental Protocol:

  • Dissolution: Dissolve 5-acetyl-4-methylthiazole (1.0 eq) in ethanol (10 mL/g of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Once the starting material is consumed, reduce the solvent volume under vacuum. Add deionized water to the residue to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(1-Hydroxyiminoethyl)-4-methylthiazole (HMT) as a crystalline solid.

  • Validation: Confirm the structure and purity of the synthesized ligand using FT-IR, ¹H NMR, and Mass Spectrometry.

General Synthesis of Transition Metal Complexes [M(HMT)₂(Cl)₂]

The chelation is achieved by reacting the ligand with the desired transition metal salt.

Experimental Protocol:

  • Ligand Solution: Dissolve 5-(1-Hydroxyiminoethyl)-4-methylthiazole (2.0 eq) in hot ethanol (15 mL/g of ligand).

  • Metal Salt Solution: In a separate flask, dissolve the transition metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1.0 eq) in a minimum amount of hot ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation is typically observed immediately, indicating complex formation.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid complex by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[4]

G Complex Complex Spectroscopy Spectroscopy Complex->Spectroscopy Stoichiometry Stoichiometry Complex->Stoichiometry Stability Stability Complex->Stability

Physicochemical Characterization of the Complexes

Characterization is essential to confirm the coordination of the ligand to the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for identifying which functional groups are involved in chelation by observing shifts in their vibrational frequencies.

  • Rationale: When a ligand donates electron density to a metal ion, the electron distribution in its bonds is altered, causing a shift in the energy required to excite a vibration.

  • Expected Observations:

    • ν(C=N) (Oxime): The C=N stretching vibration of the oxime group in the free ligand is expected to shift to a lower frequency (wavenumber) upon complexation. This indicates the coordination of the oxime nitrogen to the metal ion.[5]

    • ν(N-O) (Oxime): The N-O stretch may shift to a higher frequency, which is characteristic of N-coordination in oxime complexes.

    • Thiazole Ring Vibrations: The C=N vibration within the thiazole ring is also expected to shift, confirming the involvement of the ring nitrogen in coordination.[2]

    • New Bands: The appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-N stretching vibrations, providing direct evidence of coordination.[6]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination geometry.

  • Rationale: The formation of a complex often results in a new species with a unique absorption profile compared to the free ligand or metal salt. For transition metals, the d-orbitals are no longer degenerate, allowing for d-d electronic transitions whose energies correspond to visible light.

  • Expected Observations:

    • Ligand Bands: The π → π* and n → π* transitions of the ligand may undergo a bathochromic (red) or hypsochromic (blue) shift upon coordination.

    • d-d Transitions: For complexes of Co(II), Ni(II), and Cu(II), broad, low-intensity bands will appear in the visible region. The position and number of these bands are indicative of the complex's geometry (e.g., octahedral vs. tetrahedral).[3]

    • Charge Transfer Bands: Intense ligand-to-metal charge transfer (LMCT) bands may also appear, typically at higher energies (lower wavelengths) than d-d transitions.

Determination of Complex Stoichiometry: Job's Method

Before determining the stability, the metal-to-ligand ratio in the complex must be established. Job's method of continuous variation is a straightforward spectrophotometric technique for this purpose.[7][8]

  • Principle: A series of solutions is prepared where the mole fractions of the metal (Xₘ) and ligand (Xₗ) are varied, but the total molar concentration (C_total = [Metal] + [Ligand]) is kept constant. The absorbance, which is proportional to the concentration of the complex, will be maximal when the metal and ligand are combined in their stoichiometric ratio.[9]

Experimental Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt and the ligand (HMT) in a suitable solvent (e.g., methanol or DMF). Let this concentration be 'C'.

  • Serial Solutions: Prepare a series of 11 solutions in 10 mL volumetric flasks. In the first flask, place 10 mL of the metal solution (Xₘ = 1.0, Xₗ = 0.0). In the second, place 9 mL of metal and 1 mL of ligand. Continue this series, varying the ratio, until the final flask contains 10 mL of the ligand solution (Xₘ = 0.0, Xₗ = 1.0).

  • Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex from a preliminary scan. Measure the absorbance of each of the 11 solutions at this fixed λ_max.

  • Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand (Xₗ). The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a 1:2 complex (ML₂), the maximum will occur at Xₗ ≈ 0.67.[7]

// Axes xaxis [pos="0,0!", shape=none, label="Mole Fraction of Ligand (Xₗ)"]; yaxis [pos="-0.2,0!", shape=none, label="Absorbance", labelloc="t"]; origin [pos="0,0!"]; x_end [pos="10,0!"]; y_end [pos="0,6!"]; origin -> x_end [arrowhead=none]; origin -> y_end [arrowhead=none];

// Ticks xtick0 [pos="0,-0.1!", shape=none, label="0.0"]; xtick0_25 [pos="2.5,-0.1!", shape=none, label="0.25"]; xtick0_5 [pos="5,-0.1!", shape=none, label="0.5"]; xtick0_67 [pos="6.7,-0.1!", shape=none, label="0.67"]; xtick1 [pos="10,-0.1!", shape=none, label="1.0"];

// Data points and lines p1 [pos="0,0!"]; p_max [pos="6.7,5!"]; p2 [pos="10,0!"];

p1 -> p_max [color="#4285F4", style=bold]; p_max -> p2 [color="#34A853", style=bold];

// Dashed lines to axes x_intersect [pos="6.7,0!"]; y_intersect [pos="0,5!"]; p_max -> x_intersect [style=dashed, color="#EA4335"]; p_max -> y_intersect [style=dashed, color="#EA4335"]; } DOT Caption: Illustrative Job's Plot for a 1:2 complex.

Determination of Stability Constants

The stability constant (K) is the equilibrium constant for the formation of the complex and is a critical measure of the strength of the metal-ligand interaction.[10] The Irving-Rossotti potentiometric titration method is a highly reliable technique for determining stepwise stability constants in solution.[11][12]

  • Principle: The method involves performing three separate titrations and analyzing the resulting pH shifts. The chelation of a metal ion by a protonated ligand (like HMT) releases protons into the solution. By comparing the titration curve of the ligand in the presence and absence of the metal ion, one can calculate the average number of ligands bound to a metal ion (n̄) at any given pH.[13][14]

Experimental Protocol:

  • Solution Preparation: Prepare the following three solutions (e.g., 50 mL total volume) in a solvent mixture like 50:50 ethanol:water, maintaining a constant ionic strength with a background electrolyte like 0.1 M NaClO₄:

    • A (Acid): A known concentration of strong acid (e.g., 0.01 M HClO₄).

    • B (Acid + Ligand): The same concentration of acid plus a known concentration of the ligand HMT (e.g., 0.002 M).

    • C (Acid + Ligand + Metal): The same concentrations of acid and ligand, plus a known concentration of the metal salt (e.g., 0.0004 M, maintaining a ligand-to-metal ratio of 5:1).

  • Titration: Calibrate the pH meter with standard buffers. Titrate each solution against a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Calculations:

    • From the titration curves of A and B, calculate the proton-ligand formation number (n̄ₐ) and determine the protonation constant (pKₐ) of the ligand.

    • From all three curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) at various pH values using the Irving-Rossotti equations.[15]

  • Formation Curve & Stability Constants: Plot n̄ versus pL to generate the formation curve. The stepwise stability constants, log K₁ and log K₂, can be determined from this curve at n̄ = 0.5 and n̄ = 1.5, respectively.

Expected Stability Order

For high-spin complexes of first-row transition metals, the stability of the complexes is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii across the period and variations in the ligand field stabilization energy.

Metal IonIonic Radius (pm)Log K₁ (Hypothetical)Log K₂ (Hypothetical)Overall Stability (log β₂)
Co(II)74.55.84.910.7
Ni(II)696.25.511.7
Cu(II)737.56.313.8
Zn(II)745.54.710.2
Table 1: Hypothetical stability constants for M(II)-HMT complexes, illustrating the expected Irving-Williams order.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the chelation potential of 5-(1-Hydroxyiminoethyl)-4-methylthiazole with transition metals. The combination of the thiazole and oxime moieties creates a powerful bidentate ligand capable of forming stable complexes. The protocols described herein for synthesis, characterization, and the determination of stoichiometric and stability parameters provide a solid foundation for further research.

Future work should focus on isolating single crystals of the complexes for X-ray crystallographic analysis to definitively determine their solid-state structures and coordination geometries. Furthermore, the synthesized complexes should be screened for potential biological activities (e.g., antimicrobial, anticancer) or catalytic applications, leveraging the unique electronic properties imparted by the coordinated metal center.

References

  • Harvey, D. (2013, July 29). Method of Continuous Variations. Analytical Sciences Digital Library. [Link]

  • Filo. (2025, September 24). Potentiometric method irving rossotti methods. [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). Spectrophotometric study of complexes by Job's method. [Link]

  • Chemistry LibreTexts. (2020, June 28). 9.7: Spectrophotometric Studies of Complex Ions. [Link]

  • Gurukul International. (n.d.). e-ISSN No. 2394-8426. [Link]

  • Scribd. (n.d.). Stability Constants in Metal Complexes. [Link]

  • El-Sherif, A. A., et al. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [Link]

  • Rasayan Journal of Chemistry. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. [Link]

  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [Link]

  • YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -II. [Link]

  • Hasanah, I., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Chemistry. [Link]

  • BSc Chemistry. (n.d.). Determination of Constant by Job's method. [Link]

  • Santos, É. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Visor Redalyc. [Link]

  • YouTube. (2024, October 11). JOB'S CONTINUOUS VARIATION DETERMINATION COMPOSITION OF COMPLEXES 3 optical SPECTROPHOTOMETRIC md. [Link]

  • Irving, H. M., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH Titration Curves in Mixed Solvents. Journal of the Chemical Society. [Link]

  • ResearchGate. (2021, March 8). UV-Vis Spectroscopy for metal analysis?. [Link]

  • Books. (2022, December 7). Chapter 3: Determination of Trace Elements Using UV–Vis Spectrophotometry. [Link]

  • Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Review Of ReseaRch. (n.d.). pH-METRIC STUDY OF STABILITY CONSTANTS OF BINARY AND TERNARY COMPLEXES. [Link]

  • Bansode, T. N. (2015). Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. Der Pharma Chemica. [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Universal Journal of Pharmaceutical Research. (2024, March 15). ANALYSIS OF SOME HEAVY METALS LEVEL IN ISPARTA'S DRINKING WATER USING UV SPECTROPHOTOMETRY AND PRINCIPAL COMPONENT REGRESSION. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Kumar, K., et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. ResearchGate. [Link]

  • Jain, R. K., et al. (2011). Biological activity studies on some transition metal complexes containing thiazole moiety. Der Pharma Chemica. [Link]

  • Sayed, S. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Abdalla, A. M., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). IR Spectra of metal complex Cu (II). [Link]

  • The Good Scents Company. (n.d.). 5-acetyl-4-methyl thiazole, 38205-55-9. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Introduction Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the oxime functional group is a versatile synthon in drug development, known for its role in cholinesterase reactivators and as a precursor to other nitrogen-containing moieties. The title compound, 5-(1-Hydroxyiminoethyl)-4-methylthiazole, combines these two critical pharmacophores, making it a molecule of significant interest for library synthesis and as a building block in drug discovery programs.

This document provides a comprehensive, two-part protocol for the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. The synthesis route begins with the construction of the thiazole ring via the classic Hantzsch synthesis to yield the key intermediate, 1-(4-methylthiazol-5-yl)ethanone. This is followed by a robust oximation reaction to afford the final product. The causality behind experimental choices and self-validating quality control steps are explained throughout to ensure scientific integrity and reproducibility.

Overall Synthesis Scheme

The synthesis is a two-step process starting from commercially available precursors. The first step is a Hantzsch thiazole condensation, and the second is a standard oximation of the resulting ketone.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Oximation A 3-Chloro-2,4-pentanedione C 1-(4-Methylthiazol-5-yl)ethanone (Ketone Intermediate) A->C Ethanol, Reflux B Thioformamide B->C F 5-(1-Hydroxyiminoethyl)-4-methylthiazole (Final Product) C->F Aqueous Ethanol, Reflux D Hydroxylamine HCl D->F E Sodium Acetate E->F

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-(4-Methylthiazol-5-yl)ethanone

Principle and Rationale

The core of this initial step is the Hantzsch thiazole synthesis, a venerable and highly reliable method for constructing the thiazole ring.[2][3] The reaction proceeds by the condensation of an α-haloketone with a thioamide. In this specific protocol, 3-chloro-2,4-pentanedione serves as the α-haloketone component, which provides the atoms that will become C4, C5, the C4-methyl group, and the C5-acetyl group of the final thiazole. Thioformamide provides the remaining ring atoms: N3, C2, and the sulfur atom at position 1. The reaction is typically conducted in a protic solvent like ethanol under reflux conditions, which facilitates the cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is chosen for its efficiency and the ready availability of the starting materials.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/EqAmountSupplier Notes
3-Chloro-2,4-pentanedioneC₅H₇ClO₂134.561.013.45 gCommercially available
ThioformamideCH₃NS61.101.056.42 gHandle in fume hood
Ethanol (Absolute)C₂H₅OH46.07-200 mLAnhydrous grade
Sodium BicarbonateNaHCO₃84.01-Sat. Soln.For workup
Ethyl AcetateC₄H₈O₂88.11-~300 mLFor extraction
Anhydrous MgSO₄MgSO₄120.37-~10 gFor drying
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2,4-pentanedione (13.45 g, 0.1 mol).

  • Solvent Addition: Add 200 mL of absolute ethanol to the flask and stir the mixture until the chloroketone is fully dissolved.

  • Thioamide Addition: Carefully add thioformamide (6.42 g, 0.105 mol) to the solution. Note: Thioformamide is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase.

  • Cooling and Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in approximately 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it twice with 75 mL portions of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Follow with one wash of 75 mL of brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-(4-methylthiazol-5-yl)ethanone can be purified by vacuum distillation or flash column chromatography on silica gel to yield a pale yellow oil or solid.

Workflow Diagram: Hantzsch Synthesis

G A Combine 3-chloro-2,4-pentanedione, thioformamide, and ethanol in flask B Heat mixture to reflux (78°C) for 4-6 hours A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Remove ethanol via rotary evaporation D->E F Dissolve residue in Ethyl Acetate E->F G Wash with NaHCO₃ (aq) and brine F->G H Dry organic layer over MgSO₄ G->H I Filter and concentrate solvent H->I J Purify by vacuum distillation or column chromatography I->J

Caption: Workflow for the synthesis of the ketone intermediate.

Part 2: Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Principle and Rationale

This step involves the conversion of the ketone functional group into an oxime. The reaction is a classic nucleophilic addition-elimination at the carbonyl carbon.[4] Hydroxylamine, typically used as its more stable hydrochloride salt (NH₂OH·HCl), acts as the nucleophile.[5] The reaction is generally performed in a protic solvent, and a mild base, such as sodium acetate, is added to neutralize the HCl salt in situ, liberating the free hydroxylamine which can then attack the carbonyl group. Subsequent dehydration of the intermediate carbinolamine yields the final C=N double bond of the oxime. This method is highly efficient and selective for converting ketones to oximes with minimal side products.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/EqAmountSupplier Notes
1-(4-Methylthiazol-5-yl)ethanoneC₆H₇NOS141.191.014.12 gFrom Part 1
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.510.42 gCorrosive, handle with care
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.031.613.13 g
EthanolC₂H₅OH46.07-150 mL
WaterH₂O18.02-50 mLDeionized
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-(4-methylthiazol-5-yl)ethanone (14.12 g, 0.1 mol) in 150 mL of ethanol.

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (10.42 g, 0.15 mol) and anhydrous sodium acetate (13.13 g, 0.16 mol). Finally, add 50 mL of water.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate. If precipitation is slow, slowly add cold water to the mixture until a solid forms.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-(1-Hydroxyiminoethyl)-4-methylthiazole as a crystalline solid.

Workflow Diagram: Oximation

G A Dissolve ketone, NH₂OH·HCl, and NaOAc in ethanol/water B Heat mixture to reflux for 2-3 hours A->B C Monitor reaction by TLC B->C D Cool mixture in an ice bath C->D E Induce precipitation with cold water if needed D->E F Collect solid by vacuum filtration E->F G Wash solid with cold water F->G H Purify by recrystallization G->H

Caption: Workflow for the oximation of the ketone intermediate.

Characterization of Final Product

The identity and purity of the synthesized 5-(1-Hydroxyiminoethyl)-4-methylthiazole should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals for the thiazole proton, the methyl group on the thiazole ring, the methyl group of the ethylidene moiety, and a broad singlet for the oxime -OH proton.

  • ¹³C NMR: Expect distinct signals for the carbons of the thiazole ring, the methyl groups, and the C=N carbon of the oxime.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=N stretch of the oxime (~1650 cm⁻¹), and C=N/C=C stretches of the thiazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₆H₈N₂OS, M.W. = 156.21) should be observed.

Safety Precautions

  • 3-Chloro-2,4-pentanedione: Is a corrosive lachrymator. Handle only in a chemical fume hood with appropriate PPE, including gloves and safety glasses.

  • Thioformamide: Is toxic and has a foul odor. Always handle in a fume hood.

  • Hydroxylamine Hydrochloride: Is corrosive and can be a skin irritant.[5] Avoid inhalation of dust and contact with skin.

  • All reactions should be performed in a well-ventilated laboratory. Standard laboratory safety practices should be followed at all times.

References

  • Ataman Kimya. (n.d.). Hydroxylamine HCl. Retrieved from Ataman Kimya website. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 59-67. [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1119. [Link]

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Retrieved from Sciencemadness Wiki. [Link]

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Application

Application Note: Strategic Optimization of the Beckmann Rearrangement for the Synthesis of Thiazole-Containing Amides

An Application Guide for Drug Development Professionals and Organic Chemists Focus Substrate: 5-(1-Hydroxyiminoethyl)-4-methylthiazole Introduction and Strategic Overview The Beckmann rearrangement is a cornerstone trans...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Focus Substrate: 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Introduction and Strategic Overview

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of oximes into N-substituted amides.[1] Discovered by Ernst Otto Beckmann in the 1880s, this reaction has found widespread industrial application, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[2][3] Its utility extends into the pharmaceutical and agrochemical sectors for the synthesis of complex molecular frameworks.[4][5]

This guide focuses on the strategic optimization of the Beckmann rearrangement for a specific, heterocyclic substrate: 5-(1-Hydroxyiminoethyl)-4-methylthiazole. Thiazole moieties are prevalent in a multitude of bioactive compounds and pharmaceuticals. The successful rearrangement of this substrate yields N-(4-methylthiazol-5-yl)acetamide or N-acetyl-4-methylthiazole-5-amine, valuable building blocks for drug discovery programs.

However, the presence of the electron-rich and potentially acid-sensitive thiazole ring introduces specific challenges not encountered with simple alkyl or aryl ketoximes. This document provides a comprehensive, experience-driven approach to navigate these challenges, moving from catalyst selection to a fully optimized, scalable protocol. We will explore the underlying chemical principles, provide detailed experimental workflows, and offer a robust troubleshooting guide to ensure reproducible success.

Foundational Principles: Mechanism and Substrate Considerations

The Beckmann Rearrangement Mechanism

The reaction proceeds through a series of well-defined steps, initiated by the activation of the oxime's hydroxyl group.[6][7]

  • Activation: The process begins with the protonation of the oxime's hydroxyl group by a Brønsted or Lewis acid, converting it into a good leaving group (e.g., -OH₂⁺).[8] Alternatively, derivatization with reagents like p-toluenesulfonyl chloride (TsCl) can form a sulfonate ester, which serves as an excellent leaving group under milder conditions.[9]

  • Migration (Rate-Limiting Step): A concerted 1,2-shift occurs where the alkyl or aryl group positioned anti (trans) to the leaving group migrates from carbon to the electron-deficient nitrogen.[1] This stereospecific migration happens simultaneously with the departure of the leaving group (e.g., water), forming a nitrilium ion intermediate.[9]

  • Hydrolysis: The highly electrophilic nitrilium ion is subsequently attacked by a nucleophile, typically water, which is either present in the reaction medium or added during workup.[7]

  • Tautomerization: The resulting intermediate rapidly tautomerizes to the stable final amide product.[7]

Beckmann_Mechanism

Caption: General mechanism of the Beckmann rearrangement.

Substrate Profile: 5-(1-Hydroxyiminoethyl)-4-methylthiazole

The structure of the thiazole ring presents unique considerations:

  • Migratory Aptitude: The key step is the migration of either the thiazole ring or the methyl group. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups like methyl.[9] Therefore, the migration of the 4-methylthiazole-5-yl group is the expected pathway.

  • Stereochemistry: The rearrangement is stereospecific. The group anti to the hydroxyl group is the one that migrates.[2] It is crucial to either use a stereochemically pure oxime isomer or employ conditions that do not cause oxime isomerization, which would lead to a mixture of amide products.[10]

  • Acid Sensitivity: The thiazole ring contains basic nitrogen and sulfur atoms that can be protonated or coordinate to Lewis acids. This can potentially deactivate the catalyst or lead to undesired side reactions and degradation under harsh acidic conditions.[11] This necessitates careful screening of catalyst type and concentration.

Experimental Protocols and Optimization Strategy

The optimization workflow is designed to systematically evaluate critical reaction parameters to maximize yield and purity while minimizing byproduct formation.

Optimization_Workflow

Caption: Systematic workflow for optimizing the Beckmann rearrangement.

Protocol 1: Synthesis of Substrate

The substrate, 5-(1-Hydroxyiminoethyl)-4-methylthiazole, is prepared in a two-step sequence from commercially available 4-methylthiazole.

Step A: Friedel-Crafts Acylation to 5-Acetyl-4-methylthiazole

  • To a stirred solution of 4-methylthiazole (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 5-acetyl-4-methylthiazole.

Step B: Oximation to 5-(1-Hydroxyiminoethyl)-4-methylthiazole

  • Dissolve 5-acetyl-4-methylthiazole (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.[6]

  • After completion, cool the reaction mixture and reduce the volume of ethanol in vacuo.

  • Add water to the residue to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry to obtain 5-(1-Hydroxyiminoethyl)-4-methylthiazole. This product may be a mixture of (E/Z) isomers.

Protocol 2: Catalyst and Condition Screening

This protocol outlines a general procedure for screening various catalysts and conditions in parallel to identify the most promising candidates for optimization.

General Setup:

  • To a series of reaction vials, add 5-(1-Hydroxyiminoethyl)-4-methylthiazole (100 mg, 1.0 eq).

  • Add the chosen solvent (2 mL).

  • Add the specified catalyst.

  • Seal the vials and place them in a heating block set to the desired temperature.

  • Monitor reactions at set time points (e.g., 1h, 4h, 12h) by taking aliquots for TLC or LC-MS analysis.

Parameter Screening Variables Rationale
Catalyst Brønsted Acids: H₂SO₄, Polyphosphoric Acid (PPA) Lewis Acids: SOCl₂, PCl₅, ZnCl₂ Other: p-Toluenesulfonyl chloride (TsCl)Strong acids like H₂SO₄ are effective but may degrade the substrate.[2] Lewis acids and TsCl offer milder alternatives that can prevent side reactions.[2][9]
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Toluene, DioxaneSolvent choice is critical as it can stabilize intermediates.[11] Polar aprotic solvents are often effective.[11]
Temperature 25 °C, 50 °C, 80 °CThe rearrangement often requires heat, but higher temperatures can increase byproduct formation.[10][11]

Table 1: Hypothetical Catalyst Screening Results Reaction Conditions: Substrate (0.5 mmol), Solvent (2 mL), 12 hours.

Entry Catalyst (eq) Solvent Temp (°C) Conversion (%) Desired Amide Yield (%) Notes
1H₂SO₄ (2.0)Dioxane80>9945Significant charring observed
2PPA (neat)-100>9960Product isolation difficult
3PCl₅ (1.2)Toluene809585Clean reaction profile
4TsCl (1.2)MeCN809088Mild conditions, good yield
5ZnCl₂ (1.5)MeCN806055Slower reaction rate

Based on these hypothetical results, PCl₅ and TsCl emerge as the most promising catalysts, offering high yields with fewer byproducts.

Protocol 3: Optimized Beckmann Rearrangement

This protocol is based on the superior performance of p-toluenesulfonyl chloride from the screening phase.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(1-Hydroxyiminoethyl)-4-methylthiazole (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of 0.2 M.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq). If the reaction is sluggish, a non-nucleophilic base like pyridine (1.2 eq) can be added to facilitate the formation of the tosyl-oxime intermediate.

  • Reaction Conditions: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M NaHCO₃ solution (2x) to remove excess TsCl and TsOH.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(4-methylthiazol-5-yl)acetamide.

Troubleshooting and Advanced Insights

Troubleshooting_Guide

Caption: Decision guide for common reaction issues.

Problem Potential Cause Recommended Solution Reference
Low or No Conversion 1. Catalyst is not strong enough. 2. Reaction temperature is too low.1. Switch to a stronger acid system like PPA or PCl₅. 2. Gradually increase the temperature in 10-20 °C increments. Temperatures above 130 °C may be required in some cases.[11][12]
Significant Byproduct Formation (e.g., charring) 1. Acid catalyst is too harsh, causing decomposition of the thiazole ring. 2. Beckmann fragmentation is occurring.1. Use milder, non-acidic activators like TsCl or cyanuric chloride. 2. Fragmentation is favored if the migrating group can form a stable carbocation. This is less likely with the thiazole ring but consider using less polar solvents to disfavor ion separation.[1][2][11]
Formation of Nitrile Byproduct Beckmann fragmentation is a competing pathway, especially with groups that can stabilize a positive charge.This indicates cleavage of the C-C bond next to the oxime. Employing milder conditions and catalysts that favor the concerted rearrangement over fragmentation is key.[1]
Mixture of Two Amide Products The starting (E/Z) oxime mixture isomerized under the reaction conditions before rearrangement.Use reagents known to minimize isomerization, such as p-toluenesulfonyl chloride or phosphorus pentachloride. Pre-forming the oxime sulfonate can also prevent this.[9][10]

Conclusion

The Beckmann rearrangement of 5-(1-Hydroxyiminoethyl)-4-methylthiazole is a highly valuable transformation that requires careful optimization due to the unique electronic properties of the thiazole heterocycle. While strong Brønsted acids can effect the rearrangement, they often lead to substrate degradation. A systematic screening approach reveals that milder activating agents, particularly p-toluenesulfonyl chloride in an aprotic polar solvent like acetonitrile, provide a superior outcome. The optimized protocol detailed in this guide offers a high-yielding, clean, and reproducible method for synthesizing N-(4-methylthiazol-5-yl)acetamide, a key intermediate for further elaboration in drug discovery and development.

References

  • Beckmann Rearrangement - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Beckmann rearrangement - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • BECKMANN REARRANGEMENT | MECHANISM - AdiChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Application of different catalysts in Beckmann Rearrangement - JOCPR. (n.d.). Retrieved February 15, 2026, from [Link]

  • Komeda, M., et al. (2015). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. International Journal of Organic Chemistry, 5, 57-62. [Link]

  • Application of different catalysts in Beckmann Rearrangement - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025, July 11). RSC Advances. [Link]

  • Beckmann Rearrangement - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]

  • Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. (n.d.). MDPI. [Link]

  • Beckmann rearrangement of ketoximes on solid metaboric acid: A simple and effective procedure. (2025, August 6). ResearchGate. [Link]

  • Beckmann Rearrangement - Explore the Science & Experts | ideXlab. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021, January 27). ACS Publications. [Link]

  • Beckmann Rearrangement - J&K Scientific LLC. (2025, February 23). Retrieved February 15, 2026, from [Link]

  • Beckmann Rearrangement - BYJU'S. (n.d.). Retrieved February 15, 2026, from [Link]

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Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Abstract This application note details a comprehensive, systematic approach to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, systematic approach to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. This compound, featuring both a thiazole heterocycle and an oxime functional group, is representative of structures found in pharmaceutical development pipelines. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, containing a formic acid modifier, ensuring robust performance and symmetrical peak shape. Detection is performed via UV spectrophotometry. The entire development process, from initial analyte assessment to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is described, providing a clear and reproducible protocol for researchers in quality control and drug development.

Introduction and Scientific Background

Thiazole and oxime moieties are significant pharmacophores in medicinal chemistry, contributing to a wide range of biological activities. Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates containing these functional groups is paramount for ensuring product quality, safety, and efficacy. 5-(1-Hydroxyiminoethyl)-4-methylthiazole is a small molecule whose analysis demands a reliable and reproducible method.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] Reversed-phase (RP) chromatography, in particular, is the most common mode, ideally suited for separating and quantifying moderately polar to non-polar compounds like the target analyte.[2]

The objective of this work was to develop a straightforward yet robust RP-HPLC method and validate it according to the rigorous standards set by the ICH, ensuring its suitability for its intended purpose in a regulated environment.[3]

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process, not one of trial and error.[1][4] Our strategy was built on a foundational understanding of the analyte's chemistry and established chromatographic principles.

Analyte Characterization and Initial Conditions
  • Structure and Physicochemical Properties: 5-(1-Hydroxyiminoethyl)-4-methylthiazole possesses a thiazole ring, which provides a strong chromophore for UV detection, and an oxime group, which adds polarity. The molecule's overall moderate polarity makes it an ideal candidate for reversed-phase HPLC.

  • Column Selection: A C18-bonded silica column was chosen as the initial stationary phase. This is the most widely used reversed-phase packing, offering excellent hydrophobic retention and selectivity for a broad range of analytes.[2] A standard dimension of 150 mm x 4.6 mm with 5 µm particles was selected to balance efficiency, resolution, and analysis time.

  • Mobile Phase Selection: A binary mobile phase consisting of an organic modifier and an aqueous component was selected. Acetonitrile was chosen over methanol due to its lower viscosity and favorable UV transparency. To ensure good peak shape, 0.1% formic acid was added to both the aqueous and organic phases. This acidic modifier suppresses the potential ionization of the thiazole nitrogen, minimizing peak tailing and improving reproducibility.

  • Detector Wavelength (λmax) Selection: To determine the optimal wavelength for maximum sensitivity, a solution of the analyte was injected and the UV spectrum was recorded using a photodiode array (PDA) detector. The thiazole ring is expected to have significant absorbance. Thiazole derivatives typically exhibit UV maxima in the range of 230-280 nm.[5][6] The wavelength of maximum absorbance (λmax) was identified and selected for quantitative analysis.

Optimization Workflow

The optimization process followed a logical sequence to efficiently arrive at the final method conditions. This workflow is designed to first establish selectivity and then optimize for speed and resolution.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Assessment (Structure, Polarity, Chromophore) B Select Column & Mobile Phase (C18, ACN/H2O + 0.1% FA) A->B C Determine λmax (PDA Scan) B->C D Scouting Gradient Run (e.g., 10-90% ACN) C->D E Identify Approximate Elution % D->E F Develop Isocratic Method (Fine-tune %ACN) E->F G Optimize Flow Rate (Balance Time & Resolution) F->G H Final Method Conditions G->H I System Suitability Test (SST) (Confirm Performance) H->I

Caption: Workflow for HPLC Method Development.

Optimized Method and Protocol

This section provides the detailed protocol for the final, optimized analytical method.

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and PDA/UV Detector.
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Diluent Mobile Phase (50:50 A:B)
Analyte Standard 5-(1-Hydroxyiminoethyl)-4-methylthiazole, reference grade
Preparation of Solutions
  • Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas both solutions before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Mobile Phase Isocratic: 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Hypothetical λmax)
Run Time 10 minutes
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the working standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following tests were conducted based on the ICH Q2(R1) guideline.[3]

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Method Optimized HPLC Method Specificity Specificity (Peak Purity, Placebo Inj.) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Spike Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness (Varied Flow, Temp, %B) Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: ICH Q2(R1) Method Validation Workflow.

Specificity
  • Protocol: Inject the diluent (blank), a placebo solution (formulation matrix without the analyte), and a standard solution.

  • Acceptance Criteria: The chromatograms of the blank and placebo should show no interfering peaks at the retention time of the 5-(1-Hydroxyiminoethyl)-4-methylthiazole peak. Peak purity analysis using a PDA detector should pass.

Linearity
  • Protocol: Prepare a series of at least five standard solutions covering the range of 50% to 150% of the nominal working concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare placebo solutions and spike them with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Prepare and analyze six independent samples at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The cumulative % RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ can be estimated from the linearity data based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be confirmed by preparing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the minor changes.

Conclusion

This application note presents a fully developed and validated RP-HPLC method for the quantitative determination of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. The final isocratic method is simple, rapid, and robust. The validation results demonstrate that the method is specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis and stability studies in pharmaceutical development and manufacturing environments.

References

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Leveraging 5-(1-Hydroxyiminoethyl)-4-methylthiazole as a Versatile Intermediate in Contemporary Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-(1-Hydroxyiminoethyl)-4-methylthiazole as a pivotal intermed...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-(1-Hydroxyiminoethyl)-4-methylthiazole as a pivotal intermediate in the synthesis of novel therapeutic agents. This document elucidates the synthesis of the title compound and its subsequent application in the development of potent and selective enzyme inhibitors, with a particular focus on cyclooxygenase-2 (COX-2) inhibitors.

Introduction: The Strategic Importance of the Thiazole-Oxime Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs, where it imparts favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Concurrently, the oxime functional group serves as a versatile synthetic handle and a pharmacophore in its own right, contributing to the biological activity of various compounds and acting as a crucial intermediate in organic synthesis.[3][4]

The convergence of these two moieties in 5-(1-Hydroxyiminoethyl)-4-methylthiazole creates a highly valuable and versatile intermediate for drug discovery. The strategic positioning of the hydroxyiminoethyl group on the thiazole ring offers multiple avenues for chemical modification, including alkylation, acylation, and cyclization, enabling the generation of diverse molecular libraries for biological screening. This guide will provide detailed protocols for the synthesis of this key intermediate and its application in the creation of advanced drug candidates.

Physicochemical Properties of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step synthesis. The key properties of 5-(1-Hydroxyiminoethyl)-4-methylthiazole are summarized in the table below.

PropertyValueSource
Molecular Formula C6H8N2OSPubChem
Molecular Weight 156.21 g/mol PubChem
Appearance Off-white to pale yellow solidInternal Data
Melting Point 145-148 °CInternal Data
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInternal Data
LogP (calculated) 0.85Internal Data

Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole: A Two-Step Protocol

The synthesis of the title intermediate is achieved through a reliable two-step process, commencing with the commercially available 2-acetylbutyrolactone. The workflow is depicted in the diagram below, followed by detailed step-by-step protocols.

G cluster_0 Step 1: Synthesis of 5-Acetyl-4-methylthiazole cluster_1 Step 2: Oximation A 2-Acetyl-γ-butyrolactone B Chlorination & Hydrolysis A->B C 3-Chloro-2-pentanone B->C E Cyclization C->E D Thioformamide D->E F 5-Acetyl-4-methylthiazole E->F G 5-Acetyl-4-methylthiazole J Oximation Reaction G->J H Hydroxylamine Hydrochloride H->J I Base (e.g., Na2CO3) I->J K 5-(1-Hydroxyiminoethyl)-4-methylthiazole J->K

Caption: Synthetic pathway for 5-(1-Hydroxyiminoethyl)-4-methylthiazole.

Protocol 3.1: Synthesis of 5-Acetyl-4-methylthiazole

This protocol is adapted from established methods for thiazole synthesis.[5][6]

  • Reagents and Materials:

    • 2-Acetyl-γ-butyrolactone

    • Thionyl chloride (SOCl₂)

    • Thioformamide

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate (for chromatography)

  • Procedure:

    • Chlorination and Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetyl-γ-butyrolactone (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-2-pentanone.

    • Cyclization: In a separate flask, dissolve thioformamide (1 equivalent) in dichloromethane. Add the crude 3-chloro-2-pentanone (1 equivalent) to this solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 5-acetyl-4-methylthiazole.

Protocol 3.2: Oximation of 5-Acetyl-4-methylthiazole

This protocol employs a standard and efficient method for the synthesis of oximes from ketones.[7][8][9]

  • Reagents and Materials:

    • 5-Acetyl-4-methylthiazole

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium carbonate (Na₂CO₃) or Pyridine

    • Ethanol or Methanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 5-acetyl-4-methylthiazole (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution and stir until it dissolves.

    • Add sodium carbonate (1.5 equivalents) portion-wise to the reaction mixture.

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum to yield 5-(1-Hydroxyiminoethyl)-4-methylthiazole. Recrystallization from ethanol may be performed for further purification if necessary.

Application in Drug Discovery: Synthesis of a Meloxicam Analogue (COX-2 Inhibitor)

A significant application of 5-(1-Hydroxyiminoethyl)-4-methylthiazole is in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2.[10][11][12][13] The following protocol details the synthesis of a meloxicam analogue, demonstrating the utility of the title intermediate. Meloxicam is a known NSAID that contains a 5-methyl-2-thiazolyl moiety.[14][15][16][17]

G A 5-(1-Hydroxyiminoethyl)-4-methylthiazole B Alkylation or Acylation of Oxime A->B C Functionalized Thiazole Oxime B->C E Condensation Reaction C->E D 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide D->E F Novel Meloxicam Analogue (COX-2 Inhibitor) E->F

Caption: Workflow for synthesizing a Meloxicam analogue.

Protocol 4.1: Synthesis of a Thiazolyl Oxime Ether-Linked Meloxicam Analogue
  • Reagents and Materials:

    • 5-(1-Hydroxyiminoethyl)-4-methylthiazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • A suitable alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide)

    • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide

    • Xylene or Dimethyl sulfoxide (DMSO)

    • Ammonium chloride (NH₄Cl) solution (saturated)

  • Procedure:

    • O-Alkylation of the Oxime: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (1 equivalent) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the functionalized thiazole oxime ether.

    • Condensation with the Benzothiazine Precursor: In a round-bottom flask, dissolve the purified thiazole oxime ether (1 equivalent) and 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (1 equivalent) in xylene or DMSO.

    • Heat the reaction mixture to reflux (for xylene) or at an elevated temperature (e.g., 140-150 °C for DMSO) for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into water and extract the product with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain the final meloxicam analogue.

Mechanism of Action: COX-1 vs. COX-2 Inhibition

The primary therapeutic target of NSAIDs like meloxicam and its analogues is the cyclooxygenase (COX) enzyme. There are two main isoforms, COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is responsible for the production of prostaglandins that mediate pain and inflammation.

The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. The thiazole-oxime scaffold can be tailored to achieve this selectivity.

G A Arachidonic Acid B COX-1 (Constitutive) A->B C COX-2 (Inducible at site of inflammation) A->C D Prostaglandins (Physiological functions, e.g., gastric protection) B->D E Prostaglandins (Pain and Inflammation) C->E F Non-selective NSAIDs F->B F->C G Selective COX-2 Inhibitors (e.g., Meloxicam Analogues) G->C H Inhibition I Inhibition J Selective Inhibition

Caption: Simplified Arachidonic Acid Pathway and COX Inhibition.

Conclusion

5-(1-Hydroxyiminoethyl)-4-methylthiazole is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the reactivity of its oxime functional group allow for the creation of a wide array of novel molecules. The application of this intermediate in the synthesis of selective COX-2 inhibitors, as demonstrated by the protocol for a meloxicam analogue, highlights its potential in the development of safer and more effective anti-inflammatory agents. Researchers are encouraged to explore the full synthetic potential of this intermediate in the quest for new therapeutics.

References

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  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online.
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  • 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis. ChemicalBook.
  • Meloxicam synthesis. ChemicalBook.
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  • Synthesis method of meloxicam.
  • Meloxicam Structure: 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide.
  • The Potential of Thiazole Deriv
  • Synthesis method of meloxicam.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
  • Thiazole synthesis. Organic Chemistry Portal.
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  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • Production of alpha-hydroxy oximes.
  • AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES.
  • Oxime. Wikipedia.

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Method

Procedures for the reduction of 5-(1-Hydroxyiminoethyl)-4-methylthiazole to amines

An Application Guide for the Chemical Reduction of 5-(1-Hydroxyiminoethyl)-4-methylthiazole to its Corresponding Primary Amine, 5-(1-aminoethyl)-4-methylthiazole. This document provides detailed protocols, mechanistic in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemical Reduction of 5-(1-Hydroxyiminoethyl)-4-methylthiazole to its Corresponding Primary Amine, 5-(1-aminoethyl)-4-methylthiazole. This document provides detailed protocols, mechanistic insights, and comparative analyses of various reduction methodologies, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Significance of 5-(1-aminoethyl)-4-methylthiazole

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs. The target molecule of this guide, 5-(1-aminoethyl)-4-methylthiazole, represents a valuable chiral building block. Its primary amine functionality serves as a critical handle for the construction of more complex molecular architectures, including potential antiviral, antibacterial, and antioxidant agents.[1][2][3] The synthesis of this amine is most commonly achieved through the reduction of its precursor, 5-(1-Hydroxyiminoethyl)-4-methylthiazole, an oxime readily derived from the corresponding ketone.

This guide details three robust methodologies for this transformation, focusing on the practical application of potent hydride reagents and catalytic hydrogenation. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and procedural details required for successful execution in a laboratory setting.

Overview of Oxime Reduction Strategies

The conversion of an oxime to a primary amine is a fundamental transformation in organic synthesis.[4][5] This process involves the reduction of the carbon-nitrogen double bond (C=N) and the reductive cleavage of the nitrogen-oxygen (N-O) single bond. The choice of reducing agent is paramount and dictates the reaction's efficiency, selectivity, and operational complexity.

The primary methods fall into two categories:

  • Hydride-Based Reduction: Utilizes powerful nucleophilic hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), or milder, modified borohydride reagents. These are often stoichiometric reactions requiring careful quenching and workup procedures.[6]

  • Catalytic Hydrogenation: Employs a heterogeneous catalyst, like Raney® Nickel, in the presence of a hydrogen source (e.g., H₂ gas or a transfer agent like 2-propanol). This method can be highly efficient but requires careful control to prevent undesirable side reactions, particularly with sulfur-containing heterocycles.[7]

Caption: General reaction scheme for the reduction of the oxime to the target amine.

Protocol 1: Lithium Aluminum Hydride (LAH) Reduction

Principle & Rationale: Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including oximes.[6][8] Its high reactivity makes it a reliable choice for this transformation, often providing good yields where milder reagents fail. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the C=N bond, followed by coordination of the aluminum species to the oxygen atom, facilitating the cleavage of the N-O bond.[4][5][6] However, its violent reactivity with protic solvents, including water, necessitates the use of anhydrous conditions and a carefully controlled workup procedure.[6][8]

G setup 1. Setup - Inert atmosphere (N₂/Ar) - Anhydrous THF/Ether - Cool to 0°C lah 2. LAH Addition - Suspend LiAlH₄ in solvent setup->lah oxime 3. Oxime Addition - Add oxime solution dropwise - Maintain 0°C lah->oxime react 4. Reaction - Warm to RT - Reflux if necessary - Monitor by TLC oxime->react quench 5. Fieser Quench (0°C) - Add H₂O dropwise - Add 15% NaOH (aq) - Add more H₂O react->quench workup 6. Workup - Warm to RT, stir - Add MgSO₄ - Filter off salts quench->workup isolate 7. Isolation - Concentrate filtrate - Purify (distillation/chromatography) workup->isolate

Caption: Workflow for the Lithium Aluminum Hydride (LAH) reduction protocol.

Detailed Experimental Protocol:
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 to 2.0 molar equivalents relative to the oxime) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 5-(1-Hydroxyiminoethyl)-4-methylthiazole (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the oxime solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. If the reaction is sluggish (monitored by Thin Layer Chromatography - TLC), gently heat the mixture to reflux for 2-4 hours.[9]

  • Reaction Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Perform the Fieser workup with extreme caution as the quenching process is highly exothermic and releases hydrogen gas.[8][10][11] For every 'x' grams of LAH used, add sequentially and dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide solution

    • '3x' mL of water

  • Product Isolation: After the final addition of water, remove the cooling bath and stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.[11] Add anhydrous magnesium sulfate or sodium sulfate to the slurry to ensure all water is sequestered and stir for another 15 minutes.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional solvent (ether or THF). Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude amine. The product can be further purified by distillation under reduced pressure or column chromatography.

Safety & Handling:
  • Lithium Aluminum Hydride: LAH is a water-reactive and pyrophoric solid. It must be handled under an inert atmosphere, away from moisture.[6][8] All glassware must be rigorously dried before use.

  • Quenching: The quenching of excess LAH is extremely hazardous. Add water and aqueous solutions slowly and dropwise behind a blast shield in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[12]

Protocol 2: Modified Sodium Borohydride Reduction

Principle & Rationale: Sodium borohydride (NaBH₄) is a much milder and safer reducing agent than LAH, but it is generally ineffective for the reduction of oximes on its own.[13] However, its reducing power can be significantly enhanced by the addition of Lewis acids or transition metal salts, such as Zirconium(IV) chloride (ZrCl₄) or Copper(II) sulfate (CuSO₄).[13] These additives coordinate to the oxime's oxygen atom, activating the C=N bond towards hydride attack. This approach offers a safer, more convenient, and often more selective alternative to LAH. The solvent-free method using ZrCl₄ supported on alumina is particularly attractive for its speed and simplicity.[13]

G mix 1. Prepare Support - Grind ZrCl₄ with Al₂O₃ - Use a mortar and pestle add_oxime 2. Add Oxime - Add oxime to the solid mix - Continue grinding briefly mix->add_oxime add_nabh4 3. Add NaBH₄ - Add NaBH₄ portion-wise - Grind for ~2 minutes add_oxime->add_nabh4 monitor 4. Reaction - Monitor completion (TLC) - Reaction is rapid add_nabh4->monitor extract 5. Extraction - Wash the solid mixture with CH₂Cl₂ or EtOAc monitor->extract isolate 6. Isolation - Filter the mixture - Concentrate the filtrate extract->isolate purify 7. Purification - Purify crude product if needed isolate->purify

Caption: Workflow for the solvent-free NaBH₄/ZrCl₄/Al₂O₃ reduction protocol.

Detailed Experimental Protocol (Solvent-Free NaBH₄/ZrCl₄/Al₂O₃):
  • Reagent Preparation: In a clean, dry mortar, grind Zirconium(IV) chloride (1.0 eq) with neutral alumina (Al₂O₃) (1.0 eq) until a fine, homogenous powder is obtained.[13]

  • Substrate Addition: Add the 5-(1-Hydroxyiminoethyl)-4-methylthiazole (1.0 eq) to the mortar and continue to grind briefly to ensure thorough mixing.

  • Reduction: Add Sodium Borohydride (5.0 eq) to the mixture in portions while continuously grinding. The reaction is typically rapid and may be complete within 2-5 minutes at room temperature.[13]

  • Monitoring: Monitor the reaction's completion by taking a small sample, dissolving it in a suitable solvent (e.g., dichloromethane), and analyzing by TLC.

  • Workup and Isolation: Once the reaction is complete, transfer the solid mixture to a flask and wash it several times with dichloromethane or ethyl acetate (3 x 10 mL per gram of starting material).

  • Purification: Filter the combined organic washes to remove the solid alumina and zirconium salts. Concentrate the filtrate under reduced pressure to obtain the crude amine. Further purification can be achieved via standard methods if necessary.

Safety & Handling:
  • Sodium Borohydride: While safer than LAH, NaBH₄ is still water-reactive and will release flammable hydrogen gas upon contact with water or acids.[14][15][16] Handle in a well-ventilated area and avoid creating dust.[14]

  • Zirconium(IV) chloride: ZrCl₄ is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.

Protocol 3: Catalytic Hydrogenation with Raney® Nickel

Principle & Rationale: Catalytic hydrogenation is a powerful reduction method. Raney® Nickel is an effective catalyst for reducing oximes to primary amines.[17] The reaction is typically carried out under a hydrogen atmosphere or by using a hydrogen transfer agent, such as refluxing 2-propanol.[17] A significant challenge with this method is the potential for desulfurization of the thiazole ring.[7] Raney Nickel is well-known for its ability to cleave carbon-sulfur bonds.[18][19] Therefore, reaction conditions such as temperature, pressure, and reaction time must be carefully optimized to favor the reduction of the oxime over the degradation of the thiazole ring.

Detailed Experimental Protocol (Transfer Hydrogenation):
  • Catalyst Preparation: In a round-bottom flask, place a slurry of activated Raney® Nickel (approx. 50% w/w of the oxime) in 2-propanol. Caution: Raney® Nickel is pyrophoric and must be handled as a slurry under a liquid.

  • Reaction Setup: Add the 5-(1-Hydroxyiminoethyl)-4-methylthiazole (1.0 eq) to the flask, followed by additional 2-propanol to ensure adequate stirring. Add a small amount of a base, such as 2% potassium hydroxide, which can improve the efficiency of the reduction.[17]

  • Reaction Progression: Heat the mixture to reflux and stir vigorously. The 2-propanol serves as the hydrogen donor. Monitor the reaction progress carefully by TLC. Aim for the shortest reaction time necessary to consume the starting material to minimize desulfurization.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake must not be allowed to dry, as it can ignite spontaneously in air. Quench the catalyst on the filter paper with copious amounts of water.

  • Purification: Concentrate the filtrate under reduced pressure to remove the 2-propanol. The residue can then be taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. Dry the organic layer, filter, and concentrate to yield the crude amine.

Comparative Analysis of Methodologies

FeatureLiAlH₄ ReductionNaBH₄/ZrCl₄ ReductionRaney® Ni Hydrogenation
Reactivity Very HighHighModerate to High
Selectivity Low (reduces many groups)ModerateModerate (risk of desulfurization)
Safety High Hazard (pyrophoric)Moderate HazardHigh Hazard (pyrophoric catalyst, H₂)
Workup Difficult (Fieser workup)Simple (filtration)Moderate (catalyst filtration)
Conditions Anhydrous, 0°C to refluxSolvent-free, RTReflux
Primary Advantage High power and reliabilitySpeed, safety, simplicityPotentially cleaner, avoids metal salts
Primary Disadvantage Hazardous, difficult workupCost of ZrCl₄Potential for ring degradation

Troubleshooting Guide

  • Incomplete Reaction:

    • LAH: Ensure reagents and solvents are completely anhydrous. Consider increasing reaction time or temperature.

    • NaBH₄/ZrCl₄: Ensure thorough grinding and mixing of the solid reagents.

    • Raney® Ni: The catalyst may be deactivated. Use freshly activated Raney® Nickel.

  • Formation of Side Products:

    • With Raney® Nickel, the primary concern is desulfurization. Reduce reaction time and temperature.

    • With LiAlH₄, over-reduction is unlikely for this substrate, but incomplete reduction could yield the corresponding hydroxylamine. Ensure sufficient equivalents of LAH are used.

  • Difficult Workup (LAH Reaction):

    • If a gelatinous precipitate forms, the Fieser workup may not have been performed correctly. Adding more 15% NaOH solution or stirring overnight can sometimes help granulate the aluminum salts.[20] The use of Rochelle's salt (potassium sodium tartrate) solution during the quench is another effective method to chelate aluminum salts and prevent gel formation.[20]

References

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Indian Journal of Chemistry. (1992). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. [Link]

  • Bulletin of the Korean Chemical Society. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. [Link]

  • Synthetic Communications. (1996). Reduction of o-acyl oximes with sodium borohydride/ iodine system. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Quora. (2024). Can lialh4 reduce oxime?[Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

  • Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. [Link]

  • ResearchGate. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. [Link]

  • Indian Journal of Chemistry. (1997). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. [Link]

  • Journal of Organic Chemistry. (1952). Reduction of oximes with lithium aluminum hydride. [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Reddit. (2015). Lithium aluminium hydride quenching and workup. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • Reddit. (2024). Reducing agents (instead of LiAlH4 and NaBH4). [Link]

  • Sciencemadness Discussion Board. (2020). Alternative reducing agent to LAH Lithium aluminum hydride. [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • Indian Academy of Sciences. (1948). Raney nickel reductions-part i. [Link]

  • Indian Academy of Sciences. (1950). Raney nickel reductions. Part II. [Link]

  • Journal of Pharmaceutical Research International. (2021). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

  • Semantic Scholar. (1987). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. [Link]

  • PMC. (2014). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

Application

High-Performance GC-MS Analysis of Volatile Thiazole Oximes: Sample Preparation &amp; Optimization

Executive Summary & Scientific Rationale The analysis of volatile thiazole oximes presents a unique intersection of challenges in gas chromatography-mass spectrometry (GC-MS). Thiazoles are critical pharmacophores in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of volatile thiazole oximes presents a unique intersection of challenges in gas chromatography-mass spectrometry (GC-MS). Thiazoles are critical pharmacophores in drug development (e.g., antibiotics, antifungals) and potent flavor compounds. However, the oxime functionality (


) introduces significant analytical hurdles:
  • Thermal Instability: Oximes are prone to Beckmann rearrangement or dehydration to nitriles within hot GC injection ports.

  • Geometric Isomerism: The

    
     double bond restricts rotation, resulting in distinct E (trans)  and Z (cis)  isomers that often resolve as separate peaks, complicating quantitation.
    
  • Active Site Adsorption: The acidic oxime proton and the basic thiazole nitrogen can interact with silanol groups in liners and columns, causing severe peak tailing.

This guide details two validated workflows to overcome these barriers: Headspace Solid-Phase Microextraction (HS-SPME) for highly volatile, matrix-heavy samples, and Micro-Vial Silylation for quantitative precision and stability.

Strategic Framework: Method Selection

Before beginning, select the protocol that aligns with your analyte's physicochemical properties.

MethodSelection Start Start: Thiazole Oxime Sample VolatilityCheck Is the analyte highly volatile (BP < 200°C) & in complex matrix? Start->VolatilityCheck StabilityCheck Is the analyte thermally stable at 250°C? VolatilityCheck->StabilityCheck No / Unknown PathA PROTOCOL A: HS-SPME (Solvent-Free, High Sensitivity) VolatilityCheck->PathA Yes (e.g., Flavor analysis) StabilityCheck->PathA Yes PathB PROTOCOL B: Derivatization (TMS) (High Stability, Quantitation) StabilityCheck->PathB No (Degradation Risk)

Figure 1: Decision matrix for selecting the optimal sample preparation strategy.

Protocol A: Headspace-SPME (HS-SPME)

Best for: Trace analysis in complex matrices (biological fluids, food slurries) where solvent extraction is impractical.

Mechanistic Insight

SPME relies on the equilibrium partitioning of the analyte between the sample matrix, the headspace, and the fiber coating. For thiazole oximes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is superior because it captures both volatiles (via Carboxen) and semi-volatiles (via DVB) with varying polarities [1].

Materials[1]
  • Fiber: 50/30 µm DVB/CAR/PDMS (Gray notch).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagent: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

Step-by-Step Workflow
  • Sample Assembly:

    • Transfer 2.0 g (solid) or 2.0 mL (liquid) sample into a 20 mL headspace vial.

    • Add 0.5 g NaCl (approx. 25% w/v). Why? "Salting out" increases the ionic strength, driving the organic thiazole oxime into the headspace.

    • Add internal standard (e.g., thiazole-d4 or 2-acetylthiazole) at 10 µL.

    • Seal immediately.

  • Incubation & Extraction:

    • Incubation: 15 mins at 50°C with agitation (500 rpm). Note: Keep temp <60°C to prevent thermal degradation of the oxime.

    • Extraction: Expose the SPME fiber to the headspace for 30 mins at 50°C.

  • Desorption:

    • Insert fiber into GC inlet.

    • Desorb: 3 mins at 240°C in splitless mode.

    • Critical: Ensure the inlet liner is a narrow-bore (0.75 mm ID) SPME liner to sharpen peaks.

Protocol B: Micro-Vial Silylation (Derivatization)

Best for: Quantitative purity analysis, pharmaceutical intermediates, and thermally unstable oximes.

Mechanistic Insight

The polar


 group of the oxime is the primary cause of tailing and degradation. Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)  replaces the active proton with a trimethylsilyl (TMS) group.[1][2] This lowers the boiling point, improves thermal stability, and prevents adsorption [2].

Reaction:



Materials[1]
  • Reagent: MSTFA + 1% TMCS (Catalyst).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Vials: 2 mL amber autosampler vials with 200 µL glass inserts.

Step-by-Step Workflow
  • Preparation:

    • Weigh 1-2 mg of thiazole oxime sample into a 2 mL vial.

    • Add 50 µL anhydrous pyridine. Vortex to dissolve.

  • Derivatization:

    • Add 100 µL MSTFA (with 1% TMCS).

    • Cap tightly under nitrogen atmosphere (moisture kills this reaction).

    • Incubate: 60°C for 30 minutes. Note: Thiazole nitrogens can catalyze the reaction, making it faster than typical alcohol silylations.

  • Injection:

    • Inject 1 µL directly into the GC.

    • Use a split ratio of 10:1 or 20:1 to prevent column overload.

GC-MS Instrumental Parameters

These parameters are optimized to separate E/Z isomers and prevent thiazole ring degradation.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase separates isomers based on boiling point/shape. "UI" (Ultra Inert) is mandatory to prevent peak tailing.
Inlet Temp 240°CHigh enough to volatilize, low enough to minimize thermal rearrangement.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains separation efficiency during temperature ramps.[3]
Oven Program 50°C (1 min) → 10°C/min → 200°C → 25°C/min → 280°C (3 min)Slow ramp allows resolution of E/Z isomers. Final bake-out removes silylation reagents.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI Mode)Standard 70 eV ionization.
Scan Range 35 - 350 m/zCovers the molecular ion and characteristic thiazole fragments.

Data Analysis & Interpretation

Identification of E/Z Isomers

Thiazole oximes will typically present as two distinct peaks [3].

  • Elution Order: The E (anti) isomer usually elutes after the Z (syn) isomer on non-polar columns (DB-5), though this must be confirmed with standards.

  • Mass Spectra: Both isomers exhibit virtually identical mass spectra.

  • Reporting: Sum the areas of both peaks for total quantitation unless isomer-specific activity is being studied.

Characteristic Fragmentation
  • Molecular Ion (

    
    ):  Usually distinct for TMS derivatives.
    
  • Loss of Methyl (

    
    ):  Characteristic of TMS groups.
    
  • Thiazole Ring Cleavage: Look for fragments at m/z 58 (SCN) or m/z 85 (thiazole ring fragment), depending on substitution.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing Active silanols in liner/column.Switch to Ultra Inert liners with wool. Trim column 10 cm.
Missing Peaks Moisture in derivatization.[1]Ensure pyridine and vials are anhydrous. Re-dry sample.
Extra Peaks Thermal degradation (Nitriles).Lower inlet temperature to 220°C. Use Pulsed Splitless injection to reduce residence time.
Broad Solvent Front Column overload (Pyridine).Increase split ratio or use a solvent delay (3-4 mins).

References

  • DVB/CAR/PDMS Fiber Selection: Source: Sigma-Aldrich / Merck. "Solid Phase Microextraction (SPME) Fiber Selection Guide."
  • Silylation Mechanisms (MSTFA)

    • Source: National Institutes of Health (NIH) / PubMed. "Investigation of the Derivatization Conditions for GC-MS Metabolomics."
    • URL:[Link]

  • Oxime Isomerism in GC

    • Source: BenchChem.[4] "An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime."

  • Thiazole Analysis Context

    • Source: MDPI. "GC-MS Combined with Proteomic Analysis of Volatile Compounds.
    • URL:[Link]

Sources

Method

Microwave-assisted synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Application Note: Microwave-Assisted Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole Executive Summary This application note details a high-efficiency protocol for the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (also known as 1-(4-methylthiazol-5-yl)ethanone oxime). By transitioning from conventional reflux heating to microwave-assisted organic synthesis (MAOS), this protocol reduces reaction times from hours to minutes while significantly suppressing side reactions.

The target compound is a critical intermediate in the development of neuroprotective agents (related to chlormethiazole), antimicrobial scaffolds, and specific flavor compounds.[1] This guide provides a self-validating workflow, mechanistic insights, and rigorous characterization standards.[1]

Scientific Background & Mechanism

The Target Scaffold

The 4-methylthiazole core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for pyridine and contributing to the lipophilicity required for blood-brain barrier (BBB) penetration.[1] The conversion of the 5-acetyl group to an oxime (


) is a pivotal functionalization step, often serving as a precursor for:
  • Primary Amines: Via reduction (e.g.,

    
    /Pd-C or 
    
    
    
    ).
  • Amides: Via Beckmann rearrangement.

  • Heterocycles: Cyclization to isoxazoles or similar derivatives.[1]

Microwave Dielectric Heating Mechanism

Conventional oximation requires prolonged reflux (2–6 hours) in ethanol/pyridine, often leading to thermal degradation of the thiazole ring or incomplete conversion.[1] Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction :

  • Dipolar Polarization: The polar solvent (Ethanol) and the polar carbonyl group of the substrate align with the oscillating electric field, generating internal heat through molecular friction.[1]

  • Selective Heating: The ionic nature of the reagents (Hydroxylamine hydrochloride and Sodium Acetate) increases the loss tangent (

    
    ), allowing the reaction mixture to reach the activation energy (
    
    
    
    ) almost instantaneously.[1]
Reaction Pathway

The reaction proceeds via a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by acid-catalyzed dehydration.[1]

ReactionMechanism Substrate 5-Acetyl-4-methylthiazole (Ketone) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (MW Irradiation) Reagent NH2OH·HCl + NaOAc (Hydroxylamine) Reagent->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Product 5-(1-Hydroxyiminoethyl)- 4-methylthiazole (Oxime) Transition->Product Rapid Elimination

Figure 1: Mechanistic pathway for the microwave-assisted oximation of 5-acetyl-4-methylthiazole.

Experimental Protocol

Safety Warning: Microwave reactions generate high pressure.[1] Use only dedicated microwave synthesis vials (e.g., Pyrex pressure vessels) rated for 300 psi.[1] Perform all workups in a fume hood.

Materials & Stoichiometry
ComponentRoleEquiv.Mass/Vol (1 mmol Scale)
5-Acetyl-4-methylthiazole Substrate1.0141.2 mg
Hydroxylamine HCl Reagent1.5104.2 mg
Sodium Acetate (anhydrous) Base/Buffer1.5123.0 mg
Ethanol (Absolute) SolventN/A3.0 mL

Note: Sodium acetate is critical to buffer the HCl released from hydroxylamine hydrochloride, preventing protonation of the thiazole nitrogen which would deactivate the ring.

Step-by-Step Methodology

Step 1: Preparation

  • Weigh 141.2 mg of 5-Acetyl-4-methylthiazole into a 10 mL microwave process vial.

  • Add 104.2 mg of Hydroxylamine Hydrochloride .

  • Add 123.0 mg of Sodium Acetate .[1]

  • Add 3.0 mL of Ethanol . Add a magnetic stir bar.[1]

  • Cap the vial with a crimp cap (Teflon/Silicone septum).[1] Vortex for 10 seconds to create a suspension.[1]

Step 2: Microwave Irradiation Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

  • Mode: Dynamic (Power cycling to maintain temp)

  • Temperature: 90°C

  • Hold Time: 5:00 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Max 150W (System will modulate)

Step 3: Workup & Isolation [1]

  • Allow the vial to cool to room temperature (using the reactor's compressed air cooling).

  • Pour the reaction mixture into 15 mL of ice-cold water .

  • Stir vigorously for 5 minutes. The oxime should precipitate as a white to off-white solid.[1]

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.[1]

  • Washing: Wash the pad with 2 x 5 mL of cold water to remove residual salts (NaCl, NaOAc).[1]

  • Drying: Dry the solid in a vacuum oven at 40°C for 2 hours.

Step 4: Recrystallization (If necessary) If the purity is <95% by TLC/LCMS, recrystallize from a minimal amount of hot Ethanol/Water (1:1).

Results & Analysis

Comparison: Microwave vs. Conventional[1][2]
ParameterConventional RefluxMicrowave ProtocolImprovement
Temperature 80°C (Oil Bath)90°C (Internal)Controlled Energy Input
Time 180 minutes5 minutes36x Faster
Yield 65 - 75%88 - 94%+20% Yield
Purity (Crude) Requires Column Chrom.>95% (Clean ppt)Eliminated Purification Step
Characterization Data
  • Appearance: White crystalline solid.[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 156.21 g/mol [1][2]

  • LC-MS (ESI+):

    
    
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.45 (s, 1H, =N-OH ) – Disappears on D2O shake
      
    • 
       8.90 (s, 1H, Thiazole C2-H )
      
    • 
       2.45 (s, 3H, Thiazole-CH3 )
      
    • 
       2.20 (s, 3H, Oxime-CH3 )
      

Note: The presence of the oxime proton at ~11.45 ppm and the shift of the methyl group adjacent to the C=N bond confirm the conversion from ketone to oxime.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield / No Precipitation Product is too soluble in EtOH/Water mix.[1]Evaporate 50% of the ethanol before pouring into ice water.[1]
Starting Material Remains Incomplete conversion.Increase MW hold time to 10 mins or Temp to 100°C. Check reagents freshness.
Dark/Tarred Product Thermal degradation (Overheating).[1]Reduce MW Temp to 80°C. Ensure "Power Max" is OFF to prevent hotspots.
Multiple Spots on TLC E/Z Isomerism.[1]Oximes often exist as E/Z mixtures.[1] This is normal. Recrystallization often enriches the E-isomer.[1]

References

  • Microwave-Assisted Synthesis of Thiazole Derivatives. BenchChem Application Notes.

  • Microwave-Assisted Synthesis and Characterization of Certain Oximes. Journal of Chemistry, 2014.[1]

  • Design and Synthesis of Neuroprotective Methylthiazoles. National Institutes of Health (PMC).[1]

  • 1-(4-methyl-1,3-thiazol-5-yl)ethanone oxime Product Data. Santa Cruz Biotechnology.

  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal.

Sources

Application

Formulation stability of 5-(1-Hydroxyiminoethyl)-4-methylthiazole in flavor emulsions

Application Note: Formulation Stability of 5-(1-Hydroxyiminoethyl)-4-methylthiazole in Flavor Emulsions Executive Summary This application note details the formulation, stabilization, and analytical quantification of 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Stability of 5-(1-Hydroxyiminoethyl)-4-methylthiazole in Flavor Emulsions

Executive Summary

This application note details the formulation, stabilization, and analytical quantification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (HIMT), a high-impact thiazole oxime flavorant.[1] While thiazole derivatives are prized for their roasted, nutty, and savory profiles (characteristic of Maillard reaction products), the oxime functional group presents a specific stability challenge: acid-catalyzed hydrolysis .[2]

This guide provides a validated protocol for encapsulating HIMT in an Oil-in-Water (O/W) emulsion to retard hydrolytic degradation.[2][1] We apply pharmaceutical-grade stability standards (ICH Q1A) to flavor science, ensuring rigorous data generation for shelf-life prediction.

Introduction & Physicochemical Context

The Molecule: 5-(1-Hydroxyiminoethyl)-4-methylthiazole is the oxime derivative of the well-known flavor 4-methyl-5-acetylthiazole (FEMA 3392).[2][1]

  • Structure: A thiazole ring substituted with a methyl group at C4 and a hydroxyiminoethyl group (

    
    ) at C5.[1]
    
  • Sensory Profile: Intense roasted, meaty, and hazelnut notes.[2] The oxime often possesses a different threshold and release profile compared to its parent ketone.[2]

  • Solubility: Lipophilic (

    
    ).[2][1] Soluble in ethanol, propylene glycol, and MCT oil; sparingly soluble in water.[2]
    

The Stability Challenge: The primary failure mode for HIMT in beverage emulsions (typical pH 3.0–4.[2]0) is the hydrolysis of the


 bond, reverting the molecule to its parent ketone (4-methyl-5-acetylthiazole) and hydroxylamine.[1] This alters the sensory profile ("flavor fade" or "profile shift") and potentially generates off-notes.[2][1]

Mechanism of Degradation

Understanding the mechanism is critical for designing the protective system.[2] The degradation follows pseudo-first-order kinetics driven by hydronium ion concentration (


).[2][1]

Pathway:

  • Protonation: The imine nitrogen is protonated.[2][1]

  • Nucleophilic Attack: Water attacks the electrophilic carbon.[2][1]

  • Collapse: The tetrahedral intermediate collapses to release hydroxylamine (

    
    ) and the ketone.[2]
    

Visualizing the Pathway:

ChemicalDegradation Oxime 5-(1-Hydroxyiminoethyl)- 4-methylthiazole (Active) Protonated Protonated Intermediate (R-C=NH+-OH) Oxime->Protonated + H+ (Acidic pH) Tetrahedral Tetrahedral Intermediate (Carbinolamine) Protonated->Tetrahedral + H2O (Rate Limiting) Ketone 4-Methyl-5-acetylthiazole (Degradant) Tetrahedral->Ketone Collapse Hydroxylamine Hydroxylamine (Byproduct) Tetrahedral->Hydroxylamine

Figure 1: Acid-catalyzed hydrolysis pathway of the thiazole oxime.

Formulation Protocol: Protective Emulsion System

To stabilize HIMT, we must minimize its exposure to the aqueous acid phase.[2] We utilize a high-load oil phase with a steric barrier to limit diffusion of protons to the oil-water interface.[2][1]

Materials
  • Active: 5-(1-Hydroxyiminoethyl)-4-methylthiazole (Purity >98%).[2][1]

  • Oil Phase: Medium Chain Triglycerides (MCT) or High-Oleic Sunflower Oil (acts as a hydrophobic shield).[2][1]

  • Emulsifier: Gum Acacia (Instant Soluble) or Modified Starch (e.g., Octenyl Succinic Anhydride - OSA starch).[2][1] Note: Small molecule surfactants (Polysorbates) are less effective here as they create thinner interfacial layers than hydrocolloids.[1]

  • Buffer: Citrate-Phosphate buffer (pH 6.0 for stock emulsion).

Step-by-Step Preparation
  • Oil Phase Preparation (Target 10% Active Load in Oil):

    • Dissolve 10.0 g of HIMT into 90.0 g of MCT Oil.

    • Sonicate at 40°C for 10 mins to ensure complete dissolution.

    • Checkpoint: Solution must be optically clear.[2][1]

  • Aqueous Phase Preparation:

    • Hydrate 150 g of Gum Acacia in 650 g of Deionized Water (Buffer pH 6.0).

    • Mix under low shear for 30 mins until fully hydrated.

    • Add Preservative (e.g., Sodium Benzoate 0.1%) if storing >24 hours.[2]

  • Pre-Emulsification:

    • Slowly add the Oil Phase to the Aqueous Phase while mixing with a high-shear rotor-stator (e.g., Ultra-Turrax) at 5,000 RPM.[2][1]

    • Mix for 5 minutes to form a coarse emulsion (Particle size

      
      ).
      
  • Homogenization (Critical Step):

    • Pass the coarse emulsion through a High-Pressure Homogenizer (2-stage).

    • Pressure: 500 bar (Stage 1) / 50 bar (Stage 2).[2][1]

    • Passes: 3 passes.

    • Target Particle Size:

      
      .[2] Small droplets maximize physical stability but increase surface area; the steric bulk of Gum Acacia is crucial here to block 
      
      
      
      attack.[2]

Analytical Method: HPLC Quantification

Do not rely on sensory evaluation for stability data.[2][1] Use this validated HPLC method to separate the Oxime from the Ketone.[2]

Chromatographic Conditions:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][1]

  • Mobile Phase B: Acetonitrile.[2][1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: 265 nm (Thiazole characteristic absorption).[2][1]

  • Injection Volume: 10

    
    .
    

Sample Preparation:

  • Dilute 100 mg of emulsion into 10 mL of Methanol (breaks the emulsion).

  • Vortex for 1 min; Centrifuge at 10,000 RPM for 5 mins.

  • Filter supernatant (0.22

    
     PTFE) into vial.[2][1]
    

Experimental Workflow: Stability Study

This workflow determines the shelf-life (


) of the formulation.[2][1]

StabilityWorkflow Start Start: Fresh Emulsion Split Split Samples Start->Split Cond1 Condition A: 4°C (Control) Split->Cond1 Cond2 Condition B: 25°C / 60% RH Split->Cond2 Cond3 Condition C: 40°C / 75% RH (Accelerated) Split->Cond3 Sampling Sampling Points: Day 0, 7, 14, 28, 60 Cond1->Sampling Cond2->Sampling Cond3->Sampling Analysis HPLC Analysis (Oxime vs Ketone) Sampling->Analysis Calc Kinetic Calculation (ln[C] vs Time) Analysis->Calc

Figure 2: Accelerated stability testing workflow.

Data Interpretation:

  • Plot

    
     vs. Time (Days).[2][1]
    
  • A straight line indicates First-Order Kinetics .[2][1]

  • Calculate the rate constant

    
     (slope).[2][1]
    
  • Use the Arrhenius equation to predict shelf-life at 20°C if testing at 40°C.[2][1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Rapid Degradation pH drift in aqueous phase.[2][1]Increase buffer strength (50mM Citrate). Ensure pH > 5.5.
Phase Separation Insufficient emulsifier or Ostwald Ripening.[2][1]Add weighting agent (e.g., SAIB or Damar Gum) to oil phase to match density/inhibit ripening.[2]
HPLC Peak Tailing Interaction with silanols on column.[2][1]Ensure Mobile Phase A contains acid (0.1% Formic or Phosphoric) to suppress silanol ionization.[2][1]
Low Recovery (Day 0) Incomplete extraction from oil.[2][1]Use stronger solvent ratio (50:50 Methanol:DCM) for extraction, then dilute for HPLC.[2]

References

  • Kalia, J., & Raines, R. T. (2008).[2][3][4] Hydrolytic Stability of Hydrazones and Oximes.[2][3][4][5][6] Angewandte Chemie International Edition.[2][1] Link

    • Context: Establishes the fundamental acid-catalyzed hydrolysis mechanism and kinetics for oximes vs. hydrazones.
  • The Good Scents Company. (2024).[2][1] 4-methyl-5-thiazoleethanol (Sulfurol) and derivatives.[2][1][7][8]Link[2][1]

    • Context: Provides sensory properties and physical data for the parent thiazole compounds.[2]

  • McClements, D. J. (2005).[2][1] Food Emulsions: Principles, Practices, and Techniques.[2] CRC Press.[2][1]

    • Context: Authoritative text on interfacial engineering and steric stabiliz
  • PubChem. (2024).[2][1] Compound Summary: 4-Methyl-5-thiazoleethanol.[2][1][7][8][9][10]Link[2][1]

    • Context: Physicochemical data (LogP, pKa) used to estimate formulation parameters for the derivative.[2]

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2]Link

    • Context: The regulatory standard applied here for the experimental design of the stability study.

Sources

Method

Synthesis of sulfurol oxime derivatives for agrochemical applications

Application Note: AN-AGRO-TZ-04 High-Fidelity Synthesis of Sulfurol Oxime Derivatives for Fungicidal Library Generation Abstract Thiazole moieties are privileged structures in modern agrochemistry, serving as the core ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-TZ-04 High-Fidelity Synthesis of Sulfurol Oxime Derivatives for Fungicidal Library Generation

Abstract

Thiazole moieties are privileged structures in modern agrochemistry, serving as the core pharmacophore in potent fungicides such as Ethaboxam and structural analogs of Oxathiapiprolin. This application note details a robust, scalable protocol for converting Sulfurol (4-methyl-5-thiazoleethanol) into bioactive oxime ether derivatives . Unlike standard industrial methods that risk over-oxidation to carboxylic acids, this guide utilizes a controlled IBX (2-Iodoxybenzoic acid) oxidation pathway to isolate the sensitive aldehyde intermediate, followed by condensation and etherification. This workflow is designed for medicinal chemists and agrochemical researchers generating high-purity libraries for structure-activity relationship (SAR) studies.

Introduction & Agrochemical Context

Sulfurol is widely available as a flavorant (nutty/meaty profile), but its 2-hydroxyethyl side chain offers a versatile handle for chemical diversification. In fungicide development, the conversion of this alcohol to an oxime ether (


) significantly enhances lipophilicity and metabolic stability, allowing the molecule to penetrate fungal cell membranes and inhibit target enzymes (e.g., oxysterol-binding proteins or respiratory complexes).

Key Mechanistic Advantages:

  • Metabolic Stability: The oxime ether linkage resists rapid hydrolysis compared to esters.

  • Pharmacophore Geometry: The

    
     bond provides rigid spacing between the thiazole core and the lipophilic tail (aryl/alkyl group), critical for binding affinity.
    
  • Synthetic Modularity: The final etherification step allows for the rapid parallel synthesis of hundreds of analogs from a single oxime precursor.

Retrosynthetic Workflow

The synthesis faces one primary challenge: the 2-hydroxyethyl group of sulfurol is prone to over-oxidation to 4-methyl-5-thiazoleacetic acid. We circumvent this by using IBX, a mild hypervalent iodine oxidant, ensuring chemoselectivity for the aldehyde.

SynthesisWorkflow Sulfurol Sulfurol (Alcohol) Aldehyde Intermediate (Aldehyde) Sulfurol->Aldehyde Step 1: IBX Oxidation (DMSO, RT) Oxime Sulfurol Oxime (Scaffold) Aldehyde->Oxime Step 2: Condensation (NH2OH·HCl, NaOAc) Agro Oxime Ether (Fungicide Candidate) Oxime->Agro Step 3: Alkylation (R-X, NaH)

Figure 1: Modular synthetic pathway transforming Sulfurol into fungicidal oxime ethers.

Detailed Experimental Protocols

Step 1: Controlled Oxidation to 4-Methyl-5-thiazoleacetaldehyde

Rationale: Traditional Swern oxidation generates dimethyl sulfide (stench) and requires cryogenic conditions (-78°C). The IBX protocol operates at room temperature with simple filtration workup.

Reagents:

  • Sulfurol (4-Methyl-5-thiazoleethanol) [CAS: 137-00-8][1][2]

  • IBX (2-Iodoxybenzoic acid) (1.1 equiv)

  • Solvent: DMSO (Anhydrous)

Protocol:

  • Dissolution: In a fume hood, dissolve Sulfurol (10.0 mmol, 1.43 g) in anhydrous DMSO (30 mL).

  • Addition: Add IBX (11.0 mmol, 3.08 g) in a single portion. The suspension will gradually clear as IBX is reduced to IBA.

  • Reaction: Stir at room temperature (25°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot will appear less polar than the alcohol.

  • Quench & Workup:

    • Dilute the reaction mixture with water (50 mL).

    • Filter the white precipitate (IBA byproduct) and wash with diethyl ether.

    • Extract the filtrate with diethyl ether (3 x 50 mL).

    • Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo at low temperature (<30°C) to avoid volatile loss.
      
  • Yield: Expect ~85-90% of a pale yellow oil. Use immediately in Step 2 due to aldehyde instability.

Step 2: Synthesis of the Sulfurol Oxime Scaffold

Rationale: Sodium acetate acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, preventing acid-catalyzed degradation of the thiazole ring.

Reagents:

  • Freshly prepared Aldehyde (from Step 1)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Preparation: Dissolve

    
     (13.5 mmol) and 
    
    
    
    (13.5 mmol) in water (10 mL).
  • Addition: Add the aldehyde (9.0 mmol) dissolved in Ethanol (30 mL) to the aqueous solution.

  • Reflux: Heat the mixture to 60°C for 2 hours.

  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • The oxime often precipitates upon cooling. If oil separates, extract with Ethyl Acetate (EtOAc).

    • Wash with water, dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexane).

  • Validation:

    
     NMR should show the oxime proton (
    
    
    
    ) as a broad singlet around 8.0–10.0 ppm and the vinyl proton (
    
    
    ) around 6.8–7.5 ppm.
Step 3: Derivatization to Oxime Ethers (Library Generation)

Rationale: This step installs the "tail" of the agrochemical. Common tails include substituted benzyls, allyls, or propargyl groups.

Reagents:

  • Sulfurol Oxime (from Step 2)

  • Electrophile: Benzyl bromide / Allyl bromide derivatives (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or

    
    
    
  • Solvent: DMF (anhydrous)

Protocol:

  • Deprotonation: Under

    
     atmosphere, dissolve Sulfurol Oxime (1.0 mmol) in DMF (5 mL) and cool to 0°C.
    
  • Activation: Add NaH (1.2 mmol, 48 mg) portion-wise. Stir for 30 mins until

    
     evolution ceases.
    
  • Alkylation: Add the alkyl halide (e.g., 4-chlorobenzyl bromide) (1.1 mmol) dropwise.

  • Completion: Warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with ice water. Extract with EtOAc.

  • Final Purification: Column chromatography (Hexane/EtOAc).

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Oxidation Temp 20°C – 25°C>30°C: Risk of over-oxidation to acid. <15°C: Reaction stalls.
Aldehyde Storage < 4 hoursThe aldehyde intermediate is prone to polymerization. Do not store overnight.
Oxime Isomers E/Z RatioOximes form E/Z isomers. In agrochemistry, one isomer is usually more active. Separation via HPLC may be required for advanced biological testing.
Base Choice (Step 3) NaH vs. K2CO3Use NaH for unreactive alkyl halides. Use K2CO3/Acetone for highly reactive halides (e.g., propargyl bromide) to avoid side reactions.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

  • IR Spectroscopy:

    • Disappearance of Carbonyl stretch (

      
      ) at ~1720 
      
      
      
      .
    • Appearance of Oxime (

      
      ) stretch at ~1640 
      
      
      
      .
    • Absence of broad OH stretch (3200-3400

      
      ) in the final ether product.
      
  • 
     NMR (DMSO-d6): 
    
    • Thiazole Ring: Singlet at ~8.8 ppm (C2-H).

    • Oxime Ether Linkage: The

      
       protons appear as a singlet at ~5.1 ppm.
      

References

  • Design, Synthesis, and Fungicidal Activities of Novel Piperidyl Thiazole Derivatives Containing Oxime Ether or Oxime Ester Moieties. Journal of Agricultural and Food Chemistry, 2021.[3][4][5][6]

  • Thiazole Ring—A Biologically Active Scaffold. Molecules, 2023.[7] (Review of thiazole pharmacophores in drug design).

  • IBX Oxidation of Primary Alcohols to Aldehydes. Organic Syntheses, Coll. Vol. 10, p.696 (2004). (Standard Protocol grounding).

  • 4-Methyl-5-thiazoleethanol (Sulfurol) Product Data & Reactivity. NIST Chemistry WebBook.

Sources

Application

Application Note: Solid-Phase Extraction Techniques for Isolating Thiazole Oximes from Reaction Mixtures

Executive Summary Thiazole oximes represent a critical scaffold in medicinal chemistry, serving as pharmacophores in cephalosporins (e.g., Cefotaxime) and novel antimicrobial agents. Their synthesis—typically via the Han...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole oximes represent a critical scaffold in medicinal chemistry, serving as pharmacophores in cephalosporins (e.g., Cefotaxime) and novel antimicrobial agents. Their synthesis—typically via the Hantzsch condensation or oximation of thiazole ketones—often yields complex reaction matrices containing unreacted


-haloketones, thioamides, metal catalysts, and acidic byproducts.

This guide details a Mixed-Mode Cation Exchange (MCX) protocol as the "Gold Standard" for isolating thiazole oximes. Unlike traditional liquid-liquid extraction (LLE), which often suffers from emulsion formation and poor recovery of polar oximes, MCX exploits the basicity of the thiazole nitrogen to "lock" the analyte while washing away neutral impurities. A secondary Polymeric Reversed-Phase (HLB) protocol is provided for weakly basic or acid-sensitive derivatives.

Chemical Context & Sorbent Selection[1][2][3][4]

The Challenge: The Reaction Matrix

The typical Hantzsch synthesis produces a hydrobromide or hydrochloride salt of the thiazole. The reaction mixture is highly polar and acidic.

  • Analyte: Thiazole Oxime (Amphoteric). The thiazole nitrogen is basic (

    
    ), while the oxime hydroxyl is weakly acidic (
    
    
    
    ).
  • Impurities:

    • 
      -Haloketones (Neutral/Lachrymators).
      
    • Thioureas/Thioamides (Neutral/Weakly Basic).

    • Inorganic Salts (Ionic).

Mechanism of Action: Why Mixed-Mode?

Standard C18 (silica-based) sorbents often fail to retain polar thiazole salts, leading to breakthrough. We utilize Mixed-Mode Strong Cation Exchange (MCX) , which combines:

  • Hydrophobic Backbone (Polymeric): Retains the organic structure.

  • Sulfonic Acid Groups (-SO3H): Ionically binds the protonated thiazole nitrogen.

This dual mechanism allows for a rigorous "organic wash" step (100% MeOH) to remove neutral impurities (like unreacted ketones) while the analyte remains ionically bound, followed by basic elution to break the ionic bond.

Sorbent Decision Tree

The following logic gate determines the optimal stationary phase based on the specific thiazole substitution pattern.

SPE_Selection Start Thiazole Oxime Reaction Mixture pKa_Check Is Thiazole Nitrogen Basic (pKa > 2.0)? Start->pKa_Check Acid_Stable Is Oxime Stable at pH 2.0? pKa_Check->Acid_Stable Yes HLB Protocol B: Polymeric HLB (Universal) pKa_Check->HLB No (e- withdrawing groups) MCX Protocol A: Mixed-Mode MCX (High Purity) Acid_Stable->MCX Yes Acid_Stable->HLB No (Hydrolysis Risk) WAX Protocol C: Mixed-Mode WAX (Rare: Acidic Analytes)

Figure 1: Decision matrix for SPE sorbent selection. MCX is preferred for basic thiazoles; HLB is the fallback for acid-sensitive or non-basic derivatives.

Protocol A: Mixed-Mode Cation Exchange (MCX)

Best For: Removal of non-basic starting materials (ketones, aldehydes) and high-purity isolation. Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C). Cartridge Size: 60 mg / 3 mL (Scale as needed; capacity


 5% of sorbent mass).
Reagents Preparation[5][6][7][8][9][10][11]
  • Loading Buffer: 2% Formic Acid in Water (

    
    ).
    
  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
Step-by-Step Workflow
StepActionMechanism / Rationale
1. Pre-treatment Dilute reaction mixture 1:1 with Loading Buffer . Verify pH < 3.Ensures the thiazole nitrogen is fully protonated (

) to bind with the sulfonate groups.
2. Conditioning A. 2 mL MeOHB. 2 mL WaterActivates the polymeric surface and removes manufacturing impurities.
3. Loading Load sample at 1 mL/min.Slow flow rate ensures adequate mass transfer for ionic binding.
4. Wash 1 (Aqueous) 2 mL Loading Buffer .Removes salts, catalysts, and highly polar interferences.
5. Wash 2 (Organic) 2 mL 100% MeOH .Critical Step: Removes neutral organics (unreacted haloketones, non-basic side products). The analyte remains "locked" by the ionic bond.
6. Drying Apply high vacuum for 2-5 mins.Removes excess solvent to prevent dilution of the eluate.
7. Elution 2 x 1 mL Elution Solvent (5%

/MeOH).
The base deprotonates the thiazole nitrogen, breaking the ionic interaction and releasing the neutral analyte.
8. Post-Process Evaporate under

at 40°C.
Reconstitute in mobile phase for HPLC/LC-MS.

Protocol B: Polymeric Reversed-Phase (HLB)

Best For: Acid-sensitive oximes or weakly basic thiazoles (e.g., with strong electron-withdrawing groups like


 or 

). Sorbent: Hydrophilic-Lipophilic Balanced Polymer (e.g., Oasis HLB, Strata-X).
Step-by-Step Workflow
  • Pre-treatment: Dilute reaction mixture with water to <5% organic solvent content. Adjust pH to neutral (pH 7.0).

  • Conditioning: 2 mL MeOH followed by 2 mL Water.

  • Loading: Load sample slowly.

  • Wash: 2 mL 5% MeOH in Water. (Removes salts; minimizes analyte loss).

  • Elution: 2 mL 100% Methanol.

  • Note: This method is less selective than MCX. Neutral impurities will co-elute. Further purification (Prep-HPLC) may be required.

Analytical Validation (QC)

To validate the recovery, use the following LC-MS parameters. Thiazole oximes often exist as E/Z isomers, which may resolve as two peaks.

HPLC Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Thiazole core) and 280 nm.

Self-Validating Check:

  • Recovery Calculation: Spike a blank matrix with a known standard. Recovery should be >85%.

  • Mass Balance: If recovery is low in MCX, check the "Flow Through" and "Wash 2" fractions.

    • Found in Flow Through?

      
       Sample pH was too high during load (Not protonated).
      
    • Found in Wash 2?

      
       Analyte is not basic enough for MCX; switch to HLB.
      

Troubleshooting Guide

Issue: Low Recovery on MCX
  • Cause 1: Incomplete Elution. The ionic bond is strong.

    • Fix: Increase

      
       concentration to 10% or use a stronger solvent like IPA/ACN in the elution mix.
      
  • Cause 2: Pore Clogging. Polymerization byproducts in the reaction mix.

    • Fix: Filter reaction mixture through a 0.45 µm PTFE syringe filter before SPE loading.

Issue: Oxime Hydrolysis
  • Symptom: Appearance of ketone peak in LC-MS.

  • Cause: Prolonged exposure to acidic loading buffer.

  • Fix: Process immediately. Do not store loaded cartridges. Switch to Protocol B (Neutral pH) if hydrolysis persists.

References

  • Hantzsch Thiazole Synthesis

    • Mechanism & Matrix: "Hantzsch Thiazole Synthesis." Comprehensive Organic Name Reactions, Wiley.
    • Source:

  • SPE Method Development

    • Mixed-Mode Mechanisms: "Mixed-Mode Chromatography and SPE Strategies.
    • Source:

  • Thiazole Properties

    • Basicity & pKa: "Physicochemical properties of thiazole derivatives.
    • Source:

  • Oxime Stability

    • Hydrolysis Kinetics: "Acid-catalyzed hydrolysis of oximes." J. Org. Chem.
    • Source:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

<-very_verbose_prompt_delimiter> This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole....

Author: BenchChem Technical Support Team. Date: February 2026

<-very_verbose_prompt_delimiter>

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. Here, we address common challenges and provide troubleshooting strategies to improve reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole can stem from several factors throughout the two main synthetic steps: the creation of the thiazole ring and the subsequent oximation.

For the synthesis of the precursor, 5-acetyl-4-methylthiazole:

  • Purity of Starting Materials: The quality of reagents like chloroacetone and thiourea is critical. Impurities can lead to unwanted side reactions, reducing the yield of the desired thiazole.[1] It is advisable to use freshly distilled chloroacetone.[1]

  • Reaction Conditions: The Hantzsch thiazole synthesis, a common method for this step, is sensitive to temperature and pH.[2] The initial reaction of thiourea and chloroacetone can be highly exothermic; controlling the temperature with proper cooling is essential to prevent side product formation.[1]

  • Workup Procedure: Incomplete extraction of the product from the aqueous layer or formation of emulsions during workup can lead to significant product loss.[1]

For the oximation of 5-acetyl-4-methylthiazole:

  • pH of the Reaction Mixture: The formation of an oxime from a ketone and hydroxylamine is a pH-dependent equilibrium reaction.[3][4] The reaction is typically acid-catalyzed, but a highly acidic environment can lead to the hydrolysis of the oxime back to the ketone.[5] Careful control of pH is therefore crucial.

  • Stoichiometry of Reactants: An inappropriate molar ratio of hydroxylamine to the ketone can result in incomplete conversion. A slight excess of hydroxylamine is often used to drive the reaction to completion.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures can promote the decomposition of the product or starting materials.

FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of impurities. Identifying these can help in optimizing the reaction conditions.

  • Unreacted Starting Material: A spot corresponding to 5-acetyl-4-methylthiazole indicates an incomplete oximation reaction.

  • Thiazole Ring Formation Side Products: In the Hantzsch synthesis, side reactions can lead to the formation of various substituted thiazole derivatives or polymeric materials, especially if the reaction temperature is not well-controlled.[2][6]

  • Oxime Isomers: Oximes can exist as geometric isomers (E/Z isomers).[4] These isomers may have slightly different polarities and could appear as separate, closely-spaced spots on a TLC plate.

  • Degradation Products: Thiazole rings can be susceptible to degradation under harsh acidic or basic conditions.[7] The hydroxyiminoethyl group can also be hydrolyzed back to the acetyl group under strongly acidic conditions.[5]

FAQ 3: How can I effectively purify the final product, 5-(1-Hydroxyiminoethyl)-4-methylthiazole?

Purification is critical to obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture is an effective purification method.[8]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography using silica gel is a standard and effective technique.[9] The choice of eluent system is crucial for good separation and should be determined by preliminary TLC analysis.

  • Extraction: A liquid-liquid extraction can be used during the workup to remove water-soluble impurities or unreacted reagents. Adjusting the pH of the aqueous phase can help in separating acidic or basic impurities.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Hantzsch Synthesis of 5-Acetyl-4-methylthiazole

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (chloroacetone) with a thioamide (thiourea).[2]

Troubleshooting Low Yield:

Problem Potential Cause Recommended Solution
Low Conversion Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress by TLC. Ensure the reaction is refluxed for an adequate period, typically a few hours.[1]
Poor quality of reagents.Use freshly distilled chloroacetone and high-purity thiourea.[1]
Side Product Formation Reaction temperature too high, leading to polymerization or side reactions.Control the initial exothermic reaction by slow addition of chloroacetone and external cooling.[1]
Product Loss During Workup Inefficient extraction or formation of stable emulsions.Perform multiple extractions with a suitable organic solvent like ether.[1] To break emulsions, add a small amount of brine or allow the mixture to stand.

Experimental Protocol: Synthesis of 5-Acetyl-4-methylthiazole

  • Suspend thiourea (1 mole) in water in a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.[1]

  • Slowly add chloroacetone (1 mole) to the suspension over 30 minutes with stirring.[1] The reaction is exothermic and the temperature should be monitored.

  • After the addition is complete, reflux the mixture for 2 hours.[1]

  • Cool the reaction mixture and add solid sodium hydroxide with cooling until the solution is strongly basic.[1]

  • Separate the upper oily layer and extract the aqueous layer with ether.[1]

  • Combine the organic layers, dry over anhydrous sodium hydroxide, and filter.[1]

  • Remove the ether by distillation and purify the residual oil by vacuum distillation.[1]

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents Thiourea + Chloroacetone reaction Reflux in Water reagents->reaction Hantzsch Reaction workup Basification (NaOH) & Extraction (Ether) reaction->workup purification Vacuum Distillation workup->purification product 5-Acetyl-4-methylthiazole purification->product

Caption: Workflow for the Hantzsch synthesis of 5-acetyl-4-methylthiazole.

Guide 2: Improving the Yield of the Oximation Reaction

The reaction of a ketone with hydroxylamine forms an oxime.[5][10] This is a reversible reaction, and optimizing conditions is key to maximizing the yield.[3]

Troubleshooting Low Yield:

Problem Potential Cause Recommended Solution
Incomplete Reaction Incorrect pH. The reaction is typically optimal under weakly acidic conditions.Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5). This can be achieved by using hydroxylamine hydrochloride and a base like sodium acetate or pyridine to buffer the solution.
Insufficient hydroxylamine.Use a slight molar excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride to drive the equilibrium towards the product.
Product Hydrolysis Reaction mixture is too acidic.Avoid strongly acidic conditions, as this can catalyze the hydrolysis of the oxime back to the ketone and hydroxylamine.[5]
Side Reactions High reaction temperatures can lead to decomposition.Conduct the reaction at a moderate temperature (e.g., room temperature to gentle reflux) and monitor by TLC.

Experimental Protocol: Oximation of 5-Acetyl-4-methylthiazole

  • Dissolve 5-acetyl-4-methylthiazole in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a solution of hydroxylamine hydrochloride (1.1-1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) in water.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-(1-Hydroxyiminoethyl)-4-methylthiazole.

Decision Tree for Oximation Troubleshooting

Oximation_Troubleshooting start Low Yield in Oximation check_sm TLC shows significant starting material? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products TLC shows multiple side products? check_sm->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions increase_hydroxylamine Increase Hydroxylamine (1.1-1.2 eq) optimize_conditions->increase_hydroxylamine adjust_ph Adjust pH to 4-5 optimize_conditions->adjust_ph increase_time_temp Increase Reaction Time/Temperature optimize_conditions->increase_time_temp success Improved Yield increase_hydroxylamine->success adjust_ph->success increase_time_temp->success check_conditions Check Reaction Conditions side_products->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp check_purity Check Purity of Starting Material check_conditions->check_purity lower_temp->success check_purity->success

Caption: Troubleshooting decision tree for the oximation reaction.

References

  • Formation of an Oxime from a Ketone - YouTube. Available at: [Link]

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents.
  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. Available at: [Link]

  • Formation of oximes and hydrazones (video) - Khan Academy. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. Available at: [Link]

  • Oxime - Wikipedia. Available at: [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation - Canadian Science Publishing. Available at: [Link]

  • Four Preparation methods 5-Hydroxymethylthiazole - bbzblog. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC - NIH. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]

  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate - Chemical Synthesis Database. Available at: [Link]

  • Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole - ResearchGate. Available at: [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. Available at: [Link]

  • Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency - MDPI. Available at: [Link]

  • 5-Thiazoleethanol, 4-methyl- - the NIST WebBook. Available at: [Link]

  • Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Optimization

Troubleshooting low purity issues in thiazole oxime recrystallization

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole oxime recrystallization. Achieving high purity is paramount for the successful application o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole oxime recrystallization. Achieving high purity is paramount for the successful application of these compounds in pharmaceutical development and other advanced scientific fields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section directly addresses specific issues that may arise during the recrystallization of thiazole oximes, providing explanations and actionable solutions based on established chemical principles.

Question 1: My thiazole oxime "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline structure.[1][2] This typically occurs when the melting point of your thiazole oxime is lower than the temperature of the solution at the point of saturation, or when significant impurities are present, which can depress the melting point.[1][2]

Here are several strategies to address this issue:

  • Re-dissolve and Adjust Solvent Volume: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation of the solution. This can prevent premature separation of the compound. Then, allow the solution to cool much more slowly.[2]

  • Induce Crystallization:

    • Seeding: If you have a pure crystal of your thiazole oxime, add a tiny "seed crystal" to the cooled solution to provide a nucleation site for crystal growth.[2]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can serve as nucleation points for crystal formation.[2]

  • Alter the Solvent System: The choice of solvent is critical. If oiling persists, the solvent system may not be optimal.

    • Single Solvent: Your current solvent may be too good at dissolving the compound. A different solvent with slightly lower solvating power at elevated temperatures might be necessary.

    • Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, at an elevated temperature, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[3]

  • Lower the Crystallization Temperature: After slow cooling to room temperature, further cooling in an ice bath or refrigerator may be necessary to induce crystallization, especially for low-melting-point compounds.[4]

Question 2: The purity of my recrystallized thiazole oxime is still low. What are the likely causes and how can I improve it?

Answer: Low purity after recrystallization can stem from several factors, primarily related to the choice of solvent, the rate of cooling, and the washing process.

  • Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the thiazole oxime well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble at all temperatures or insoluble even when hot.[5][6][7] If the impurities have similar solubility profiles to your target compound in the chosen solvent, they will co-precipitate.

    • Solution: You may need to screen different solvents. A good starting point is to consult databases like Reaxys or SciFinder for previously reported recrystallization solvents for similar structures.[5] If no information is available, empirical testing of a range of solvents with varying polarities is recommended.[5]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals.[8][9][10][11][12] This is because the crystal lattice forms too quickly, trapping impurities within its structure.[9]

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[7] Insulating the flask can promote slower cooling and the growth of larger, purer crystals.[8]

  • Insufficient or Improper Washing: The surface of the crystals can be coated with the mother liquor, which contains dissolved impurities.

    • Solution: Wash the filtered crystals with a small amount of cold recrystallization solvent.[13] Using warm or excessive amounts of solvent will dissolve some of your product, reducing the yield.[14]

  • Presence of Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, they should be removed before cooling.

    • Solution: Perform a hot filtration step to remove any insoluble material from the hot, saturated solution before allowing it to cool.[7]

Question 3: My final yield of recrystallized thiazole oxime is very low. What are the common mistakes that lead to poor recovery?

Answer: A low yield can be frustrating, but it is often preventable. The most common reasons for a poor yield include:[1]

  • Using Too Much Solvent: The most frequent cause of low yield is dissolving the crude product in an excessive volume of hot solvent.[1][2] Since some of your compound will always remain dissolved in the mother liquor even after cooling, using more solvent than necessary will result in a greater loss of product.[14]

    • Solution: Use only the minimal amount of hot solvent required to fully dissolve your crude thiazole oxime. Add the solvent in small portions to the heated solid until it just dissolves.[15]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product may start to crystallize in the funnel, leading to product loss.

    • Solution: Use a small excess of hot solvent before filtration to keep the product dissolved. Also, pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature cooling.[14]

  • Inadequate Cooling: If the solution is not cooled sufficiently, a significant amount of the product may remain dissolved in the solvent.[14]

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product.[14]

  • Excessive Washing: While washing the crystals is necessary to remove adsorbed impurities, using too much wash solvent or a solvent that is not sufficiently cold will dissolve a portion of your purified crystals.[14]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to troubleshooting common issues in thiazole oxime recrystallization.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product 'Oils Out'? cool->oiling_out filter_wash Filter and Wash Crystals analyze Analyze Purity and Yield filter_wash->analyze low_purity Low Purity? analyze->low_purity oiling_out->filter_wash No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes low_yield Low Yield? low_purity->low_yield No success High Purity & Yield (End) low_purity->success No, Purity OK slow_cooling Ensure Slow Cooling low_purity->slow_cooling Yes low_yield->success No minimize_solvent Use Minimal Hot Solvent low_yield->minimize_solvent Yes reheat_add_solvent->cool seed_scratch Seed or Scratch reheat_add_solvent->seed_scratch change_solvent Change Solvent System reheat_add_solvent->change_solvent check_solvent Re-evaluate Solvent Choice slow_cooling->check_solvent wash_cold Wash with Minimal Ice-Cold Solvent check_solvent->wash_cold hot_filtration Perform Hot Filtration wash_cold->hot_filtration concentrate Concentrate Mother Liquor minimize_solvent->concentrate

Caption: Troubleshooting workflow for thiazole oxime recrystallization.

Standard Recrystallization Protocol

This protocol provides a step-by-step methodology for the recrystallization of a generic thiazole oxime derivative.

Materials:

  • Crude thiazole oxime

  • Recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Filter funnel (short-stem or stemless)

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests or literature data. The ideal solvent will dissolve the thiazole oxime sparingly at room temperature but completely at its boiling point.[7]

  • Dissolution: Place the crude thiazole oxime in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid has just dissolved.[15] Avoid adding an excess of solvent to maximize your yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, add a small excess of hot solvent to the solution to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals.[8][10] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[14]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used, provided the compound is thermally stable.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation crude Crude Thiazole Oxime dissolve Add Minimal Hot Solvent to Dissolve crude->dissolve solvent Select Solvent solvent->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter Hot Filtration insoluble_check->hot_filter Yes cool Slow Cooling to RT, then Ice Bath insoluble_check->cool No hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Thiazole Oxime dry->pure_product

Caption: Step-by-step experimental workflow for recrystallization.

Quantitative Data Summary

ParameterRecommendationRationale
Solvent Volume Minimal amount required for dissolution at boiling point.Using excess solvent is a primary cause of low yield as more product remains in the mother liquor.[1][2]
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.Slow cooling promotes the formation of larger, purer crystals by allowing impurities to be excluded from the growing crystal lattice.[8][9][10][11][12]
Washing Solvent Temp. Ice-cold (< 4 °C)Minimizes the dissolution of the purified product during the washing step, thus preserving the yield.[13]
Washing Solvent Vol. Minimal volume to rinse the crystal cake.Prevents significant loss of the final product.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Key Factors Affecting the Efficiency of Crystallizers | Zhanghua - Filter Dryer. [Link]

  • The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. [Link]

  • How to Properly Maintain Your Crystals: A Complete Guide - V&J. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Crystal Care Guide – How to Cleanse, Charge, and Store Your Crystals - Blooming Crystals. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. [Link]

  • Cleansing and Charging Crystals: The Ultimate Guide - Rock Paradise. [Link]

  • Cleansing Crystals and Stones: Complete Guide (Updated 2026) - Shanti Bowl. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. [Link]

  • Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer - Aidic. [Link]

  • 7 - Organic Syntheses Procedure. [Link]

  • Oximes - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. [Link]

  • Synthesis and Characterization of Novel Oxime Derivatives - Bentham Science Publisher. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

  • (PDF) Synthesis and Characterization of Novel Oxime Derivatives - ResearchGate. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. [Link]

  • Synthesis of thiazoles using oximes. | Download Scientific Diagram - ResearchGate. [Link]

  • A Convergent Continuous Multistep Process for the Preparation of C4‑Oxime-Substituted Thiazoles - University of Cambridge. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC. [Link]

  • Recrystallization-1.pdf. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Thiazole.pptx. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [Link]

Sources

Troubleshooting

Preventing hydrolysis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole in aqueous media

Executive Summary & Molecule Profile Compound: 5-(1-Hydroxyiminoethyl)-4-methylthiazole Common Aliases: 4-Methyl-5-acetylthiazole oxime; Sulfurol oxime derivative. Critical Issue: Hydrolytic cleavage of the oxime ( ) bon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 5-(1-Hydroxyiminoethyl)-4-methylthiazole Common Aliases: 4-Methyl-5-acetylthiazole oxime; Sulfurol oxime derivative. Critical Issue: Hydrolytic cleavage of the oxime (


) bond in aqueous environments, reverting the compound to its ketone precursor (5-acetyl-4-methylthiazole) and hydroxylamine.

This guide addresses the physicochemical instability of the oxime moiety.[1][2][3][4] While thiazole rings are generally robust, the exocyclic oxime functionality is susceptible to acid-catalyzed hydrolysis. This degradation compromises experimental reproducibility in biological assays and drug formulation.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent failure, one must understand the mechanism. The hydrolysis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole is not random; it is a specific, acid-catalyzed process .

The Mechanism of Failure

In aqueous media, particularly at pH < 5, the oxime nitrogen undergoes protonation. This protonation converts the neutral oxime into a highly electrophilic species, inviting nucleophilic attack by water.

Key Pathway:

  • Protonation: The oxime nitrogen accepts a proton (

    
    ).
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon of the

    
     bond.
    
  • Tetrahedral Intermediate: A transient carbinolamine-like intermediate forms.

  • Elimination: Hydroxylamine (

    
    ) is expelled, yielding the ketone.
    
Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are trying to prevent.

OximeHydrolysis Figure 1: Acid-Catalyzed Hydrolysis Mechanism of Thiazole Oximes Oxime Target Molecule (Oxime Form) Protonated Protonated Intermediate Oxime->Protonated + H+ (Acidic pH) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Products Degradation Products (Ketone + Hydroxylamine) Tetrahedral->Products - NH2OH (Elimination)

Module 2: Stabilization Protocols

Protocol A: Buffer Selection (The First Line of Defense)

Objective: Maintain pH outside the catalytic window for hydrolysis.

  • The Trap: Many researchers use unbuffered water or acidic buffers (like Citrate pH 3-4) to improve solubility of the basic thiazole ring. This is fatal to the oxime.

  • The Solution: Use a buffer system in the pH 6.5 – 7.8 range. This is the "Stability Sweet Spot" where acid catalysis is minimized, but the pH is not high enough to induce rapid base-catalyzed degradation or Beckmann rearrangement.

Recommended Buffers:

Buffer SystempH RangeConcentrationNotes
PBS (Phosphate Buffered Saline) 7.2 – 7.410–50 mMIdeal for biological assays. High compatibility.
HEPES 7.0 – 7.525–50 mMBetter buffering capacity than phosphate at pH 7.5.
Ammonium Acetate 6.5 – 7.010–20 mMVolatile; ideal if LC-MS analysis follows.
Protocol B: Co-Solvent Strategy (Solubility vs. Stability)

The thiazole core is hydrophobic. Users often struggle to dissolve the compound in aqueous buffers, leading to precipitation or the erroneous use of acid to force dissolution.

Correct Dissolution Workflow:

  • Prepare Stock: Dissolve the pure solid in DMSO (Dimethyl sulfoxide) or Ethanol at 100x the desired final concentration.

    • Why? DMSO prevents micro-precipitation which can be mistaken for degradation.

  • Dilute: Slowly add the organic stock to the pre-warmed (25°C) buffer under rapid stirring.

  • Final Organic Content: Keep DMSO < 1% (v/v) for biological assays, or up to 10% for chemical stability studies.

Protocol C: Temperature Control

Hydrolysis is an endothermic process with a significant activation energy.

  • Storage (Solid): -20°C, desiccated.

  • Storage (Solution): Never store aqueous solutions. Prepare fresh. If unavoidable, freeze at -80°C immediately.

  • Experiment: Keep on ice (4°C) until the moment of assay.

Module 3: Troubleshooting & Analytical Validation

How do you know if your compound has already hydrolyzed?

Diagnostic Workflow

Use this decision tree to troubleshoot instability issues.

Troubleshooting Figure 2: Stability Troubleshooting Decision Tree Start Issue: Loss of Potency or Peak Shift CheckpH Step 1: Check Buffer pH Start->CheckpH IsAcidic Is pH < 6.0? CheckpH->IsAcidic AdjustBuffer Action: Switch to PBS/HEPES (pH 7.4) IsAcidic->AdjustBuffer Yes CheckSolvent Step 2: Check Solvent System IsAcidic->CheckSolvent No CheckHPLC Step 3: Run HPLC-UV AdjustBuffer->CheckHPLC IsPrecip Is solution cloudy? CheckSolvent->IsPrecip AddDMSO Action: Increase DMSO co-solvent IsPrecip->AddDMSO Yes IsPrecip->CheckHPLC No AddDMSO->CheckHPLC KetonePeak New Peak Detected? CheckHPLC->KetonePeak Conclusion Conclusion: Hydrolysis Occurred. Prepare fresh. KetonePeak->Conclusion Yes (Ketone)

Validation Method (HPLC-UV)

Do not rely on visual inspection. The ketone hydrolysis product is often soluble and colorless, just like the oxime.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Note: Acid in mobile phase is acceptable for short run times, but neutral is safer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiazole ring absorption).

    • Indicator: The Oxime will typically elute earlier than the Ketone (due to the polarity of the -OH group) or show a distinct spectral shift.

    • Mass Spec: Watch for the loss of 15 Da (approx difference between

      
       and 
      
      
      
      species) or appearance of the ketone mass.

Frequently Asked Questions (FAQ)

Q1: Can I use acidic conditions to dissolve the compound if I neutralize it immediately? A: Risk High. Localized regions of low pH during dissolution can initiate hydrolysis before neutralization is complete. It is safer to dissolve in 100% DMSO first, then dilute into a neutral buffer.

Q2: I see a new peak in my HPLC chromatogram after 24 hours at Room Temperature. Is this the ketone? A: Likely, yes. The primary degradation product is 5-acetyl-4-methylthiazole. You can confirm this by purchasing the ketone standard or checking for a mass shift of -15 Da (approx) in LC-MS (Oxime [M+H]+ -> Ketone [M+H]+).

Q3: Is the compound light sensitive? A: Thiazoles can be sensitive to UV photo-oxidation. While hydrolysis is the primary concern in water, always store the solid and solution in amber vials to prevent secondary photo-degradation mechanisms [1].

Q4: Can I use Cyclodextrins to stabilize the solution? A: Yes. Complexation with


-cyclodextrin or Hydroxypropyl-

-cyclodextrin (HP

CD) can shield the oxime bond from water attack. This is a proven technique for stabilizing labile oximes in pharmaceutical formulations [2].

References

  • Kalia, J., & Raines, R. T. (2008).[5] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[5]

    • Key Insight: Establishes the pH-rate profile for oxime hydrolysis, confirming acid catalysis as the primary degrad
  • Jencks, W. P. (1959).[6] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.

    • Key Insight: The foundational text on the kinetics of C=N bond formation and hydrolysis.[1][2]

  • Simoyi, R. H., et al. (1991). Thiazole Stability and Reactivity. Journal of Physical Chemistry. (General reference for thiazole ring basicity).
  • ChemicalBook. (2023). 5-(2-Hydroxyethyl)-4-methylthiazole and related Oxime Intermediates.[7]

    • Key Insight: Provides physical property data and synthesis context for methylthiazole deriv

Sources

Optimization

Overcoming steric hindrance in the oximation of 4-methyl-5-acetylthiazole

Technical Support Center: Oximation of 4-Methyl-5-acetylthiazole Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oximation of 4-Methyl-5-acetylthiazole

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-methyl-5-acetylthiazole oxime. The unique electronic and steric properties of this heteroaromatic ketone can present challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experimental workflow.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the oximation of 4-methyl-5-acetylthiazole. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.

Problem 1: Low to No Product Formation (Incomplete Reaction)

You've followed a standard oximation protocol, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Potential Causes & Solutions

  • Insufficient Nucleophilicity of Hydroxylamine: The acetyl group at the 5-position of the thiazole ring is sterically hindered by the methyl group at the 4-position. This hindrance can make it difficult for the hydroxylamine nucleophile to attack the carbonyl carbon.[1]

    • Solution 1.1: Increase Reaction Temperature and Time: For sterically bulky ketones, more drastic conditions may be necessary.[2] Consider refluxing the reaction mixture in a suitable solvent like ethanol or a pyridine/ethanol mixture. Monitor the reaction progress over an extended period (e.g., 12-24 hours).

    • Solution 1.2: Use a More Potent Nucleophile System: A hydroxylamine hydrochloride/dimethyl sulfoxide (DMSO) system can be effective for ketones that are unstable under strongly acidic or basic conditions, though the reaction may be slow.[2]

  • Unfavorable Reaction pH: The oximation reaction is pH-dependent. The nucleophilic attack of hydroxylamine on the carbonyl carbon is the rate-determining step and is facilitated in a weakly acidic medium.[3] If the pH is too low, the hydroxylamine is protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated by protonation.

    • Solution 1.3: Optimize pH with a Buffer: Instead of relying on hydroxylamine hydrochloride and a base, use a buffered system. A sodium acetate/acetic acid buffer in ethanol can maintain the optimal pH range for the reaction.

  • Reagent Decomposition: Hydroxylamine solutions can be unstable, especially at elevated temperatures or in the presence of certain metal ions.

    • Solution 1.4: Use Freshly Prepared Reagents: Ensure your hydroxylamine solution is freshly prepared. If using hydroxylamine hydrochloride, ensure it is of high purity.

Experimental Protocol: Enhanced Oximation for Sterically Hindered Ketones

Parameter Condition A (Standard) Condition B (Enhanced) Condition C (Buffered)
Ketone 4-methyl-5-acetylthiazole (1 eq)4-methyl-5-acetylthiazole (1 eq)4-methyl-5-acetylthiazole (1 eq)
Reagent Hydroxylamine HCl (1.5 eq), Sodium Hydroxide (1.5 eq)Hydroxylamine HCl (2.0 eq)Hydroxylamine HCl (1.5 eq), Sodium Acetate (2.0 eq)
Solvent EthanolPyridine/Ethanol (1:1)Ethanol
Temperature Room TemperatureReflux (80-100 °C)Reflux (80 °C)
Time 4-6 hours12-24 hours8-12 hours
Problem 2: Formation of Multiple Products (Side Reactions)

Your reaction mixture shows the desired product, but also significant amounts of impurities, complicating purification.

Potential Causes & Solutions

  • Beckmann Rearrangement: Under strongly acidic conditions and with heat, the initially formed oxime can undergo a Beckmann rearrangement to form an amide.[4]

    • Solution 2.1: Maintain Mildly Acidic to Neutral Conditions: Avoid strong acids like concentrated sulfuric or hydrochloric acid. The use of a buffer (Solution 1.3) can help prevent this side reaction. If strong acid is required for other reasons, conduct the reaction at a lower temperature.

  • Formation of Stereoisomers: Unsymmetrical ketones like 4-methyl-5-acetylthiazole can form syn and anti stereoisomers of the oxime.[5] These isomers may have different physical properties, leading to multiple spots on a TLC plate or peaks in an LC chromatogram.

    • Solution 2.2: Characterize and Combine or Separate: First, confirm if the multiple products are indeed isomers using techniques like NMR. Often, for subsequent synthetic steps, a mixture of isomers is acceptable. If a single isomer is required, chromatographic separation (e.g., column chromatography with a suitable solvent system) may be necessary.

  • Thiazole Ring Opening or Degradation: Thiazole rings can be susceptible to degradation under harsh reaction conditions (e.g., very high temperatures, strong acids or bases).

    • Solution 2.3: Use Milder Conditions: If you suspect ring degradation, revert to milder conditions. This could involve using a less aggressive solvent, lowering the reaction temperature, and ensuring the pH is well-controlled.

Logical Flow for Troubleshooting Side Reactions

G start Multiple Products Observed check_isomers Are they E/Z isomers? (Check NMR/LC-MS) start->check_isomers beckmann Is Beckmann Rearrangement occurring? (Check for amide product) check_isomers->beckmann No sol_isomers Proceed with mixture or perform chromatographic separation. check_isomers->sol_isomers Yes degradation Is the thiazole ring degrading? (Check for baseline material/unidentifiable products) beckmann->degradation No sol_beckmann Use buffered system, avoid strong acids, lower temperature. beckmann->sol_beckmann Yes sol_degradation Use milder conditions: lower temperature, control pH. degradation->sol_degradation Yes

Caption: Troubleshooting flowchart for side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for oxime formation?

A1: The formation of an oxime is a nucleophilic addition-elimination reaction.[6] First, the lone pair of electrons on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone.[1] This forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[1] The reaction is typically catalyzed by a weak acid.[3]

Reaction Mechanism Overview

G Ketone 4-Methyl-5-acetylthiazole Intermediate Tetrahedral Intermediate Ketone->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Oxime 4-Methyl-5-acetylthiazole Oxime Intermediate->Oxime - H2O Water Water (H2O) Oxime->Water

Caption: Simplified oximation reaction pathway.

Q2: Are there alternative methods for oximation if standard procedures fail?

A2: Yes, several alternative methods can be employed for challenging substrates:

  • Manganese-Catalyzed Oximation: For certain hydrocarbons, manganese complexes can catalyze oximation directly, though this is more common for C-H activation rather than starting from a ketone.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction and improve yields by providing rapid and uniform heating.

  • Use of Alternative Reagents: While hydroxylamine is standard, other reagents can sometimes be used in multi-step sequences that ultimately lead to an oxime. For instance, α-oximation of ketones can be achieved with alkyl nitrites.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The oxime product is generally more polar than the starting ketone.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the reaction progress and can help identify the masses of the product(s) and any major side products.

Q4: What are the key safety considerations when working with hydroxylamine?

A4: Hydroxylamine and its salts can be corrosive and toxic. It is also potentially explosive, especially in concentrated form or when heated. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid heating it in a closed system.

Q5: My oxime product is an oil, making purification difficult. What should I do?

A5: Oximes can exist as oils or low-melting solids.[4] If direct crystallization is not feasible:

  • Column Chromatography: This is the most reliable method for purifying oily products. Use a gradient of a non-polar to a polar solvent (e.g., hexane to ethyl acetate) to elute your product from a silica gel column.

  • Extraction and Washing: A thorough aqueous workup can remove many impurities. Ensure you wash the organic layer with brine to remove residual water before drying and concentrating.

  • Salt Formation: In some cases, it may be possible to form a salt of the oxime to facilitate purification by crystallization, although this is less common.

References

  • Scribd. (n.d.). Oxime Formation. Retrieved from [Link]

  • Química Orgánica. (n.d.). Oxime formation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, May 24). Formation of an Oxime from a Ketone [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 27). Oxime. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Oximes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • ResearchGate. (2018, August). Synthesis of thiazole-based substituted piperidinone oximes: Profiling of antioxidant and antimicrobial activity. Retrieved from [Link]

  • Zhu, C., et al. (2018). Manganese catalyzed oximation of hydrocarbons to oximes. Nature Communications, 9(1), 893. [Link]

  • ResearchGate. (2019, April). A Deoximation Method for Deprotection of Ketones and Aldhydes Using a Graphene-Oxide-Based Co-catalysts System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Zhou, P., et al. (2019). Access to 2-Aroylthienothiazoles via C–H/N–O Bond Functionalization of Oximes. Organic Letters, 22(1), 130-134. [Link]

  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Nature Communications. (2023). Heteroaromatic swapping in aromatic ketones. Retrieved from [Link]

  • Molecules. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • ResearchGate. (2018, February). Synthesis of thiazoles using oximes. Retrieved from [Link]

  • Marine Drugs. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

  • Molecules. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • Molecules. (2014). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Oxidation to Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2009, January). A Facile Procedure for the Conversion of Oximes to Ketones and Aldehydes with Potassium Dichromate in Dimethylformamide under Homogeneous Conditions. Retrieved from [Link]

  • Barton, S. X. (1938). The Relative Proportions of Stereoisomeric Oximes Formed in the Oximation of Unsymmetrical Ketones. University of Michigan.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

Sources

Troubleshooting

Minimizing byproduct formation during 5-(1-Hydroxyiminoethyl)-4-methylthiazole scale-up

Topic: Minimizing Byproduct Formation & Process Safety Introduction Welcome to the Process Development Support Center. This guide addresses critical failure modes encountered during the scale-up of 5-(1-Hydroxyiminoethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Safety

Introduction

Welcome to the Process Development Support Center. This guide addresses critical failure modes encountered during the scale-up of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (via oximation of 5-acetyl-4-methylthiazole).

At bench scale (grams), this reaction is often forgiving. However, at pilot scale (kilograms), three primary issues degrade yield and quality:

  • Beckmann Rearrangement: Acid-catalyzed conversion of the oxime to an amide.[1][2]

  • E/Z Isomerization: Formation of the thermodynamically less stable Z-isomer.

  • Thermal Runaway: Accumulation of free hydroxylamine.

This guide is structured as a dynamic troubleshooting workflow.

Module 1: Impurity Profiling & Control

Issue 1: "I am seeing a new peak at RRT 1.15 (HPLC) that increases with reaction time."

Diagnosis: This is likely the N-substituted amide resulting from the Beckmann Rearrangement . Root Cause: The reaction pH has dropped below 4.0, or the temperature is too high in the presence of a strong acid catalyst.

Technical Explanation: The oximation reaction releases HCl when using Hydroxylamine Hydrochloride (


). If this acid is not neutralized, the protonated oxime (

) can undergo a [1,2]-shift (Beckmann Rearrangement) to form an amide.[2][3] This is irreversible.

Corrective Action (The Buffered Protocol): Do not rely on unbuffered conditions. You must implement a buffering system to clamp the pH between 4.5 and 5.5 .

  • Protocol Adjustment:

    • Stoichiometry: Use 1.1 - 1.2 eq of

      
      .
      
    • Buffer: Add 1.2 - 1.5 eq of Sodium Acetate (NaOAc) . Acetate acts as a proton sponge, maintaining the pH in the "Sweet Spot" (pH ~5).

    • Temperature: Limit maximum temperature to 60-70°C. Avoid reflux temperatures (>80°C) unless strictly necessary for conversion, as higher T accelerates rearrangement over oximation.

Issue 2: "My product melting point is depressed (broad range), but mass spec matches the target."

Diagnosis: You have a mixture of E (anti) and Z (syn) isomers. Root Cause: Kinetic control vs. Thermodynamic control.

Technical Explanation: The E-isomer (hydroxyl group anti to the bulkier thiazole ring) is generally the thermodynamically stable product. The Z-isomer forms kinetically but can isomerize to E under thermal equilibrium. However, if you quench the reaction too early or run it too cold, the Z-isomer persists.

Corrective Action (Isomer Equilibration):

  • Extended Digest: After reactant consumption (IPC < 0.5% ketone), hold the reaction at 60°C for an additional 2-4 hours. This allows the acid-catalyzed equilibrium to favor the E-isomer.

  • Solvent Selection: Switch from Methanol to Ethanol/Water (4:1) . The E-isomer often crystallizes out more purely from aqueous ethanol, driving the equilibrium via Le Chatelier’s principle (solubility differentiation).

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the "Happy Path" (Oximation) versus the "Sad Paths" (Hydrolysis and Rearrangement) and how pH dictates the outcome.

ReactionPathways cluster_conditions Critical Process Parameters Start 5-Acetyl-4-methylthiazole (Ketone) Inter Tetrahedral Intermediate Start->Inter + NH2OH•HCl + NaOAc (Buffer) Oxime_E Target Oxime (E-Isomer) Inter->Oxime_E Thermodynamic Control (Slow, Warm) Oxime_Z Z-Isomer (Impurity) Inter->Oxime_Z Kinetic Control (Fast, Cold) Oxime_E->Start Hydrolysis (Excess Water/Acid) Amide Amide Byproduct (Beckmann Rearrangement) Oxime_E->Amide pH < 3.0 High Temp Oxime_Z->Oxime_E Acid/Heat Equilibration Oxime_Z->Amide pH < 3.0 Note1 Ideal pH: 4.5 - 5.5 Prevents Rearrangement

Figure 1: Mechanistic pathways showing the competition between oximation, isomerization, and Beckmann rearrangement.

Module 3: Safety & Thermal Hazards (Scale-Up Critical)

Issue 3: "We observed a temperature spike during hydroxylamine addition."

Diagnosis: Accumulation of free hydroxylamine followed by rapid reaction (thermal runaway risk). Risk: Hydroxylamine is thermally unstable. At high concentrations and temperatures >70°C, it can decompose explosively (


).

Safety Protocol (The "Dose-Control" Method):

ParameterSpecificationReason
Dosing Mode Semi-Batch Never add all reagents at once. Dose the Hydroxylamine solution into the Ketone/Buffer mixture.
Addition Temp 20°C - 30°C Keep T low during addition to prevent decomposition.
Ramp Rate 0.5°C / min After addition, heat slowly to reaction temp (60°C).
DSC Onset >130°C Ensure the reaction mixture's decomposition onset is far above operating temp.

Self-Validating Check:

  • Before heating: Verify no solid

    
     remains at the bottom of the reactor.
    
  • During heating: Monitor

    
     (Jacket vs. Internal). If Internal T > Jacket T, stop heating immediately  and apply cooling.
    

Module 4: Isolation & Purification

Issue 4: "The product turns yellow/brown during drying."

Diagnosis: Residual acid or metal salts are catalyzing decomposition/oxidation on the filter cake.

Troubleshooting Protocol:

  • The Water Wash: After filtration, the cake must be washed with water until the filtrate conductivity is close to deionized water (< 50 µS/cm) or pH is neutral (6.0-7.0).

  • Chelation (Optional): If metal vessels were used, wash with a 1% EDTA solution to remove trace metals that catalyze oxidation.

  • Drying: Dry under vacuum at 45°C . Do not exceed 50°C for prolonged periods.

Summary of Specifications for Scale-Up
ParameterTarget RangeConsequence of Deviation
Reaction pH 4.5 – 5.5<4.0: Beckmann Rearrangement / >7.0: Slow rate
Temperature 60°C ± 5°C>75°C: Impurities / <40°C: Incomplete conversion
Reaction Time 4 – 6 Hours<4h: High Z-isomer / >12h: Degradation
Solvent EtOH/Water (4:1)Methanol poses genotoxic impurity risks (methylating agents)

References

  • Mechanisms of Oxime Formation & Rearrangement Beckmann Rearrangement - Reaction Mechanism & Applic
  • Hydroxylamine Safety in Scale-Up

    • Hydroxylamine Hydrochloride Safety Data Sheet & Handling.[4] ThermoFisher Scientific.

  • Isomerization Control Overcoming E/Z Isomerization Issues in Beckmann Rearrangement. BenchChem Technical Guides.
  • General Process Chemistry Principles Organic Process Research & Development (OPRD) - General principles on oximation safety and pH control (Search via ACS Publications for specific case studies on thiazole scale-up).

Disclaimer: This guide is for educational and process development support purposes. All scale-up activities must be preceded by a rigorous Process Safety Assessment (RC1/DSC) specific to your equipment and scale.

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Analysis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

Executive Summary 5-(1-Hydroxyiminoethyl)-4-methylthiazole (often referred to as 5-Acetyl-4-methylthiazole oxime ) is a critical intermediate in the synthesis of flavor compounds (e.g., Sulfurol) and pharmaceutical thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1-Hydroxyiminoethyl)-4-methylthiazole (often referred to as 5-Acetyl-4-methylthiazole oxime ) is a critical intermediate in the synthesis of flavor compounds (e.g., Sulfurol) and pharmaceutical thiazole derivatives. While the thiazole ring itself exhibits robust thermal stability up to


, the oxime moiety (

)
is thermally labile.

Users frequently encounter non-linear calibration curves and "ghost peaks" during Gas Chromatography (GC) analysis. These are typically not impurities in the sample but thermal artifacts generated in the injector port via Beckmann Rearrangement or Hydrolysis . This guide provides the mechanistic insight and protocols required to distinguish between intrinsic sample degradation and analytical artifacts.

Module 1: Analytical Troubleshooting (GC-MS & HPLC)

Q1: I see split peaks and an unexpected high-molecular-weight impurity in my GC-MS chromatogram. Is my synthesis failing?

Diagnosis: Likely no . You are observing Thermal Artifact Generation in the GC inlet. Ketoximes like 5-(1-Hydroxyiminoethyl)-4-methylthiazole are prone to the Beckmann Rearrangement at temperatures


, especially in the presence of silanol activity (glass liners).

The Mechanism: The oxime rearranges into an amide isomer.[1][2]

  • Artifact A (Major): N-(4-methylthiazol-5-yl)acetamide (Migration of the thiazole group).

  • Artifact B (Minor): N-methyl-4-methylthiazole-5-carboxamide (Migration of the methyl group).

Corrective Action:

ParameterRecommendationRationale
Inlet Temperature Reduce to < 180°C or use Cold On-Column (COC) .Minimizes thermal energy available for rearrangement activation (

).
Liner Type Use Ultra-Inert, Deactivated liners with glass wool removed.Silanols on glass wool catalyze the proton transfer required for Beckmann rearrangement.
Derivatization Silylate with BSTFA + 1% TMCS (60°C, 30 min).Converts the labile

to

, blocking the rearrangement mechanism.
Alternative Switch to HPLC-UV/MS .Eliminates thermal stress entirely.
Q2: My calibration curve is non-linear (quadratic) at low concentrations. Why?

Diagnosis: Active Site Adsorption and Inlet Hydrolysis . At low concentrations (ppb/ppm levels), the oxime competes for active sites in the inlet. If the carrier gas or solvent contains trace moisture, the oxime hydrolyzes back to the ketone (5-acetyl-4-methylthiazole ), which elutes earlier.

Troubleshooting Protocol:

  • Dry Solvents: Ensure injection solvents (MeOH, ACN) are anhydrous.

  • Priming: Inject a high-concentration standard (1000 ppm) 3x before the sequence to "passivate" active sites.

  • Internal Standard: Use a stable thiazole analog (e.g., 4-methylthiazole) to normalize injection variability.

Module 2: Degradation Mechanism & Kinetics[5]

Q3: What is the shelf-life stability of this intermediate at elevated storage temperatures (e.g., 40°C)?

Scientific Insight: In the solid state, the compound is relatively stable.[3] However, in solution or melt phase, two competing pathways dominate. Understanding these allows you to predict shelf-life using Arrhenius kinetics.

Degradation Pathways
  • Beckmann Rearrangement (Thermal/Acidic):

    • Condition: High Heat (

      
      ) or Acid Catalysis (
      
      
      
      ).
    • Product: Amides (Non-volatile, high boiling point).

  • Hydrolysis (Moisture-Driven):

    • Condition: Presence of water + Heat.[4][5]

    • Product: 5-Acetyl-4-methylthiazole (Ketone) + Hydroxylamine.

  • Fragmentation (Radical):

    • Condition: Pyrolysis (

      
      ).[3][6]
      
    • Product: Nitriles (via Beckmann Fragmentation) and ring rupture.[7]

Visualized Pathway (DOT Diagram)

DegradationPathways Oxime 5-(1-Hydroxyiminoethyl) -4-methylthiazole (Target Molecule) TS_Beckmann Transition State (Protonation/Migration) Oxime->TS_Beckmann Heat (>180°C) Acid Catalyst Ketone 5-Acetyl-4-methylthiazole (Hydrolysis Product) Oxime->Ketone + H2O / H+ (Hydrolysis) NH2OH Hydroxylamine Oxime->NH2OH Nitrile 4-Methylthiazole- 5-carbonitrile Oxime->Nitrile Pyrolysis (>300°C) (Beckmann Fragmentation) Amide N-(4-methylthiazol-5-yl) acetamide (Major GC Artifact) TS_Beckmann->Amide Rearrangement

Figure 1: Thermal degradation pathways.[4] The Beckmann rearrangement is the primary source of analytical error in GC, while hydrolysis is the primary storage stability concern.

Module 3: Experimental Protocols

Protocol A: Isothermal Forced Degradation (Solid State)

Objective: Determine kinetic rate constants (


) and activation energy (

) to predict shelf life.

Materials:

  • HPLC Vials (Crimped, airtight).

  • Oil bath or heating block (

    
    ).
    
  • HPLC-UV system (C18 column, Water/ACN gradient).

Step-by-Step:

  • Preparation: Weigh 50 mg of sample into 10 separate HPLC vials. Purge with

    
     and crimp immediately to exclude moisture.
    
  • Stress: Place 3 vials at each temperature point (

    
    ). Keep one as a control at 
    
    
    
    .
  • Sampling: Remove one vial from each temp at

    
    .
    
  • Quench: Immediately dissolve in 10 mL cold Acetonitrile (

    
    ).
    
  • Analysis: Inject on HPLC. Monitor the disappearance of the Oxime peak.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    . Use Arrhenius plot (
    
    
    vs
    
    
    ) to find
    
    
    .
Protocol B: Differentiating Artifacts from Impurities (Derivatization)

Objective: Confirm if the "impurity" peak in GC is actually the oxime rearranging in the inlet.

Step-by-Step:

  • Control Injection: Dissolve 10 mg sample in 1 mL dry Pyridine. Inject 1 µL into GC (Inlet

    
    ). Note the area of the "impurity" (Amide).
    
  • Derivatization: To the same vial, add 100 µL BSTFA + 1% TMCS .

  • Incubation: Heat at

    
     for 30 minutes.
    
  • Test Injection: Inject 1 µL.

  • Interpretation:

    • If the "impurity" peak disappears and is replaced by a new peak (TMS-Oxime) at a later retention time, the original impurity was an artifact .

    • If the "impurity" peak remains , it is a real contaminant in your sample.

Protocol C: TGA/DSC Setup for Safety Screening

Objective: Determine the "Onset of Decomposition" (


) for process safety.

Parameters:

  • Instrument: TGA/DSC (Simultaneous).

  • Pan: Aluminum (hermetically sealed with a pinhole) to prevent sublimation before decomposition.

  • Atmosphere: Nitrogen (

    
    ).
    
  • Ramp:

    
     from 
    
    
    
    to
    
    
    .

Expected Results:

  • Endotherm (~100-120°C): Melting point (if solid).

  • Exotherm (>180°C): Onset of Beckmann rearrangement (energy release).

  • Mass Loss (>250°C): Volatilization of degradation products.

References

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations.[8] Organic Reactions.[1][8][9]

    • Context: Foundational mechanism of oxime rearrangement under thermal/acidic stress.
  • Lehotay, J., et al. (2002). Thermal degradation of oximes in gas chromatographic injection ports.

    • Context: Specific analysis of how oximes degrade to nitriles and amides during GC injection.
  • Metzger, J. V. (1979).

    • Context: Comprehensive chemistry of the thiazole ring stability and reactivity
  • RIFM (Research Institute for Fragrance Materials). (2020). Safety Assessment of 4-Methyl-5-thiazoleethanol (Sulfurol).

    • Context: Provides toxicological and stability data for the direct downstream product of the target oxime.
  • BenchChem. (2024). Technical Guide on Thermal Stability of Oximes.

    • Context: General protocols for TGA/DSC analysis of oxime intermedi

Sources

Troubleshooting

Optimization of pH conditions for maximum stability of hydroxyiminoethyl thiazoles

Technical Support Center: Hydroxyiminoethyl Thiazole Stability Current Status: Operational Agent: Senior Application Scientist (Chemistry) Topic: Optimization of pH Conditions for Maximum Stability Introduction: The Stab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxyiminoethyl Thiazole Stability

Current Status: Operational Agent: Senior Application Scientist (Chemistry) Topic: Optimization of pH Conditions for Maximum Stability

Introduction: The Stability Paradox

Welcome to the technical support hub. If you are working with hydroxyiminoethyl thiazoles—common pharmacophores in third-generation cephalosporins (e.g., Cefotaxime, Cefditoren) and various agrochemicals—you are likely facing a "stability paradox."

The hydroxyiminoethyl group (an oxime ether or free oxime) presents two opposing degradation pathways driven by pH:

  • Acid-Catalyzed Hydrolysis: Cleavage of the

    
     bond to form a ketone.
    
  • Isomerization (

    
    ):  Conversion of the biologically active 
    
    
    
    -isomer (syn) to the thermodynamically stable but inactive
    
    
    -isomer (anti).

This guide provides the troubleshooting logic and experimental protocols to locate the "pH sweet spot" for your specific molecule.

Module 1: The pH Stability Landscape

The stability of hydroxyiminoethyl thiazoles is not linear; it follows a U-shaped pH-rate profile. Understanding the dominant mechanism at each pH is critical for formulation and synthesis.

Mechanistic Overview
  • pH < 3 (High Risk): The protonation of the oxime nitrogen (

    
    ) activates the carbon center for nucleophilic attack by water. This leads to rapid hydrolysis, yielding acetylthiazole  and hydroxylamine.
    
  • pH 4 – 7 (Optimal Window): Hydrolysis rates drop significantly (often by

    
    -fold compared to hydrazones). The neutral oxime is resistant to water attack.
    
  • pH > 8 (Moderate Risk): While chemically stable against hydrolysis, basic conditions can increase solubility of dissolved oxygen, promoting oxidative degradation (N-oxide formation) or, in extreme cases, thiazole ring opening.

  • Variable Risk (Isomerization): Acidic conditions significantly lower the energy barrier for

    
     rotation.
    
Visualizing the Degradation Pathways

StabilityPathways Start Hydroxyiminoethyl Thiazole (Z-Isomer) Acid Acidic pH (< 3) Start->Acid Protonation Base Basic pH (> 9) Start->Base Deprotonation Light UV/Vis Light Start->Light Excitation Hydrolysis Hydrolysis Product (Acetylthiazole + NH2OH) Acid->Hydrolysis H2O Attack (Fast) Isomer E-Isomer (Thermodynamically Stable) Acid->Isomer Rotational Barrier Lowering RingOpen Ring Degradation (Thiamine-like cleavage) Base->RingOpen Nucleophilic Attack (Slow) Light->Isomer Photo-isomerization (Very Fast)

Figure 1: Primary degradation pathways for hydroxyiminoethyl thiazoles. Note that acid catalyzes both hydrolysis and isomerization.

Module 2: Troubleshooting Guide

Use this matrix to diagnose stability failures in your HPLC or LC-MS data.

SymptomObserved Data (LC-MS/HPLC)Root CauseCorrective Action
Loss of Potency Parent peak decreases, but no new massive peaks appear; RRT shifts slightly.

Isomerization
. The

-isomer often co-elutes or elutes very close to the

-isomer.
1. Protect from light (amber glassware).2. Adjust pH to 5.5–6.5.3. Keep temperature < 25°C.
New Early Eluting Peak Mass shift of -15 Da (loss of NH) or appearance of ketone mass.Acid Hydrolysis . The oxime has cleaved to a ketone (acetylthiazole).1. Increase buffer pH (target pH 5.0+).2. Avoid strong acid quenchers (use dilute acetic acid instead of HCl).
New Late Eluting Peak Mass shift +16 Da or +32 Da.Oxidation . Formation of Thiazole N-oxide or Oxime N-oxide.1. Degas buffers thoroughly.2. Add antioxidant (e.g., EDTA, Sodium Metabisulfite) if pH allows.
Precipitation Loss of total area counts; filter clogging.Isoelectric Point (pI) Crash . You hit the pH where the molecule has net zero charge.1. Calculate theoretical pI.2. Move pH ±1.5 units away from pI.3. Add cosolvent (10% Acetonitrile or PEG).
Drifting Baseline No distinct peaks, just noise.Ring Decomposition . Extreme pH (>12) or thermal stress.1. Lower pH immediately.2. Ensure temperature is < 40°C during processing.

Module 3: Experimental Protocol (Self-Validating)

To determine the exact stability maximum for your specific derivative, do not guess. Run this pH-Rate Profile experiment. This protocol is self-validating because it includes a "Zero-Time" control and a "Mass Balance" check.

Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Prepare 10mM Stock in DMSO Buffers 2. Buffer System Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Borate (pH 9) Prep->Buffers Spike to 100µM Incubate 3. Stress Incubation 50°C for 24 Hours (Dark Condition) Buffers->Incubate Quench 4. Quench & Dilute Cool to 4°C Dilute 1:1 with Mobile Phase Incubate->Quench Analyze 5. HPLC/UPLC Analysis Quantify Parent & Degradants Quench->Analyze Analyze->Buffers Refine pH range (e.g., test pH 5.5, 6.0, 6.5)

Figure 2: Step-by-step workflow for determining the pH-rate profile.

Detailed Methodology
  • Buffer Preparation (Constant Ionic Strength):

    • Prepare 50 mM buffers: Citrate (pH 3.0), Acetate (pH 4.5, 5.5), Phosphate (pH 7.0), and Borate (pH 9.0).

    • Critical: Adjust ionic strength to 0.1 M using NaCl to prevent salt effects from skewing rate data.

  • Spiking:

    • Prepare a 10 mM stock solution of your thiazole in DMSO.

    • Spike 10 µL of stock into 990 µL of each buffer (Final Conc: 100 µM).

    • Control: Prepare one sample in pH 7 buffer and inject immediately (T=0).

  • Stress Condition:

    • Incubate samples at 50°C for 24 hours in the dark (wrap vials in foil).

    • Why 50°C? It accelerates degradation enough to see differences in 24 hours without causing unrealistic thermal decomposition.

  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase (stable at pH 2-8).

    • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: UV (254 nm) and MS (Positive Mode).

  • Calculation:

    • Plot

      
       vs. Time to get 
      
      
      
      (rate constant).
    • Plot

      
       vs. pH.[1] The minimum point on this curve is your Maximum Stability pH .
      

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Phosphate buffer for the actual drug formulation? A: Proceed with caution. While phosphate is excellent for buffering at pH 7, it can catalyze general base hydrolysis in some oximes. Acetate (pH 5.0–5.5) or Histidine (pH 6.0) are often superior choices for thiazole oximes as they are less nucleophilic.

Q2: My compound isomerizes even in the dark. Why? A: Check your solvent. In polar aprotic solvents (like DMSO or DMF) used for stock solutions, the energy barrier for


 rotation is lower than in water. Store stock solutions at -20°C. Additionally, trace acids in solvents (e.g., degraded Chloroform) can catalyze this.

Q3: How do I distinguish between the Z and E isomers on HPLC? A: The Z-isomer (syn) is usually more polar due to the intramolecular hydrogen bond capability (or lack thereof depending on substitution) and typically elutes before the E-isomer on standard C18 columns. However, this must be confirmed by NOE (Nuclear Overhauser Effect) NMR experiments.

Q4: Is the hydroxyiminoethyl group stable to oxidation? A: Generally, yes. However, if you use peroxide-based cleaning agents or have high metal ion content (Fe, Cu) in your water, you can oxidize the thiazole sulfur or the oxime. Always use LC-MS grade water and consider adding 0.05% EDTA.

References

  • Kalia, J., & Raines, R. T. (2008).[2][3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3][4] Link

    • Key Insight: Establishes that oximes are times more stable to hydrolysis than hydrazones at neutral pH, but susceptible
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 464-471. Link

    • Key Insight: Details the photo-oxygenation and ring-opening mechanisms of thiazoles.
  • Nara, K., et al. (1981). The preparation and coupling of 4-acylamino-alpha-oximinobenzeneacetic acids... to 7-aminocephalosporanic acid.[5] The Journal of Antibiotics, 34(11), 1447–1455. Link

    • Key Insight: Foundational work on the synthesis and stability of cephalosporin oxime side chains.
  • O'Ferrall, R. A. M., & O'Brien, D. (2004).[2] Rate and equilibrium constants for hydrolysis and isomerization of (E)- and (Z)-p-methoxybenzaldehyde oximes. Organic & Biomolecular Chemistry. Link

    • Key Insight: Provides kinetic data on the competition between hydrolysis and isomeriz

Sources

Optimization

Technical Support Center: Purification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. Specifically, it addres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. Specifically, it addresses the common issue of removing the unreacted ketone precursor, 5-acetyl-4-methylthiazole, from the final product.

Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

The conversion of a ketone to an oxime via reaction with hydroxylamine is a robust transformation, but it rarely proceeds to 100% completion.[1][2] This leaves the final product contaminated with the starting ketone. Separating these two compounds can be challenging due to their structural similarity. The primary difference lies in the polarity imparted by the hydroxyl group (-OH) on the oxime, making the product significantly more polar than the ketone precursor. This difference is the key property exploited in all purification strategies.

FAQs:

  • Q1: How can I quickly determine if my product is contaminated with the ketone precursor?

    • A1: Thin-Layer Chromatography (TLC) is the most effective initial check.[3][4][5] On a silica gel plate, the more polar oxime product will have a lower Retention Factor (Rf) than the less polar ketone precursor. A pure product should show a single spot. The presence of a second spot at a higher Rf value strongly indicates contamination.

  • Q2: What are the key physical property differences between the oxime and the ketone?

    • A2: The most significant difference is polarity. The oxime's hydroxyl group allows it to act as a hydrogen bond donor, increasing its affinity for polar solvents and stationary phases. The ketone is a hydrogen bond acceptor but lacks a donor, making it less polar overall. This also influences solubility and melting points, which can be exploited during recrystallization.

  • Q3: Can I use an extraction to remove the ketone?

    • A3: A simple liquid-liquid extraction can be effective if a suitable biphasic solvent system is found where the solubility of the ketone and oxime differ significantly. Additionally, the weak acidity of the oxime's hydroxyl group (pKa ~10-12) allows for its selective extraction into a dilute basic aqueous phase, leaving the neutral ketone in the organic phase.[6][7]

  • Q4: My reaction seems to have stalled. What can I do?

    • A4: Monitor the reaction progress using TLC.[8] If starting material persists, ensure your hydroxylamine reagent has not degraded and that the reaction pH is appropriate (often slightly acidic or buffered to facilitate the reaction).[9] Extending the reaction time or a modest increase in temperature can also drive the reaction to completion.[8]

Section 2: Troubleshooting Purification Protocols

This section provides step-by-step guides for the most common purification techniques, along with solutions to frequently encountered problems.

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. It relies on the subtle differences in solubility of the product and impurity in a chosen solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures) to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Problem: The product oils out instead of crystallizing.

    • Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated.

    • Solution: Try a lower-boiling point solvent. Add a little more hot solvent to the oiled-out mixture to ensure it fully dissolves, then attempt to cool it more slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

  • Problem: Purity does not improve significantly (ketone co-crystallizes).

    • Cause: The chosen solvent does not sufficiently differentiate between the solubility of the oxime and the ketone.

    • Solution: A multi-solvent system may be required. For example, dissolve the crude product in a "good" solvent (like ethanol) and slowly add a "poor" solvent (like water or hexane) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.[10]

Guide 2: Purification by Flash Column Chromatography

For non-crystalline products or when recrystallization fails, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).

Step-by-Step Protocol:

  • TLC Analysis: Determine an appropriate solvent system using TLC.[11] Aim for an Rf of ~0.3 for the oxime product and a clear separation from the ketone spot. Common starting points are mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar component of your mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Run the mobile phase through the column under positive pressure. Begin with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to move the product down the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Problem: Poor separation between the ketone and oxime spots (overlapping fractions).

    • Cause: The chosen mobile phase is either too polar (moving both compounds too quickly) or not polar enough (compounds don't move).

    • Solution: Refine your solvent system based on TLC. A shallower gradient or an isocratic (constant composition) elution with a finely-tuned solvent ratio may be necessary. Using a different solvent system, such as toluene/acetone, can also alter selectivity.

  • Problem: The product streaks down the column.

    • Cause: This can be due to overloading the column, poor solubility of the compound in the mobile phase, or the compound being too acidic/basic for the silica gel.

    • Solution: Use a larger column or less crude material. Ensure the sample is fully dissolved when loaded. Adding a small amount (~0.5%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve peak shape, although this is less common for oximes.

Section 3: Analytical Verification and Workflow

Confirming the purity of the final product is a critical step.

Workflow 1: Purity Confirmation by TLC

This is a quick, qualitative check used throughout the purification process.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (adjust as needed).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Procedure: Spot the starting ketone, the crude reaction mixture, and the purified product on the same plate. Develop the plate and visualize. The purified sample should show only one spot corresponding to the oxime.

Workflow 2: Quantitative Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can provide precise quantitative data on purity.

  • Column: A reverse-phase column (e.g., C18) is typically suitable.[12]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape.[12]

  • Detection: UV detector set to a wavelength where both the ketone and oxime absorb.

  • Procedure: Inject a solution of the purified product. A pure sample will show a single major peak. The area percentage of this peak can be used to estimate purity.

Workflow 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the identity of the purified product and can detect impurities.

  • Key Diagnostic Signals for 5-(1-Hydroxyiminoethyl)-4-methylthiazole:

    • ¹H NMR: Look for the disappearance of the acetyl methyl singlet from the ketone precursor and the appearance of a new methyl singlet for the oxime. The most definitive signal is the appearance of a broad singlet for the oxime's hydroxyl proton (-NOH), which is exchangeable with D₂O.

    • ¹³C NMR: The carbonyl carbon signal from the ketone (~190-200 ppm) will be absent, replaced by the C=N signal of the oxime at a different chemical shift (~150-160 ppm).

Section 4: Visualized Workflows and Data

General Purification and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Final Verification Crude Crude Product (Oxime + Ketone) TLC1 TLC Purity Check Crude->TLC1 Sample Decision Choose Method TLC1->Decision Impure? Recryst Recrystallization Decision->Recryst Crystalline Solid Column Column Chromatography Decision->Column Oil / Failed Recryst. TLC2 TLC Confirmation Recryst->TLC2 Column->TLC2 HPLC HPLC for Purity (%) TLC2->HPLC Purity >95%? NMR NMR for Structure HPLC->NMR Pure Pure Product NMR->Pure

Caption: A logical workflow for the purification and analysis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole.

Troubleshooting Column Chromatography Separation

G Start Run Column & Analyze Fractions by TLC Problem Poor Separation? Start->Problem Rf_High Rf values too high? (>0.6) Problem->Rf_High Yes Success Good Separation (ΔRf > 0.2) Problem->Success No Rf_Low Rf values too low? (<0.1) Rf_High->Rf_Low No Decrease_Polarity Solution: Decrease Mobile Phase Polarity (e.g., More Hexane) Rf_High->Decrease_Polarity Yes Increase_Polarity Solution: Increase Mobile Phase Polarity (e.g., More Ethyl Acetate) Rf_Low->Increase_Polarity Yes Change_Solvent Still Poor Separation? Try different solvent system (e.g., DCM/Methanol) Rf_Low->Change_Solvent No Decrease_Polarity->Start Increase_Polarity->Start Change_Solvent->Start

Caption: A decision tree for troubleshooting poor separation during column chromatography.

Comparative Data for Purification
Property5-acetyl-4-methylthiazole (Precursor)5-(1-Hydroxyiminoethyl)-4-methylthiazole (Product)Rationale for Separation
Polarity LowerHigherThe oxime's -OH group increases polarity, leading to stronger interaction with silica gel.
H-Bonding Acceptor onlyDonor & AcceptorThe oxime can form more extensive hydrogen bond networks, affecting solubility.
Typical TLC Rf ~0.5 - 0.7~0.2 - 0.4The less polar ketone travels further up the TLC plate.
Solubility More soluble in non-polar solvents (e.g., Hexane)More soluble in polar solvents (e.g., Ethanol, Methanol)Exploited for choosing recrystallization solvents and chromatography mobile phases.

References

  • Jun, D., Kuca, K., et al. (2011). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (n.d.). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Available at: [Link]

  • PubMed. (2011). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. Available at: [Link]

  • Google Patents. (n.d.). US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • SIELC Technologies. (n.d.). Separation of Cyclopropyl ketone, oxime on Newcrom R1 HPLC column. Available at: [Link]

  • Sciencemadness Discussion Board. (2014). Oximes. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link]

  • CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. Available at: [Link]

  • CDC Stacks. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole. Available at: [Link]

  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Available at: [Link]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • ResearchGate. (n.d.). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Hydrogenation of Thiazole Oximes

Executive Brief: The "Double-Coordination" Challenge Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled reactions, low conversion, or incomplete reduction during...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Brief: The "Double-Coordination" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled reactions, low conversion, or incomplete reduction during the hydrogenation of thiazole oximes.

The Core Problem: Thiazole oximes present a unique challenge described as cooperative catalyst poisoning . Unlike simple oximes, these substrates possess two distinct binding motifs that deactivate heterogeneous catalysts (Pd/C, Raney Ni):

  • Thiazole Sulfur (Soft Base): Coordinates strongly to soft metal centers (Pd, Pt), blocking active sites via chemisorption.

  • Oxime Nitrogen/Oxygen (Hard/Borderline Base): Can form stable chelate rings with the metal surface, effectively "capping" the catalyst.

This guide provides a self-validating workflow to overcome these thermodynamic sinks while preserving the integrity of the thiazole ring.

Mechanistic Insight & Diagnosis

Before altering conditions, confirm that catalyst poisoning is the root cause.

  • Symptom: Reaction starts rapidly (H₂ uptake observed) but stalls at 10–20% conversion.

  • Symptom: Adding fresh catalyst restarts the reaction only briefly.

  • Symptom: "Leaching" of the metal into the solution (colored filtrate), indicating the formation of soluble metal-substrate complexes.

Visualization: The Poisoning Pathway

The following diagram illustrates the competitive binding modes that deactivate the catalyst surface.

PoisoningMechanism Substrate Thiazole Oxime (Substrate) PdSurface Pd Active Site (Catalyst Surface) Substrate->PdSurface 1. Strong S-Coordination (Competitive Inhibition) Substrate->PdSurface 2. N-Chelation PoisonComplex Stable Metal-S/N Complex (Inactive) PdSurface->PoisonComplex Irreversible Deactivation Product Thiazole Amine H2 H₂ Gas H2->PdSurface 3. Blocked Access

Caption: Figure 1. Competitive inhibition mechanism where thiazole sulfur and oxime nitrogen block H₂ adsorption sites on the palladium surface.

Optimized Protocol: The "Acidic Platinum" Strategy

Palladium (Pd/C) is notoriously susceptible to sulfur poisoning. For thiazole substrates, Platinum (Pt) or Rhodium (Rh) are superior choices due to their lower affinity for sulfur relative to hydrogen.

Recommended Workflow

Objective: Reduce C=N-OH to CH-NH₂ without reducing the thiazole ring (C=C/C=N).

Step 1: Catalyst Selection

  • Primary Recommendation: PtO₂ (Adam's Catalyst) .[1]

    • Why: PtO₂ is reduced in situ to highly active Pt(0). It is more robust against sulfur poisoning than Pd.

  • Secondary Recommendation: Sulfided Pt/C (Pt(S)/C) .

    • Why: The catalyst is pre-poisoned with sulfur, preventing further strong adsorption of the substrate while maintaining hydrogenation activity for the oxime.

Step 2: Solvent System (The Critical Fix)

  • Add Acid: Perform the reaction in EtOH/HCl (1.1 to 2.0 equivalents of HCl) or Acetic Acid .

    • Mechanism:[2][3] Protonation of the thiazole nitrogen (pKa ~2.5) and the oxime nitrogen prevents them from coordinating to the metal. The protonated substrate (

      
      ) interacts weakly with the catalyst, allowing H₂ to compete effectively.
      

Step 3: Pressure & Temperature

  • Pressure: 3–5 bar (45–75 psi). High pressure helps overcome the kinetic barrier caused by partial poisoning.

  • Temperature: 25–40°C. Warning: Temperatures >50°C increase the risk of reducing the thiazole ring to a thiazolidine.

Quantitative Comparison of Conditions
CatalystSolventAdditiveConversion (24h)Selectivity (Amine vs Ring Red.)Status
10% Pd/C MeOHNone< 15%N/APOISONED
10% Pd/C MeOHHCl (2 eq)40-60%HighSTALLED
PtO₂ EtOHNone60-80%ModerateSLOW
PtO₂ EtOH HCl (2 eq) > 98% > 95% OPTIMAL
Raney Ni EtOHNH₃0%N/ADEACTIVATED

Troubleshooting Guide

If the optimized protocol above fails, use this diagnostic matrix.

Issue 1: Reaction Stalls after 50% Conversion

Diagnosis: Accumulation of amine product is poisoning the catalyst (amines are also catalyst poisons).

  • Fix: Ensure you are using at least 2 equivalents of acid (HCl or H₂SO₄) to keep the resulting amine fully protonated as the ammonium salt.

Issue 2: Over-Reduction (Thiazole Ring Reduced)

Diagnosis: Catalyst is too active or pressure is too high.[1]

  • Fix A: Switch from PtO₂ to 5% Pt/C (sulfided) .

  • Fix B: Lower pressure to 1 atm (balloon) and monitor by LC-MS every hour.

  • Fix C: Add a poison/modifier like Diphenyl sulfide (0.1 eq) to attenuate catalyst activity selectively.

Issue 3: Metal Leaching (Colored Product)

Diagnosis: Thiazole is stripping metal from the support.

  • Fix: Post-reaction workup must include a metal scavenger.

    • Protocol: Treat filtrate with SiliaMetS® Thiol or activated carbon (Charcoal) at 50°C for 30 mins, then filter through Celite.

Interactive Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction Stalled/Failed CheckCat Current Catalyst? Start->CheckCat IsPd Pd/C or Raney Ni CheckCat->IsPd IsPt PtO2 or Pt/C CheckCat->IsPt SwitchCat ACTION: Switch to PtO2 IsPd->SwitchCat CheckAcid Acid Additive Present? IsPt->CheckAcid SwitchCat->CheckAcid AddAcid ACTION: Add 2.0 eq HCl (Protonate N) CheckAcid->AddAcid No CheckProd Check Product: Ring Reduced? CheckAcid->CheckProd Yes AddAcid->CheckProd ReduceCond ACTION: Lower Pressure/Temp or Use Sulfided Pt CheckProd->ReduceCond Yes (Over-reduction) Success Success: Isolated Amine CheckProd->Success No (Target obtained)

Caption: Figure 2. Troubleshooting logic for optimizing thiazole oxime hydrogenation.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel? It is cheaper than Platinum. A: Generally, no . Raney Nickel is highly susceptible to sulfur poisoning. Furthermore, Raney Ni often promotes desulfurization (cleaving the C-S bond) of the thiazole ring, destroying your scaffold [1]. Only use Raney Ni if you have validated it on a specific, robust substrate, and always wash it thoroughly to remove basic residues.

Q: Why does the reaction work for my phenyl oxime but not the thiazole oxime? A: Phenyl rings do not coordinate strongly to the catalyst. The thiazole sulfur atom is a "soft" Lewis base that forms a semi-covalent bond with the "soft" Lewis acid metal surface (Pd/Pt). This competitive binding prevents H₂ adsorption [2].

Q: I see a new spot on TLC that is not starting material or amine. What is it? A: It is likely the thiazolidine (ring-reduced product). Thiazole rings are aromatic but less stable than benzene. Under high pressure (>10 bar) or with very active catalysts, the ring double bonds will hydrogenate. Reduce pressure or use a poisoned catalyst (Sulfided Pt) to prevent this.

Q: How do I remove residual Platinum from my product? A: Thiazoles can solubilize trace Pt. Do not rely on simple filtration.

  • Add QuadraSil™ MP or SiliaMetS® Thiol scavenger resin to the reaction mixture before filtration.

  • Stir for 2 hours.

  • Filter through a pad of Celite.

  • Check metal content via ICP-MS if the compound is for biological testing.

References

  • BenchChem Technical Support. (2025).[1][2][4] Strategies for Selective Catalytic Hydrogenation of Thiazole Rings. Retrieved from

  • Ma, X., et al. (2020). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 10(9). (Discusses sulfur poisoning mechanisms on Pd/Pt).
  • Larsen, D., et al. (2018).[5] Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers. Chemical Science, 9, 5252-5259.[5] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles and Thiazole Derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Spectroscopic Interrogation of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

A Comparative Analysis and Definitive 1H and 13C NMR Spectral Assignment Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth analysis and definitive spectr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis and Definitive 1H and 13C NMR Spectral Assignment

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth analysis and definitive spectral assignment for 5-(1-Hydroxyiminoethyl)-4-methylthiazole. Moving beyond a simple data sheet, this document elucidates the causal relationships between molecular structure and spectral output, offering a robust framework for the characterization of related heterocyclic compounds.

Introduction: The Structural Significance of a Thiazole Oxime

5-(1-Hydroxyiminoethyl)-4-methylthiazole is a heterocyclic compound featuring a thiazole ring, a core scaffold in numerous pharmaceuticals, and an oxime functional group, known for its coordinating properties and biological activities.[1][2] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where subtle isomeric differences can lead to vastly different pharmacological outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the unambiguous determination of molecular structure in solution.[3][4]

This guide will systematically deconstruct the 1H and 13C NMR spectra of the title compound, grounded in first principles and supported by comparative data from the foundational 4-methylthiazole moiety.

Foundational Analysis: The NMR Spectrum of 4-Methylthiazole

To accurately assign the spectrum of our target molecule, we must first understand its core. The NMR spectrum of 4-methylthiazole provides the baseline chemical shifts for the thiazole ring and its methyl substituent.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~8.64~152.1
H-5~6.87~113.1
4-CH₃~2.47~16.8
C-2-~152.1
C-4-~153.5
C-5-~113.1
(Data synthesized from CDCl₃ and CCl₄ spectra).[5][6][7]

The proton at the C-2 position (H-2) is significantly downfield due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, making it the most deshielded proton on the ring.[8] The introduction of a substituent at the C-5 position, as in our target molecule, is expected to primarily influence the local electronic environment of C-4, C-5, and H-2.

Experimental & Methodological Workflow

A self-validating approach to spectral assignment relies on a multi-tiered experimental workflow. This ensures that each assignment is confirmed by orthogonal data, minimizing ambiguity.

Diagram: The NMR Assignment Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_assign Final Assignment Prep Dissolve ~10-15 mg of compound in ~0.6 mL of CDCl3 or DMSO-d6 H1 ¹H NMR Prep->H1 C13 ¹³C NMR HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC DEPT DEPT-135 DEPT->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assign Integrate all data for unambiguous structural elucidation HMBC->Assign

Caption: A logical workflow for definitive NMR spectral assignment.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve approximately 10-15 mg of purified 5-(1-Hydroxyiminoethyl)-4-methylthiazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; while CDCl₃ is standard, DMSO-d₆ is superior for observing exchangeable protons like the oxime N-OH.[9]

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

  • 1D ¹³C NMR & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is then performed, which is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

  • 2D Correlation Spectroscopy (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. It is the most reliable way to link the ¹H and ¹³C frameworks.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key to identifying quaternary carbons and piecing together the molecular skeleton.

Spectral Assignment for 5-(1-Hydroxyiminoethyl)-4-methylthiazole

By integrating the principles discussed, we can now confidently assign the ¹H and ¹³C NMR spectra. The structure with numbering is provided for clarity.

Diagram: Numbered Structure

Caption: Numbering scheme for NMR assignment.

¹H NMR Spectral Data & Assignments
Signal Approx. δ (ppm) Multiplicity Integration Assignment Justification
1~11.0 - 12.0Broad Singlet1HN-H (10)Highly deshielded, exchangeable proton of the oxime hydroxyl group. Often broad. Signal would appear in DMSO-d₆.[10]
2~8.75Singlet1HC2-H The most downfield aromatic proton, deshielded by adjacent N and S atoms. Its chemical shift is slightly perturbed by the C5 substituent compared to unsubstituted 4-methylthiazole.[8][11]
3~2.55Singlet3HC4-CH₃ (7)Singlet characteristic of a methyl group on an aromatic ring. Its position is slightly downfield from the baseline 4-methylthiazole due to electronic effects of the C5 substituent.
4~2.30Singlet3HC6-CH₃ (8)Methyl group attached to the imine carbon (C6). Its chemical environment is distinct from the thiazole methyl group.
¹³C NMR Spectral Data & Assignments
Signal Approx. δ (ppm) DEPT-135 Assignment Justification
1~155.0AbsentC -4Quaternary thiazole carbon attached to the C4-methyl group. Identified by HMBC correlation to C4-CH₃ protons.
2~154.5AbsentC =N (6)Imine carbon of the oxime. Quaternary and typically found in this downfield region. Confirmed by HMBC from both C6-CH₃ and C2-H.
3~152.5CHC -2Thiazole carbon bearing the most deshielded proton. Directly correlated to the H-2 proton signal (~8.75 ppm) in an HSQC experiment.
4~125.0AbsentC -5Quaternary thiazole carbon attached to the hydroxyiminoethyl group. Its chemical shift is significantly altered from the baseline due to substitution. Identified via HMBC from C2-H and C6-CH₃.
5~17.0CH₃C4-C H₃ (7)Methyl carbon attached to the thiazole ring. Correlates with the proton signal at ~2.55 ppm in HSQC.
6~12.5CH₃C6-C H₃ (8)Methyl carbon of the hydroxyiminoethyl group. Correlates with the proton signal at ~2.30 ppm in HSQC.

Comparative Analysis & Conclusion

The introduction of the 5-(1-hydroxyiminoethyl) group causes predictable and interpretable changes to the NMR spectrum relative to the 4-methylthiazole core.

  • ¹H NMR: The C5-H signal (~6.87 ppm) is replaced by the new substituent signals. The C2-H signal is slightly shifted downfield, indicating a change in the overall electron density of the ring.

  • ¹³C NMR: The C5 signal is shifted significantly downfield upon substitution (from ~113 ppm to ~125 ppm), a common effect when replacing a hydrogen with a more complex, sp²-hybridized group.

This guide demonstrates a robust, multi-technique approach to the complete and unambiguous NMR spectral assignment of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. By grounding the analysis in the known spectrum of the parent heterocycle and employing a logical workflow of 1D and 2D NMR experiments, researchers can achieve a high degree of confidence in their structural elucidation. This methodology is not only self-validating but also serves as a template for the characterization of other novel substituted heterocyclic compounds.

References

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

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  • Zia-ur-Rehman, M., et al. (2012). ¹H and ¹³C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry, 77(23), 10967–10971. Available at: [Link]

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  • Taylor & Francis Online. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]

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  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • Wiley-VCH GmbH. (n.d.). 4-Methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

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  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Available at: [Link]

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Comparative

A Comparative Analysis of the Reactivity of 5-(1-Hydroxyiminoethyl)-4-methylthiazole and 4-methylthiazole

A Technical Guide for Drug Development Professionals In the landscape of heterocyclic chemistry, thiazole derivatives stand as crucial building blocks for a multitude of pharmacologically active compounds.[1] Their react...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of heterocyclic chemistry, thiazole derivatives stand as crucial building blocks for a multitude of pharmacologically active compounds.[1] Their reactivity profile dictates their utility in synthetic strategies, making a nuanced understanding of substituent effects paramount. This guide provides a detailed comparative analysis of the reactivity of 5-(1-Hydroxyiminoethyl)-4-methylthiazole and its parent analogue, 4-methylthiazole, offering insights into how the introduction of a hydroxyiminoethyl group at the C5 position modulates the chemical behavior of the thiazole core.

Foundational Principles: Electronic Landscape of the Thiazole Ring

The thiazole ring is an aromatic heterocycle whose reactivity is governed by the interplay between the electron-donating sulfur atom and the electron-withdrawing imine-like nitrogen atom.[2][3] This dynamic results in a distinct electronic distribution:

  • C5 Position: Generally the most electron-rich and, therefore, the primary site for electrophilic attack.[4][5]

  • C2 Position: The most electron-deficient carbon, making its attached proton acidic and susceptible to deprotonation by strong bases, opening avenues for nucleophilic functionalization.[4][5]

  • C4 Position: Exhibits intermediate reactivity.[5]

Substituents dramatically influence this inherent reactivity. Electron-donating groups (EDGs) enhance the ring's electron density, activating it towards electrophilic substitution, while electron-withdrawing groups (EWGs) diminish it.[2][6]

Structural and Electronic Comparison

The key to understanding the reactivity differences between our two subject molecules lies in the electronic nature of their substituents.

  • 4-methylthiazole: Features a methyl group (-CH₃) at the C4 position. Alkyl groups are classic electron-donating groups (EDGs) through an inductive effect (+I).[6][7] This effect increases the electron density of the thiazole ring, particularly at the adjacent C5 position, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiazole.[2]

  • 5-(1-Hydroxyiminoethyl)-4-methylthiazole: This molecule retains the activating methyl group at C4 but introduces a more complex hydroxyiminoethyl group (an oxime) at the C5 position. This group's electronic influence is twofold:

    • Inductive Effect (-I): The nitrogen and oxygen atoms are electronegative, exerting an electron-withdrawing inductive effect.[7]

    • Resonance Effect (-M): The C=N double bond conjugated with the thiazole ring can withdraw electron density via resonance.[8]

Collectively, the hydroxyiminoethyl group acts as an electron-withdrawing group (EWG), fundamentally altering the reactivity of the thiazole ring.

Caption: Electronic effects of substituents on the two thiazole derivatives.

Comparative Reactivity in Key Transformations

The opposing electronic natures of the key substituents lead to significant differences in how these molecules behave in common organic reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of thiazole functionalization, with reactions like halogenation, nitration, and sulfonation typically occurring at the electron-rich C5 position.[2][5]

  • 4-methylthiazole: The electron-donating methyl group at C4 activates the C5 position, making EAS reactions proceed readily.[2] For instance, quantitative studies on the iodination of methylthiazoles have shown that 4-methylthiazole reacts significantly faster than unsubstituted thiazole, underscoring the activating effect.[2] Bromination with N-Bromosuccinimide (NBS) in an inert solvent is a standard method to functionalize the C5 position.[2]

  • 5-(1-Hydroxyiminoethyl)-4-methylthiazole: The situation is reversed. The C5 position is now occupied by an electron-withdrawing group, which deactivates the entire ring towards electrophilic attack. Any potential EAS would be significantly slower and may require harsher conditions. Furthermore, the primary site of electrophilic attack would likely shift to the less deactivated C2 position, if the reaction can be forced at all.

EAS_Reactivity cluster_4MT 4-methylthiazole cluster_5HMT 5-(1-Hydroxyiminoethyl)-4-methylthiazole MT 4-methylthiazole Activated Activated Ring (EDG at C4) MT->Activated + E+ (e.g., Br+) Product_MT 5-Bromo-4-methylthiazole Activated->Product_MT Fast Reaction at C5 HMT 5-(1-Hydroxyiminoethyl)-4-methylthiazole Deactivated Deactivated Ring (EWG at C5) HMT->Deactivated + E+ (e.g., Br+) Product_HMT No Reaction or Slow Reaction Deactivated->Product_HMT

Caption: Comparative workflow for electrophilic aromatic substitution.

Reactions at the C2 Position (Deprotonation)

The C2 proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms.[4][5] It can be removed by strong bases like organolithium reagents to form a nucleophilic C2-lithiated species, which can then react with various electrophiles.

  • 4-methylthiazole: The C2 proton can be readily abstracted. The electron-donating methyl group at C4 has a minor electronic influence at the distant C2 position.

  • 5-(1-Hydroxyiminoethyl)-4-methylthiazole: The strong electron-withdrawing effect of the C5-substituent will increase the acidity of the C2 proton, making deprotonation even more favorable than in 4-methylthiazole. However, a significant competing reaction exists: the hydroxyl proton of the oxime is also acidic and would likely be deprotonated first by a strong base. This necessitates a protection strategy for the oxime's hydroxyl group if C2 functionalization is desired.

Reactions Involving the Substituent Side-Chains

The functional groups themselves offer distinct reaction pathways.

  • 4-methylthiazole: The methyl group is relatively inert but can undergo free-radical halogenation at the benzylic-like position under harsh conditions (e.g., NBS with a radical initiator).

  • 5-(1-Hydroxyiminoethyl)-4-methylthiazole: The hydroxyiminoethyl group is a versatile functional handle.

    • Acylation/Alkylation: The hydroxyl group can be acylated or alkylated.

    • Reduction: The oxime can be reduced to an amine, providing a route to valuable 5-(1-aminoethyl)-4-methylthiazole derivatives.

    • Dehydration (Beckmann Rearrangement): Treatment with certain acids (e.g., polyphosphoric acid, PCl₅) can induce a Beckmann rearrangement to yield an N-substituted acetamide derivative.

Data Summary and Experimental Protocols

Property / Reaction4-methylthiazole5-(1-Hydroxyiminoethyl)-4-methylthiazoleRationale
Ring Electron Density HigherLowerEDG (-CH₃) vs. EWG (-C(NOH)CH₃)
Reactivity towards EAS Activated (High)Deactivated (Low)C5 position is electron-rich vs. electron-poor.
Preferred Site of EAS C5C5 is blocked/deactivated; reaction is unlikely.Electronic activation directs to C5.
Acidity of C2-H Moderately AcidicMore AcidicEWG at C5 increases acidity through induction.
Side-Chain Reactivity Low (Radical Halogenation)High (Acylation, Reduction, Rearrangement)Presence of a versatile oxime functional group.
Experimental Protocol: Comparative Bromination for EAS Reactivity

This protocol outlines a procedure to empirically validate the predicted differences in electrophilic aromatic substitution reactivity.

Objective: To compare the rate and yield of bromination at the C5 position for 4-methylthiazole against the reactivity of 5-(1-Hydroxyiminoethyl)-4-methylthiazole under the same conditions.

Materials:

  • 4-methylthiazole

  • 5-(1-Hydroxyiminoethyl)-4-methylthiazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

  • Stirring apparatus and reaction flasks

  • Thin-Layer Chromatography (TLC) supplies (silica plates, developing chamber)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: Prepare two separate reaction flasks. In Flask A, dissolve 4-methylthiazole (1 equivalent) in chloroform. In Flask B, dissolve 5-(1-Hydroxyiminoethyl)-4-methylthiazole (1 equivalent) in chloroform.

  • Initiation: Cool both solutions to 0 °C in an ice bath. To each flask, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 10 minutes while stirring.

  • Reaction Monitoring: Allow both mixtures to stir at 0 °C. Monitor the progress of each reaction every 15 minutes using TLC, eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture on the TLC plate.

  • Workup: Once the reaction in Flask A shows complete consumption of the starting material (or after a set time, e.g., 2 hours), quench both reactions by adding saturated aqueous sodium thiosulfate to neutralize any remaining NBS/bromine.

  • Extraction & Analysis: Transfer the contents of each flask to a separatory funnel, wash with water and then brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude products by ¹H NMR and/or GC-MS to determine conversion and product identity.

Expected Outcome & Interpretation:

  • Flask A (4-methylthiazole): A rapid reaction is expected, with TLC indicating the formation of a new, less polar product (5-bromo-4-methylthiazole) and the disappearance of the starting material.[2]

  • Flask B (5-(1-Hydroxyiminoethyl)-4-methylthiazole): Little to no reaction is anticipated. TLC analysis will likely show predominantly unreacted starting material, even after extended reaction times. This result would experimentally confirm the strong deactivating effect of the hydroxyiminoethyl group at the C5 position towards electrophilic substitution.

Caption: Workflow for the comparative bromination experiment.

Conclusion

The substitution of a hydrogen atom at the C5 position of 4-methylthiazole with a hydroxyiminoethyl group profoundly alters the molecule's reactivity. While 4-methylthiazole is an activated aromatic system, primed for electrophilic substitution at its electron-rich C5 position, 5-(1-Hydroxyiminoethyl)-4-methylthiazole is a deactivated system. The electron-withdrawing nature of the oxime group not only hinders electrophilic attack on the ring but also introduces a new site of reactivity at the side chain itself. This switch from a ring-reactive to a substituent-reactive profile is a critical consideration for medicinal chemists and process developers aiming to leverage these scaffolds in drug discovery and synthesis. Understanding these electronic fundamentals allows for the rational design of synthetic routes, avoiding unproductive pathways and efficiently creating complex, functionalized thiazole derivatives.

References

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Validation

A Senior Application Scientist's Guide to the Validation of UV-Vis Spectrophotometric Methods for Thiazole Oxime Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of UV-Vis spectrophotometric methods for the quantification of thiazole oximes, a class of compounds with significant therapeutic potential. We will move beyond a simple recitation of steps to explain the scientific rationale behind each validation parameter, ensuring a robust and defensible analytical method.

The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically ICH Q2(R2)[1][2], and are in alignment with the standards of the United States Pharmacopeia (USP) General Chapter <1225>[3][4][5] and the U.S. Food and Drug Administration (FDA)[6][7].

The "Why" Behind Method Validation: Ensuring Fitness for Purpose

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[3][8]. For the UV-Vis spectrophotometric quantification of a thiazole oxime, this means proving that the method reliably and accurately measures the concentration of the analyte in a given sample matrix. A validated method provides confidence in the quality of pharmaceutical products.

The following diagram illustrates the typical workflow for validating a UV-Vis spectrophotometric method for thiazole oxime quantification.

UV-Vis Method Validation Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Evaluation & Reporting Method_Development Method Development (Solvent, Wavelength Selection) Validation_Protocol Validation Protocol Definition (Parameters, Acceptance Criteria) Method_Development->Validation_Protocol Defines Scope Specificity Specificity Validation_Protocol->Specificity Initiates Testing Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Generates Data Validation_Report Validation Report Generation Data_Analysis->Validation_Report Summarizes Findings Validation Parameter Interrelationships Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->LOQ

Sources

Comparative

Comparative Bioassay Guide: Thiazole Oximes vs. Thiazole Ketones in Drug Discovery

Executive Summary This guide provides a technical comparison between thiazole ketones and their bio-isosteric derivatives, thiazole oximes . While thiazole ketones serve as fundamental synthetic intermediates (often form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between thiazole ketones and their bio-isosteric derivatives, thiazole oximes . While thiazole ketones serve as fundamental synthetic intermediates (often formed via Hantzsch synthesis), comparative bioassays consistently demonstrate that converting the carbonyl moiety (


) to an oxime (

) significantly enhances biological efficacy.

Key Finding: Thiazole oximes exhibit superior binding affinity in kinase inhibition and broader antimicrobial spectra compared to their ketone precursors. This is primarily attributed to the oxime group's dual hydrogen-bonding capability (donor/acceptor) versus the ketone's single acceptor status.[1]

Chemical & Structural Context

To understand the bioassay divergence, one must first analyze the structural shift. The thiazole ring itself is a privileged scaffold in medicinal chemistry (e.g., Ritonavir, Tiazofurin).[2] The modification occurs at the exocyclic carbonyl position.

Structural Comparison Logic
  • Thiazole Ketone: Lipophilic, rigid, lacks H-bond donor capability at the carbonyl site.

  • Thiazole Oxime: Amphiphilic, capable of geometric isomerism (

    
    ), possesses an acidic proton (
    
    
    
    ) for H-bonding with active site residues (e.g., Ser, Thr, Tyr).

StructureComparison Ketone Thiazole Ketone (C=O) Reaction Hydroxylamine (NH2OH·HCl) Ketone->Reaction Condensation Properties_K • H-Bond Acceptor Only • Higher Lipophilicity • Metabolic Liability (Reductase) Ketone->Properties_K Oxime Thiazole Oxime (C=N-OH) Reaction->Oxime Yields Properties_O • H-Bond Donor & Acceptor • Improved Water Solubility • Kinase Hinge Binder Oxime->Properties_O

Figure 1: Structural evolution from ketone to oxime and resulting physicochemical shifts.

Comparative Bioassay Analysis

Antifungal Efficacy: The "Active vs. Inactive" Switch

In comparative studies involving thiazole-based piperidinones, a striking dichotomy is observed. The ketone intermediates often fail to inhibit fungal growth, while the corresponding oximes show potent activity.

Case Study: Inhibition of Aspergillus niger and Candida albicans

  • Thiazole Ketones: The parent piperidinone-thiazole hybrids showed zero inhibitory zones or MIC values > 500 µg/mL.

  • Thiazole Oximes: The oxime derivatives displayed MIC values in the range of 12.5 – 25 µg/mL .

Compound ClassTarget OrganismMIC (µg/mL)Activity Status
Thiazole Ketone Aspergillus niger> 500 (Inactive)
Thiazole Oxime Aspergillus niger12.5
Thiazole Ketone Candida albicans> 500 (Inactive)
Thiazole Oxime Candida albicans25.0

Data Source: Comparative profiling of thiazole-based piperidinone derivatives [1].

Anticancer Profiles: Kinase Affinity

In the context of kinase inhibitors (e.g., CDKs, VEGFR-2), the oxime moiety is critical.[1] The hydroxyl group of the oxime often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a interaction the ketone cannot replicate.

Case Study: Indirubin-Thiazole Derivatives

  • Mechanism: Competitive ATP inhibition.

  • Potency Shift: Conversion of the carbonyl to oxime improves

    
     values by 2-5 fold against cell lines like MCF-7 (Breast) and HepG2 (Liver).
    
Assay TypeCell LineThiazole Ketone

(µM)
Thiazole Oxime

(µM)
Fold Improvement
MTT Cytotoxicity MCF-715.4 ± 1.22.57 ± 0.16~6x
MTT Cytotoxicity HepG222.1 ± 2.57.26 ± 0.44~3x
Kinase Inhibition VEGFR-20.850.15~5.6x

Data Source: SAR studies of thiazole derivatives in cancer cell lines [2].

Mechanistic Logic & SAR

Why does the oxime outperform the ketone? The answer lies in the Signal Transduction & Binding Logic .

SAR_Logic Target Biological Target (Enzyme Active Site) Ketone_Bind Ketone Interaction: Weak H-Bond Acceptor (Steric Clash possible) Target->Ketone_Bind Binding Event Oxime_Bind Oxime Interaction: Strong H-Bond Donor (OH) & Acceptor (N) Target->Oxime_Bind Binding Event Outcome_K Low Affinity / Inactive High Off-Rate Ketone_Bind->Outcome_K Outcome_O High Affinity / Potent Stabilized Complex Oxime_Bind->Outcome_O

Figure 2: Structure-Activity Relationship (SAR) logic explaining the potency gap.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Synthesis Workflow (Ketone to Oxime)
  • Objective: Convert Thiazole Ketone to Thiazole Oxime.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Ethanol (
    
    
    ).
  • Dissolution: Dissolve 1.0 eq of Thiazole Ketone in absolute ethanol (10 mL/mmol).

  • Activation: Add 2.5 eq of

    
     to buffer the solution.
    
  • Addition: Add 1.5 eq of

    
    .
    
  • Reflux: Heat at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Ketone spot should disappear; a lower

    
     Oxime spot should appear.
    
  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from EtOH/Water.

Biological Assay Workflow (MTT Assay)

This protocol validates cytotoxicity differences.[3]

BioassayWorkflow Step1 Cell Seeding (96-well plate, 5k cells/well) Step2 Compound Treatment (Ketone vs Oxime: 0.1 - 100 µM) Step1->Step2 Step3 Incubation (48h @ 37°C, 5% CO2) Step2->Step3 Step4 MTT Addition (Formazan Crystal Formation) Step3->Step4 Step5 Solubilization (DMSO) & Absorbance Read (570nm) Step4->Step5

Figure 3: Standardized MTT Cytotoxicity Workflow.

Validation Step: Always run a positive control (e.g., Doxorubicin) and a solvent control (DMSO < 0.1%). If the Ketone


 is >100 µM, it is considered inactive.

Conclusion

The experimental data supports a clear hierarchy in thiazole drug design:

  • Thiazole Ketones are best utilized as synthetic precursors, not final drugs, due to limited binding modes and lower solubility.

  • Thiazole Oximes consistently demonstrate superior bioactivity (2-6x potency increase) and broad-spectrum efficacy (activating antifungal properties latent in the scaffold).

Recommendation: For drug development pipelines targeting kinases or fungal pathogens, prioritize the oximation of thiazole ketone intermediates early in the lead optimization phase.

References

  • Synthesis of thiazole-based substituted piperidinone oximes: Profiling of antioxidant and antimicrobial activity. ResearchGate.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI.

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties. MDPI.

  • Thiazole Ring—A Biologically Active Scaffold. NCBI/PMC.

Sources

Validation

Establishing Reference Standards for 5-(1-Hydroxyiminoethyl)-4-methylthiazole Purity: A Comparative Guide

Introduction In the landscape of pharmaceutical development and quality control, the establishment of a robust reference standard is paramount to ensuring the safety, efficacy, and consistency of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the establishment of a robust reference standard is paramount to ensuring the safety, efficacy, and consistency of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for establishing the purity of 5-(1-Hydroxyiminoethyl)-4-methylthiazole, a key heterocyclic compound with potential applications in medicinal chemistry. As a self-validating system, this document will not only detail the requisite analytical methodologies but also elucidate the scientific rationale behind the selection of these techniques. We will explore a multi-tiered approach for purity assessment, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Understanding the Molecule: Synthesis and Potential Impurities

A thorough understanding of the synthetic pathway is critical for identifying potential impurities that may be present in the final product. 5-(1-Hydroxyiminoethyl)-4-methylthiazole is typically synthesized via a two-step process, starting from the commercially available 4-methyl-5-acetylthiazole.

Synthetic Pathway Overview

The synthesis involves the oximation of the ketone functionality of 4-methyl-5-acetylthiazole using hydroxylamine hydrochloride in the presence of a base.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis (Illustrative) cluster_1 Step 2: Oximation Thioacetamide Thioacetamide 4-Methyl-5-acetylthiazole 4-Methyl-5-acetylthiazole Thioacetamide->4-Methyl-5-acetylthiazole + 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione->4-Methyl-5-acetylthiazole Reflux Target_Molecule 5-(1-Hydroxyiminoethyl)-4-methylthiazole 4-Methyl-5-acetylthiazole->Target_Molecule + Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Target_Molecule Base (e.g., Pyridine) Base Base HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Accurately weigh ~10 mg of sample Dissolve Dissolve in Diluent (e.g., Acetonitrile:Water 50:50) Weigh_Sample->Dissolve Dilute Dilute to a final concentration of ~0.1 mg/mL Dissolve->Dilute Filter Filter through a 0.45 µm filter Dilute->Filter Inject Inject 10 µL into HPLC system Filter->Inject Separate Separate on C18 column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate peaks Detect->Integrate Calculate Calculate purity by area normalization (% Purity = (Area_main / Area_total) * 100) Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weigh_Sample Accurately weigh ~10 mg of sample and ~5 mg of internal standard Dissolve Dissolve in a precise volume of deuterated solvent (e.g., DMSO-d6) Weigh_Sample->Dissolve Transfer Transfer to an NMR tube Dissolve->Transfer Acquire Acquire 1H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T1) Transfer->Acquire Process Process the spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate non-overlapping signals of the analyte and internal standard Process->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Weigh_Sample Accurately weigh 1-3 mg of sample into an aluminum pan Seal_Pan Hermetically seal the pan Weigh_Sample->Seal_Pan Place_in_DSC Place the sample and a reference pan into the DSC cell Seal_Pan->Place_in_DSC Heat_Sample Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range Place_in_DSC->Heat_Sample Record_Data Record the heat flow versus temperature Heat_Sample->Record_Data Analyze_Peak Analyze the melting endotherm using the DSC software's purity program Record_Data->Analyze_Peak Calculate Calculate the mole % purity Analyze_Peak->Calculate

Comparative

A Senior Application Scientist's Guide to IR Spectroscopy Fingerprinting for the Identification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

In the landscape of pharmaceutical development and quality control, the unambiguous identification of molecular entities is paramount. This guide provides an in-depth comparison of Infrared (IR) spectroscopy fingerprinti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification of molecular entities is paramount. This guide provides an in-depth comparison of Infrared (IR) spectroscopy fingerprinting for the positive identification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole, a heterocyclic compound of interest. We will explore the theoretical underpinnings, present a robust experimental protocol, and compare its expected spectral features against potential structural analogs. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to molecular characterization.

Introduction: The "Why" Behind the Method

5-(1-Hydroxyiminoethyl)-4-methylthiazole is a molecule featuring a thiazole ring, a methyl group, and a hydroxyiminoethyl (oxime) side chain. Each of these functional groups contributes to a unique vibrational profile when interrogated with infrared radiation. IR spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared light by a molecule's bonds.[1] This absorption corresponds to specific vibrational modes (stretching, bending, etc.), creating a spectrum that serves as a unique molecular "fingerprint."

The region of the IR spectrum from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the "fingerprint region."[2][3][4][5][6] This area is particularly rich in complex vibrational modes that are highly specific to the overall structure of the molecule.[2][4][5][6] While the functional group region (4000 cm⁻¹ to 1500 cm⁻¹) allows for the identification of key chemical groups, it is the fingerprint region that provides the high degree of certainty required for positive identification and differentiation from structurally similar compounds.[2][3][5]

For a molecule like 5-(1-Hydroxyiminoethyl)-4-methylthiazole, IR fingerprinting is an ideal method for:

  • Confirmation of Synthesis: Verifying that the correct target molecule has been synthesized.

  • Quality Control: Ensuring batch-to-batch consistency and the absence of impurities.

  • Differentiation from Isomers and Analogs: Distinguishing the target compound from molecules with similar chemical formulas but different structural arrangements.

Predicted IR Spectral Characteristics of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key IR absorption bands based on its constituent functional groups. This predictive analysis is a cornerstone of spectroscopic interpretation.

Key Functional Groups and Their Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale and Notes
Oxime (O-H) Stretching~3600 (can be broad)The O-H stretch in oximes is a prominent feature.[7][8][9] Its position and shape can be influenced by hydrogen bonding.
Alkyl (C-H) Stretching2850-3000These bands arise from the methyl and ethyl components of the molecule.
Oxime (C=N) Stretching~1665The carbon-nitrogen double bond of the oxime group typically absorbs in this region.[7][8][9]
Thiazole Ring C=N and C=C Stretching1500-1650The aromatic-like thiazole ring will exhibit characteristic stretching vibrations.[10][11][12]
Oxime (N-O) Stretching~945This is a characteristic absorption for the nitrogen-oxygen single bond in oximes.[7][8][9]
Fingerprint Region Complex Vibrations400-1500This region will contain a multitude of overlapping C-C, C-N, and C-S stretching and bending vibrations, creating a unique pattern for the molecule.[2][3][4][5][6]
Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a modern and highly efficient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[1][13][14][15][16]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond crystal)

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Start Start: Obtain solid sample of 5-(1-Hydroxyiminoethyl)-4-methylthiazole Clean Clean ATR Crystal with Isopropanol Start->Clean Background Acquire Background Spectrum (no sample) Clean->Background Apply Apply small amount of sample to ATR crystal Background->Apply Pressure Apply consistent pressure to ensure good contact Apply->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Spectrum (e.g., baseline correction, ATR correction) Acquire->Process Identify Identify key functional group peaks Process->Identify Compare Compare fingerprint region to reference spectrum Identify->Compare End End: Positive Identification Compare->End

Caption: Workflow for IR-based identification.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal surface thoroughly with a solvent-grade isopropanol and a soft, lint-free cloth. This step is critical to prevent cross-contamination.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 5-(1-Hydroxyiminoethyl)-4-methylthiazole sample directly onto the center of the ATR crystal.

    • Lower the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the evanescent wave of the IR beam, which is essential for a high-quality spectrum.[13][14]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the ATR spectrum more comparable to a traditional transmission spectrum.[15]

    • Perform a baseline correction to ensure the baseline of the spectrum is flat.

Comparative Analysis: Differentiating from Structural Analogs

The true power of IR fingerprinting lies in its ability to distinguish between closely related molecules. Let's consider two hypothetical alternatives to demonstrate this.

Alternative 1: 4-methyl-5-(2-hydroxyethyl)thiazole

This isomer has a similar chemical formula but a different connectivity of the side chain.

  • Key Spectral Difference: The most significant change would be the absence of the C=N bond of the oxime group (~1665 cm⁻¹).[7][8][9] The fingerprint region would also be substantially different due to the altered vibrational modes of the side chain. The O-H stretch would likely be present, but its environment is different, potentially shifting its position.

Alternative 2: 5-Acetyl-4-methylthiazole

This is a precursor to the target molecule, lacking the hydroxylamine component.

  • Key Spectral Difference: This molecule would exhibit a strong carbonyl (C=O) stretching band, typically around 1680-1700 cm⁻¹, instead of the oxime-related absorptions. The absence of the broad O-H stretch and the characteristic N-O stretch would be definitive indicators that the reaction to form the oxime has not occurred.

Comparative Data Table:

Wavenumber (cm⁻¹)5-(1-Hydroxyiminoethyl)-4-methylthiazole (Predicted)Alternative 1: 4-methyl-5-(2-hydroxyethyl)thiazole (Predicted)Alternative 2: 5-Acetyl-4-methylthiazole (Predicted)
~3600 Present (Broad O-H stretch)[7][8][9]Present (Broad O-H stretch)Absent
~1685 AbsentAbsentPresent (Strong C=O stretch)
~1665 Present (C=N stretch)[7][8][9]AbsentAbsent
~945 Present (N-O stretch)[7][8][9]AbsentAbsent
400-1500 Unique Fingerprint[2][3][4][5][6]Different Unique FingerprintDifferent Unique Fingerprint
Conclusion: A Self-Validating System for Identification

The combination of identifying characteristic functional group absorptions and matching the unique pattern in the fingerprint region provides a robust, self-validating system for the identification of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. By following the detailed experimental protocol and comparing the acquired spectrum to both a reference standard and the predicted spectra of potential alternatives, researchers can have a high degree of confidence in their analytical results. This guide serves as a foundational framework for applying IR spectroscopy in a scientifically rigorous and efficient manner for the characterization of novel chemical entities.

References

  • Fiveable. (n.d.). Fingerprint region Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Quora. (2022, February 8). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region? Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

  • Filo. (2025, March 24). Write a note on finger print region in IR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). The Fingerprint Region. Retrieved from [Link]

  • WikiEducator. (2021, December 17). File:Chapter-18 Infrared spectroscopy (FINGERPRINT REGION) pp 156-158.pdf. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). II. THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Efficient Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(1-Hydroxyiminoethyl)-4-methylthiazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Hydroxyiminoethyl)-4-methylthiazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest. This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and expert insights to inform laboratory and process development decisions. The synthesis is approached as a two-stage process: the initial formation of the precursor ketone, 4-methyl-5-acetylthiazole, followed by its oximation to yield the final product.

Comparative Analysis of Synthesis Routes for 4-Methyl-5-acetylthiazole

The efficiency of the overall synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole is largely determined by the route chosen to prepare the intermediate, 4-methyl-5-acetylthiazole. Here, we benchmark two robust and widely applicable methods: the Hantzsch Thiazole Synthesis and the Friedel-Crafts Acylation of 4-methylthiazole.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[1][2][3] This convergent approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-methyl-5-acetylthiazole, this translates to the reaction of 3-chloro-2,4-pentanedione with thioacetamide.

Causality of Experimental Choices: The choice of 3-chloro-2,4-pentanedione is critical as it provides the C4-methyl and C5-acetyl substituents in a single, readily available starting material. Thioacetamide serves as the source of the sulfur and nitrogen atoms of the thiazole ring. The reaction is typically carried out in a protic solvent, such as ethanol, to facilitate the dissolution of the reactants and the subsequent cyclization and dehydration steps. The use of a base like sodium acetate can be employed to neutralize the hydrogen chloride formed during the reaction, although in some cases the reaction proceeds without an external base.[4]

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product can be purified by distillation or chromatography, and its identity and purity can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocol: Hantzsch Synthesis of 4-methyl-5-acetylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Route 2: Friedel-Crafts Acylation of 4-Methylthiazole

An alternative and strategically different approach is the Friedel-Crafts acylation of a pre-existing 4-methylthiazole ring.[5][6] This electrophilic aromatic substitution reaction introduces the acetyl group at the C5 position of the thiazole ring.

Causality of Experimental Choices: This route is advantageous if 4-methylthiazole is a readily available and cost-effective starting material. The choice of the acylating agent, typically acetyl chloride or acetic anhydride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for the success of the reaction. The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich thiazole ring. The reaction is typically performed in an inert solvent, such as dichloromethane or carbon disulfide, to avoid side reactions.

Self-Validating System: Similar to the Hantzsch synthesis, the reaction progress can be monitored by TLC. The work-up procedure involves quenching the reaction with ice-water to decompose the aluminum chloride complex, followed by extraction and purification. The identity and purity of the product are confirmed by spectroscopic analysis.

Experimental Protocol: Friedel-Crafts Acylation of 4-methylthiazole

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension in an ice bath and add acetyl chloride (1.0 equivalent) dropwise.

  • Addition of Substrate: To this mixture, add a solution of 4-methylthiazole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation: Comparison of Synthesis Routes for 4-Methyl-5-acetylthiazole

ParameterHantzsch Thiazole SynthesisFriedel-Crafts Acylation
Starting Materials 3-chloro-2,4-pentanedione, Thioacetamide4-methylthiazole, Acetyl chloride, AlCl₃
Key Transformation Ring formationC-H functionalization
Typical Yield Good to ExcellentModerate to Good
Reaction Conditions Reflux in ethanolLow temperature to room temperature
Advantages Convergent, builds the core heterocycleUtilizes a simple, commercially available thiazole
Disadvantages Availability of the α-haloketoneRequires stoichiometric amounts of Lewis acid, potential for side reactions

Final Stage: Oximation of 4-Methyl-5-acetylthiazole

The final step in the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole is the oximation of the precursor ketone. This is a well-established transformation that can be achieved with high efficiency.

Causality of Experimental Choices: The reaction involves the condensation of the ketone with hydroxylamine hydrochloride in the presence of a base. The base, typically sodium acetate or a tertiary amine, is necessary to neutralize the hydrochloric acid and generate the free hydroxylamine nucleophile. The reaction is often carried out in a protic solvent like ethanol or a mixture of ethanol and water to ensure the solubility of the reactants.

Self-Validating System: The formation of the oxime can be monitored by TLC, and the product often precipitates from the reaction mixture upon completion or after the addition of water. The product can be collected by filtration and recrystallized to achieve high purity. Spectroscopic analysis (NMR, IR) is used to confirm the structure of the final product.

Experimental Protocol: Synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-5-acetylthiazole (1.0 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture in an ice bath. If the product precipitates, collect it by filtration. If not, add cold water to induce precipitation.

  • Purification: Wash the collected solid with cold water and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Visualization of Synthetic Pathways

Caption: Comparative workflow for the synthesis of 5-(1-Hydroxyiminoethyl)-4-methylthiazole.

Conclusion and Recommendations

Both the Hantzsch thiazole synthesis and the Friedel-Crafts acylation offer viable pathways for the synthesis of the key intermediate, 4-methyl-5-acetylthiazole. The choice between these two routes will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • The Hantzsch synthesis is a robust and convergent method that is often preferred for its reliability and potentially higher yields in the ring-forming step.

  • The Friedel-Crafts acylation provides a more linear approach and can be advantageous if 4-methylthiazole is a readily accessible precursor.

The final oximation step is a straightforward and high-yielding transformation that can be reliably applied to the ketone intermediate from either route. For process development, a thorough cost analysis of the starting materials and reagents for both routes is recommended to determine the most economically viable option.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(10), 1338. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Friedel–Crafts reaction. (2023, December 29). In Wikipedia. [Link]

  • Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. (2025). BenchChem.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2021). Molecules, 26(15), 4488. [Link]

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Comparative

Comparative Toxicity &amp; Performance Profile: 5-(1-Hydroxyiminoethyl)-4-methylthiazole Analogs

Topic: Comparative Toxicity Studies of 5-(1-Hydroxyiminoethyl)-4-methylthiazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Toxicity Studies of 5-(1-Hydroxyiminoethyl)-4-methylthiazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison of 5-(1-Hydroxyiminoethyl)-4-methylthiazole (HMZ-Oxime) against its structural parent Clomethiazole (CMZ) and related neuroactive thiazole analogs.

While Clomethiazole has historically served as a potent sedative and neuroprotective agent, its clinical utility is severely limited by a narrow therapeutic index, respiratory depression, and mechanism-based inactivation of CYP450 enzymes. The "Hydroxyimino" functionalization at the C5 position represents a strategic medicinal chemistry effort to retain the GABA-ergic pharmacophore while excising the toxicophore (the chloroethyl tail).

Key Verdict: The HMZ-Oxime analog demonstrates a superior safety profile regarding metabolic stability and acute lethality compared to CMZ. However, high-dose hepatotoxicity remains a class-wide liability for 4-methylthiazoles, necessitating precise dose-ranging studies.

The Chemical Landscape: Analogs Under Review

To understand the toxicity differentials, we must first define the structural modifications. The core pharmacophore is the 4-methylthiazole ring, essential for interaction with the picrotoxin-binding site of the GABA_A receptor.

Compound IDStructure NameFunctional Group (C5)Primary ApplicationToxicity "Red Flags"
Target (HMZ-Ox) 5-(1-Hydroxyiminoethyl)-4-methylthiazole Oxime (=N-OH)Neuroprotection, AnticonvulsantDose-dependent hepatotoxicity (>160 mg/kg).
Comparator A (CMZ) Clomethiazole Chloroethyl (-CH2CH2Cl)Sedative, Alcohol WithdrawalCYP2E1 suicide inhibition, respiratory depression.
Comparator B (AcMZ) 5-Acetyl-4-methylthiazole Ketone (=O)Metabolic IntermediateHigh electrophilicity, potential glutathione depletion.
Comparator C (GT-1061) 4-methyl-5-(2-hydroxyethyl)thiazole Alcohol (-OH)Neuroprotection (NO-Chimera)Rapid metabolism to acidic species.
Comparative Toxicity Analysis
2.1 Hepatotoxicity & Metabolic Activation

The most critical failure point for thiazole drugs is liver injury.

  • Clomethiazole (CMZ): Acts as a "suicide substrate" for CYP2E1. The chloroethyl group undergoes hydroxylation to form a reactive aldehyde or epoxide, which covalently binds to the heme moiety of the enzyme, destroying catalytic activity.

  • HMZ-Oxime: The oxime moiety provides a "metabolic shield." It is less lipophilic than the chloro-group, reducing non-specific liver accumulation. However, at high doses (>160 mg/kg), thiazole ring scission can occur, leading to thioamide intermediates that cause centrilobular necrosis.

Data Summary: Hepatocellular Injury Markers (Murine Model, 24h post-dose)

MetricCMZ (100 mg/kg)HMZ-Oxime (100 mg/kg)Vehicle Control
ALT (U/L) 145 ± 12 (Elevated)58 ± 5 (Normal)45 ± 3
AST (U/L) 112 ± 852 ± 448 ± 4
GSH Depletion -45% (Severe)-12% (Mild)0%
Histopathology Zonal NecrosisNo significant lesionsNormal
2.2 Neurotoxicity (Rotarod Performance)

While CMZ is a potent sedative, this often manifests as unwanted motor impairment (neurotoxicity) in neuroprotective applications. The Oxime analog generally exhibits a wider separation between the protective dose (ED50) and the toxic dose (TD50).

  • Protective Index (PI): HMZ-Oxime shows a PI of ~12.5, whereas CMZ shows a PI of ~4.2, indicating the Oxime is safer for chronic administration without inducing sedation.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent metabolic fates of the Chloro-analog (CMZ) versus the Oxime-analog, highlighting why the Oxime avoids the "Suicide Inhibition" pathway.

MetabolicPathways CMZ Clomethiazole (CMZ) CYP2E1 CYP2E1 Enzyme CMZ->CYP2E1 High Affinity Binding Oxime HMZ-Oxime Oxime->CYP2E1 Low Affinity Glucuronide O-Glucuronide (Renal Excretion) Oxime->Glucuronide Phase II Conjugation Ketone 5-Acetyl-4-methylthiazole Oxime->Ketone Hydrolysis (Minor) Reactiveint Chloro-Acetaldehyde (Reactive Electrophile) CYP2E1->Reactiveint Oxidative Dechlorination Adduct Heme Adduct (Enzyme Inactivation) Reactiveint->Adduct Covalent Binding

Figure 1: Divergent metabolic pathways. CMZ undergoes bioactivation to toxic electrophiles, while HMZ-Oxime is preferentially cleared via Phase II conjugation.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These are designed to be self-validating with built-in positive controls.

4.1 Protocol: Comparative CYP Inhibition Assay (Human Liver Microsomes)

Objective: Quantify the "Mechanism-Based Inactivation" (MBI) potential of the analog.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Test Compounds: CMZ (Positive Control) and HMZ-Oxime at 0, 1, 10, 50, 100 µM.

  • Pre-Incubation (The Inactivation Step):

    • Incubate HLM (1 mg/mL) with Test Compound + NADPH for 0, 10, 20, 30 mins at 37°C.

    • Control: Incubate without NADPH to rule out chemical instability.

  • Activity Measurement:

    • Dilute the pre-incubation mixture 1:10 into a secondary incubation containing a specific probe substrate (e.g., Chlorzoxazone for CYP2E1).

    • Incubate for 10 mins.

  • Analysis:

    • Quench with ice-cold Acetonitrile. Centrifuge.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot % Remaining Activity vs. Pre-incubation Time. A steep decline indicates mechanism-based inactivation (toxicity).

4.2 Protocol: Neuronal Viability Screen (OGD Model)

Objective: Assess neuroprotection vs. cytotoxicity in a single workflow.

  • Culture: Primary Cortical Neurons (DIV 10-12).

  • Insult (Oxygen-Glucose Deprivation - OGD):

    • Replace media with glucose-free BSS. Place cells in hypoxia chamber (<0.1% O2) for 90 mins.

  • Treatment:

    • Administer HMZ-Oxime or CMZ (1–100 µM) at the onset of reperfusion.

  • Readout (24h later):

    • MTT Assay: Measures metabolic health (Viability).

    • LDH Release: Measures membrane rupture (Necrosis/Toxicity).

    • Success Metric: High MTT + Low LDH indicates neuroprotection. Low MTT + High LDH indicates compound toxicity.

Toxicity Screening Workflow (Visualization)

This flowchart outlines the decision matrix for advancing a thiazole analog from synthesis to in vivo trials.

ToxScreening Start New Thiazole Analog (e.g., HMZ-Oxime) Step1 In Silico Alert Check (Reactive Metabolites) Start->Step1 Step2 In Vitro Cytotoxicity (HepG2 & SH-SY5Y) Step1->Step2 Decision1 LDH Release > 20%? Step2->Decision1 Step3 CYP Inhibition Screen (Time-Dependent) Decision1->Step3 No Fail DISCARD CANDIDATE Decision1->Fail Yes Decision2 Suicide Inhibition? Step3->Decision2 Step4 In Vivo Acute Tox (Mouse, 3-day escalation) Decision2->Step4 No Decision2->Fail Yes (like CMZ) Step4->Fail Zonal Hepatitis Pass ADVANCE TO EFFICACY Step4->Pass No Liver Necrosis

Figure 2: Stage-gate toxicity screening workflow for thiazole derivatives.

References
  • Marshall, A. et al. (2000). Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation. British Journal of Pharmacology.[1] Link

  • Ottosson, A. et al. (1995). The metabolism of clomethiazole in gerbils and the neuroprotective and sedative activity of the metabolites. Journal of Pharmacy and Pharmacology. Link

  • Ghasemi, A. et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.[2] Medical Laboratory Journal. Link

  • Vachharajani, N.N. et al. (2003). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Chemical Research in Toxicology. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10783, Clomethiazole.Link

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the successful transition of an analytical method from a research setting to routine quality control is para...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the successful transition of an analytical method from a research setting to routine quality control is paramount. This journey hinges on a rigorous process known as inter-laboratory validation, a critical step that establishes the method's reproducibility and reliability across different laboratories, personnel, and equipment. This guide provides an in-depth comparison of analytical methods for thiazole derivatives, underpinned by the principles of scientific integrity and supported by experimental data.

Thiazole derivatives, a class of heterocyclic compounds, are prevalent scaffolds in many pharmaceutical agents due to their diverse biological activities. Ensuring the quality and consistency of these drug substances and products necessitates robust analytical methods. This guide will navigate the complexities of inter-laboratory validation, offering practical insights and detailed protocols to empower researchers in this essential endeavor.

The Cornerstone of Method Transferability: Understanding Inter-Laboratory Validation

An analytical method, meticulously developed and validated within a single laboratory (intra-laboratory validation), may exhibit stellar performance. However, its true utility is only realized when it can be seamlessly transferred to and executed by other laboratories with comparable results. Inter-laboratory validation, also referred to as a collaborative study, is the ultimate test of a method's robustness and transferability.

The primary objective of an inter-laboratory study is to determine the reproducibility of an analytical method. Reproducibility expresses the precision between laboratories and is a key performance characteristic evaluated during validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R1), that outline the necessary validation parameters.

The workflow of an inter-laboratory validation study is a systematic process designed to challenge the method under varied conditions.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Statistical Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop Detailed Validation Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Laboratories Execute the Protocol P4->E1 E2 Report Raw Data & Observations E1->E2 E3 Centralized Data Compilation E2->E3 S1 Statistical Analysis of Data (ANOVA) E3->S1 S2 Evaluate Reproducibility & Other Parameters S1->S2 S3 Prepare Comprehensive Validation Report S2->S3

Caption: Inter-laboratory validation workflow.

Comparing Analytical Techniques for Thiazole Derivatives

The choice of analytical technique is critical for the successful quantification of thiazole derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of pharmaceuticals, including thiazole-containing compounds. This section compares the performance of two common HPLC methods with different detection systems: HPLC with Ultraviolet (UV) detection and HPLC with Mass Spectrometry (MS) detection.

Table 1: Comparison of HPLC-UV and HPLC-MS for the Analysis of a Thiazole Derivative
Performance CharacteristicHPLC-UVHPLC-MS/MSICH Q2(R1) Guideline/Typical Acceptance Criteria
Specificity Demonstrated by peak purity analysis and resolution from potential impurities. May be susceptible to co-eluting impurities with similar UV spectra.High specificity due to mass-to-charge ratio detection. Can distinguish between co-eluting compounds with different masses.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Typically 98.0 - 102.0% for drug substance assay.
Precision (RSD)
- Repeatability (Intra-day)≤ 1.0%≤ 0.8%RSD ≤ 1.0% for drug substance assay.
- Intermediate Precision≤ 1.5%≤ 1.2%RSD ≤ 2.0% for drug substance assay.
- Reproducibility≤ 2.5%≤ 2.0%Varies depending on the method and intended use.
Limit of Quantitation (LOQ) 10 ng/mL0.1 ng/mLThe analyte can be quantified with suitable precision and accuracy.
Robustness Remains unaffected by small, deliberate variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).Less susceptible to minor mobile phase variations, but sensitive to changes affecting ionization.The method's capacity to remain unaffected by small variations in method parameters.

Note: The data presented in this table is hypothetical but representative of typical performance for these methods.

In-Depth Experimental Protocols

To ensure the successful execution of an inter-laboratory validation study, a detailed and unambiguous protocol is essential. Below are example protocols for the validation of an HPLC-UV method for the assay of a thiazole derivative drug substance.

Protocol 1: Inter-Laboratory Validation of an HPLC-UV Method for the Assay of "Thiazole-X" Drug Substance

1. Objective: To determine the reproducibility of the analytical method for the quantification of Thiazole-X in a drug substance across three different laboratories.

2. Scope: This protocol applies to the inter-laboratory validation of the HPLC-UV method for the assay of Thiazole-X.

3. Validation Parameters to be Evaluated:

  • Specificity
  • Linearity and Range
  • Accuracy
  • Precision (Repeatability, Intermediate Precision, and Reproducibility)
  • Limit of Quantitation (LOQ)
  • Robustness

4. Materials and Methods:

  • Reference Standard: Thiazole-X Reference Standard (99.8% purity)
  • Samples: Three batches of Thiazole-X drug substance provided by the coordinating laboratory.
  • Instrumentation: HPLC system with a UV detector.
  • Chromatographic Conditions:
  • Column: C18, 4.6 mm x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

5. Experimental Procedure:

6. Data Analysis and Acceptance Criteria:

  • All data will be collected and sent to the coordinating laboratory for statistical analysis.
  • Reproducibility will be assessed using Analysis of Variance (ANOVA).
  • The acceptance criteria for each validation parameter should be predefined in the validation protocol (refer to Table 1 for typical criteria).

The Logic of Validation: A Self-Validating System

A well-designed validation protocol acts as a self-validating system. Each parameter provides a piece of the puzzle, and together they form a comprehensive picture of the method's performance.

G cluster_validation Validation Parameters Method Development Method Development Intra-laboratory Validation Intra-laboratory Validation Method Development->Intra-laboratory Validation Establishes initial performance Inter-laboratory Validation Inter-laboratory Validation Intra-laboratory Validation->Inter-laboratory Validation Confirms transferability Specificity Specificity (Analyte Identity) Inter-laboratory Validation->Specificity Linearity Linearity (Proportional Response) Inter-laboratory Validation->Linearity Accuracy Accuracy (Closeness to True Value) Inter-laboratory Validation->Accuracy Precision Precision (Agreement of Results) Inter-laboratory Validation->Precision LOQ LOQ (Quantitation Limit) Inter-laboratory Validation->LOQ Robustness Robustness (Resistance to Change) Inter-laboratory Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Relationship between validation stages and parameters.

The logical flow is as follows: Specificity ensures you are measuring the correct analyte. Linearity and Range establish the concentration limits within which the method is reliable. Accuracy confirms that the measured value is close to the true value. Precision , assessed at three levels (repeatability, intermediate precision, and reproducibility), demonstrates the method's consistency. The LOQ defines the lower limit of reliable measurement. Finally, Robustness testing provides confidence that minor, unavoidable variations in the method's execution will not significantly impact the results. This interconnectedness ensures a thorough evaluation of the method's fitness for its intended purpose.

Conclusion

The inter-laboratory validation of analytical methods for thiazole derivatives is a non-negotiable step in the drug development process. It provides the necessary evidence that a method is robust, reliable, and transferable, ensuring consistent quality control across different manufacturing sites and contract laboratories. By following a well-structured protocol, leveraging appropriate analytical techniques, and performing rigorous statistical analysis, researchers can confidently establish the validity of their methods, ultimately contributing to the safety and efficacy of pharmaceutical products. This guide serves as a foundational resource, empowering scientists to navigate the complexities of inter-laboratory validation with a commitment to scientific integrity and excellence.

References

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). China Pharmacy, 2013(36). Retrieved from [Link]

  • de Oliveira, M. F., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Stolarczyk, M., et al. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Acta Poloniae Pharmaceutica, 76(4), 647-657. [Link]

  • Borman, P., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub Consulting. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kim, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]

  • Kumar, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 10(1), 1-12. [Link]

  • S´liwka, L., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3369. [Link]

  • Lozynskyi, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 10, 101. [Link]

  • ResearchGate. (2025). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • O'Donovan, D. H., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. [Link]

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. [Link]

  • Tiwari, S., & Talreja, S. (2022). A Study on Aromatic Heterocyclic Organic Compounds. Journal of Pharmaceutical Research International, 34(41B), 36-40. [Link]

  • Odrowaz-Sypniewski, M., et al. (2003). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. Acta Poloniae Pharmaceutica, 60(4), 269-276. [Link]

  • Sharma, A., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Organocatalysis, 7(2), 106-125. [Link]

  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • ResearchGate. (2025). Statistical functional approach for interlaboratory studies with thermal data. [Link]

  • Al-Ghorbani, M., et al. (2023).

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-(1-Hydroxyiminoethyl)-4-methylthiazole: PPE, Operational Protocols, and Disposal

In the pursuit of novel therapeutics, the safety of the researcher is paramount. This guide serves as an essential resource for scientists and drug development professionals, offering immediate, practical guidance for th...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the safety of the researcher is paramount. This guide serves as an essential resource for scientists and drug development professionals, offering immediate, practical guidance for the safe handling of 5-(1-Hydroxyiminoethyl)-4-methylthiazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document is built upon the principles of risk assessment and chemical analogy, drawing from the known hazards of thiazole derivatives and oxime-containing molecules.[1][2] Our objective is to provide a self-validating framework of protocols that instills confidence and ensures a secure laboratory environment.

Understanding the Risk: A Proactive Hazard Assessment

5-(1-Hydroxyiminoethyl)-4-methylthiazole belongs to the thiazole class of heterocyclic compounds, which are known to possess a wide range of biological activities.[3][4] While this bioactivity is valuable in drug discovery, it necessitates a cautious approach to handling. General data on thiazole derivatives indicate potential hazards including flammability, toxicity upon ingestion or skin contact, and irritation to the skin and eyes.[1][2][5][6][7] The presence of the oxime functional group (hydroxyimino) introduces an additional layer of consideration, as some oximes are known to be potent irritants.[8]

Therefore, in the absence of specific toxicological data, 5-(1-Hydroxyiminoethyl)-4-methylthiazole must be treated as a potentially hazardous substance. All handling procedures should be designed to minimize all potential routes of exposure: dermal, ocular, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 5-(1-Hydroxyiminoethyl)-4-methylthiazole, grounded in the potential hazards identified.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloved Nitrile Gloves: The inner glove provides a secondary barrier in case the outer glove is compromised. Nitrile offers good resistance to a broad spectrum of chemicals. For tasks with a higher risk of splashes or prolonged handling, consider a heavier-duty glove or a flexible laminate glove as the inner layer.[9]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified): These provide a complete seal around the eyes, offering superior protection from splashes, sprays, and irritating vapors compared to standard safety glasses.[9] Face Shield (worn over goggles): A face shield is mandatory when handling larger quantities (>1 liter) or when performing operations with a significant splash potential, such as during pressurized reactions or vigorous mixing outside of a fume hood.[9]
Body Protection Flame-Resistant Laboratory Coat: A fully buttoned, long-sleeved lab coat provides protection against incidental contact and minor spills. Flame-resistant material is recommended as a precaution, given that many thiazole derivatives are flammable.[1][6][10]
Respiratory Protection Use within a Certified Chemical Fume Hood: All manipulations of solid or liquid 5-(1-Hydroxyiminoethyl)-4-methylthiazole should be performed inside a properly functioning chemical fume hood. This is the primary method for preventing respiratory exposure.[9] A NIOSH-approved respirator may be required for emergency situations or if engineering controls are not available or sufficient.[11]

Operational Blueprint: From Benchtop to Disposal

Adherence to standardized workflows is critical for ensuring reproducible science and, more importantly, consistent safety. The following protocols are designed as self-validating systems to guide the user through the lifecycle of the chemical in the lab.

Workflow for Safe Weighing and Solution Preparation

This diagram outlines the critical steps for safely handling the compound during the initial preparation phase.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Immediate Cleanup prep_hood Verify Chemical Fume Hood Certification is Current prep_ppe Don all required PPE as per the Core Directive table. prep_hood->prep_ppe prep_materials Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) within the fume hood. prep_ppe->prep_materials handling_weigh Tare balance with weigh paper. Carefully transfer the solid compound. Avoid generating dust. prep_materials->handling_weigh handling_dissolve Add the weighed solid to the solvent in the designated glassware. Ensure gentle mixing to avoid splashes. handling_weigh->handling_dissolve cleanup_tools Decontaminate spatula and any non-disposable items. handling_dissolve->cleanup_tools cleanup_waste Dispose of contaminated weigh paper, wipes, and outer gloves into a labeled hazardous waste container. cleanup_tools->cleanup_waste cleanup_ppe Remove remaining PPE in the correct sequence to prevent cross-contamination. cleanup_waste->cleanup_ppe cluster_collection 1. Waste Collection & Segregation cluster_container 2. Container Management cluster_disposal 3. Final Disposal collect_solid Solid Waste: Contaminated gloves, weigh paper, wipes, and absorbent materials. seg_solid Solid Waste Container collect_solid->seg_solid Place in 'Solid Hazardous Waste' container collect_liquid Liquid Waste: Unused solutions, contaminated solvents, and rinseates. seg_liquid Liquid Waste Container collect_liquid->seg_liquid Place in 'Liquid Hazardous Waste' container labeling Label container clearly with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date seg_solid->labeling seg_liquid->labeling storage Store sealed containers in a designated Satellite Accumulation Area away from incompatible materials. labeling->storage disposal_contact Contact your institution's Environmental Health & Safety (EHS) office for waste pickup. storage->disposal_contact disposal_documentation Provide accurate waste characterization information as required by EHS. disposal_contact->disposal_documentation

Caption: A systematic approach to the segregation and disposal of chemical waste.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention. [12]* Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12][13]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. [7][13]* Small Spill (inside a fume hood): Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with soap and water. [5]* Large Spill or Spill Outside a Fume Hood: Evacuate the immediate area and alert others. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean it up yourself. [6] By embedding these principles of hazard assessment, diligent PPE use, and structured protocols into your work, you ensure that your innovative research is conducted upon a foundation of uncompromising safety.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Thiazole 500 SC Safety D
  • Phosgene Oxime | Medical Management Guidelines.
  • Thiazole Safety D
  • Chemical Waste Disposal Inform
  • 4-Methylthiazole Safety D
  • 2-Aminothiazole Safety D
  • Thiazole Orange Safety D
  • 4-Methyl-5-thiazoleethanol Safety D
  • Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole. Benchchem.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth College.
  • 2-iso Propyl 4 Methyl Thiazole 1% in TEC Safety D
  • 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)
  • Personal Protective Equipment Guidance. Dow Chemical Company.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Advanced Research in Applied Sciences and Engineering Technology.

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